Product packaging for 1-Chloro-4-(1-phenylvinyl)benzene(Cat. No.:CAS No. 18218-20-7)

1-Chloro-4-(1-phenylvinyl)benzene

Cat. No.: B099306
CAS No.: 18218-20-7
M. Wt: 214.69 g/mol
InChI Key: QRSXZQQKWIHIHY-UHFFFAOYSA-N
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Description

1-Chloro-4-(1-phenylvinyl)benzene is a useful research compound. Its molecular formula is C14H11Cl and its molecular weight is 214.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11Cl B099306 1-Chloro-4-(1-phenylvinyl)benzene CAS No. 18218-20-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-(1-phenylethenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl/c1-11(12-5-3-2-4-6-12)13-7-9-14(15)10-8-13/h2-10H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRSXZQQKWIHIHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=CC=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345037
Record name 1-Chloro-4-(1-phenylethenyl)benzene
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Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18218-20-7
Record name 1-Chloro-4-(1-phenylethenyl)-benzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-4-(1-phenylethenyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-CHLORO-4-(1-PHENYLETHENYL)-BENZENE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5HP2CNY63
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Wittig olefination route to 1-Chloro-4-(1-phenylvinyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Wittig Olefination Route for the Synthesis of 1-Chloro-4-(1-phenylvinyl)benzene

Authored by: A Senior Application Scientist

Introduction

The Wittig reaction stands as a cornerstone of modern organic synthesis, providing a powerful and reliable method for the formation of carbon-carbon double bonds.[1][2] Discovered by Georg Wittig in the 1950s, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction transforms aldehydes or ketones into alkenes with a high degree of regiochemical control.[3][4][5][6] This guide provides a detailed technical overview of the application of the Wittig olefination for the synthesis of this compound, a substituted styrene derivative.

The core of the Wittig reaction involves the interaction of a phosphorus ylide, also known as a Wittig reagent, with a carbonyl compound. The thermodynamic driving force of the reaction is the formation of the highly stable triphenylphosphine oxide byproduct, which ensures the near-irreversible conversion to the desired alkene.[2][7] This guide will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer insights into the practical execution of this synthesis for researchers and professionals in drug development and chemical sciences.

Mechanistic Pathway of the Wittig Olefination

The Wittig reaction proceeds through a well-established mechanistic sequence involving the formation of a phosphorus ylide, its subsequent reaction with a carbonyl compound, and the eventual elimination of triphenylphosphine oxide.

Step 1: Formation of the Phosphonium Salt

The synthesis begins with the preparation of a phosphonium salt. This is typically achieved through a bimolecular nucleophilic substitution (SN2) reaction between a phosphine, most commonly triphenylphosphine (PPh3), and an alkyl halide.[6][7] The lone pair of electrons on the phosphorus atom attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. For the synthesis of this compound, a key intermediate is (4-chlorobenzyl)triphenylphosphonium chloride.[8][9]

Step 2: Generation of the Phosphorus Ylide

The phosphonium salt is then deprotonated at the carbon adjacent to the phosphorus atom using a strong base to generate the phosphorus ylide.[6] The acidity of this proton is significantly increased due to the electron-withdrawing nature and stabilizing effect of the adjacent positively charged phosphorus atom.[6] Common strong bases used for this purpose include n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH2).[7][10] The resulting ylide is a zwitterionic species with adjacent positive and negative charges, which can also be represented by a resonance structure with a phosphorus-carbon double bond (a phosphorane).[6][11]

Step 3: Olefination Reaction

The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[11] This nucleophilic addition is believed to proceed via a concerted [2+2] cycloaddition mechanism, leading directly to a four-membered ring intermediate known as an oxaphosphetane.[10][11] This intermediate is unstable and rapidly collapses. The oxaphosphetane fragments in a reverse [2+2] cycloaddition, breaking the carbon-phosphorus and carbon-oxygen single bonds and forming a new carbon-carbon double bond (the alkene) and a phosphorus-oxygen double bond (triphenylphosphine oxide).[7]

Wittig_Mechanism start_materials PPh₃ + R-CH₂-X phosphonium_salt [Ph₃P⁺-CH₂-R] X⁻ Phosphonium Salt start_materials->phosphonium_salt SN2 Reaction ylide Ph₃P⁺-C⁻H-R ↔ Ph₃P=CH-R Phosphorus Ylide phosphonium_salt->ylide Deprotonation (Strong Base) oxaphosphetane [Oxaphosphetane Intermediate] ylide->oxaphosphetane [2+2] Cycloaddition carbonyl R'₂C=O Ketone/Aldehyde carbonyl->oxaphosphetane [2+2] Cycloaddition products R'₂C=CH-R + Ph₃P=O Alkene + Triphenylphosphine Oxide oxaphosphetane->products Fragmentation

Caption: General Mechanism of the Wittig Reaction.

Synthetic Strategy for this compound

A retrosynthetic analysis of the target molecule, this compound, reveals two primary Wittig disconnection approaches:

  • Route A: Disconnecting across the double bond to yield benzophenone and the ylide derived from (4-chlorobenzyl)triphenylphosphonium chloride.

  • Route B: Disconnecting to yield 4-chlorobenzophenone and the ylide derived from benzyltriphenylphosphonium chloride.

Both routes are chemically viable. This guide will focus on Route A for the detailed protocol, utilizing the commercially available (4-chlorobenzyl)triphenylphosphonium chloride as the starting material for the Wittig reagent.[8]

Synthetic_Workflow start_salt (4-Chlorobenzyl)triphenylphosphonium chloride ylide In-situ generation of (4-Chlorobenzyl)triphenylphosphonium ylide start_salt->ylide base Strong Base (e.g., n-BuLi) in Anhydrous THF base->ylide reaction Wittig Reaction ylide->reaction ketone Benzophenone ketone->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic Workflow for this compound.

Experimental Protocol

Disclaimer: This protocol is intended for qualified researchers in a controlled laboratory setting. All necessary safety precautions, including the use of personal protective equipment and working in a fume hood, must be strictly followed. Anhydrous conditions are critical for the success of this reaction.

Part 1: In-situ Generation of the Wittig Reagent
  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a rubber septum is assembled. The system is maintained under a positive pressure of dry nitrogen throughout the reaction.

  • Reagent Addition: (4-Chlorobenzyl)triphenylphosphonium chloride (1.2 equivalents) is added to the flask.[8] Anhydrous tetrahydrofuran (THF) is added via syringe to create a suspension (concentration approx. 0.2-0.5 M).

  • Ylide Formation: The suspension is cooled to 0 °C in an ice bath. n-Butyllithium (n-BuLi, 1.2 equivalents, typically 1.6 M or 2.5 M in hexanes) is added dropwise via syringe over 10-15 minutes.[12]

    • Causality: The dropwise addition at low temperature is crucial to control the exothermic deprotonation reaction and prevent side reactions. Anhydrous THF is essential as the ylide is a strong base and will be quenched by protic solvents like water or alcohols.[6]

  • Reaction Completion: Upon addition of n-BuLi, the white suspension will transform into a characteristic deep orange or reddish-orange solution, indicating the formation of the ylide. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for an additional 30 minutes to ensure complete ylide formation.[13][14]

Part 2: Wittig Reaction and Product Formation
  • Carbonyl Addition: A solution of benzophenone (1.0 equivalent) dissolved in a minimal amount of anhydrous THF is added dropwise to the ylide solution at room temperature via syringe.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC), spotting for the disappearance of the benzophenone starting material. A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 95:5 v/v).

  • Reaction Time: The reaction is typically stirred at room temperature for several hours or overnight until TLC analysis indicates complete consumption of the benzophenone.

  • Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.

Part 3: Workup and Purification
  • Extraction: The reaction mixture is transferred to a separatory funnel. The aqueous layer is separated, and the organic layer is washed sequentially with water and brine. The aqueous layers are back-extracted with an organic solvent (e.g., diethyl ether or ethyl acetate) to recover any dissolved product.

  • Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude residue contains the desired product, this compound, and the major byproduct, triphenylphosphine oxide. Purification is achieved via flash column chromatography on silica gel.

    • Trustworthiness: A non-polar eluent system (e.g., hexanes or a hexanes/dichloromethane gradient) is typically effective. The non-polar alkene product will elute first, while the highly polar triphenylphosphine oxide will be strongly retained on the silica gel.[1] This separation is a critical and often challenging step in Wittig syntheses.

Data Presentation

Table 1: Reagent Summary for Lab-Scale Synthesis
ReagentMolecular FormulaM.W. ( g/mol )EquivalentsSample Amount (10 mmol scale)
BenzophenoneC₁₃H₁₀O182.221.01.82 g
(4-Chlorobenzyl)triphenylphosphonium chlorideC₂₅H₂₁Cl₂P423.311.25.08 g
n-Butyllithium (1.6 M in hexanes)C₄H₉Li64.061.27.5 mL
Tetrahydrofuran (THF)C₄H₈O72.11-~50-70 mL
Table 2: Properties of this compound
PropertyValue
CAS Number18218-20-7[15][16][17]
Molecular FormulaC₁₄H₁₁Cl[15][16]
Molecular Weight214.69 g/mol [15][17]
Physical FormLiquid[15][16]
IUPAC NameThis compound[16][17]
Boiling Point164 °C at 16 Torr[18]
Storage Temperature2-8 °C, Sealed in dry conditions[16]

Conclusion

The Wittig olefination provides a direct and efficient synthetic route to this compound. The success of the synthesis hinges on the careful execution of the experimental protocol, particularly the maintenance of anhydrous and inert conditions during the formation of the highly reactive phosphorus ylide. The primary challenge lies in the purification step, where the target alkene must be meticulously separated from the stoichiometric triphenylphosphine oxide byproduct. By understanding the underlying mechanism and adhering to the principles of sound experimental technique, researchers can reliably employ this classic transformation to access a wide range of substituted alkenes for applications in materials science, medicinal chemistry, and broader organic synthesis.

References

Spectroscopic Characterization of 1-Chloro-4-(1-phenylvinyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Introduction

1-Chloro-4-(1-phenylvinyl)benzene, also known as α-phenyl-4-chlorostyrene, is a substituted styrene derivative with the molecular formula C₁₄H₁₁Cl.[1][2] Its structure, featuring a vinyl bridge connecting a phenyl and a 4-chlorophenyl group, makes it a valuable monomer for specialty polymers and an intermediate in the synthesis of more complex organic molecules. The precise characterization of this compound is paramount for ensuring purity, confirming structural integrity, and predicting its behavior in subsequent chemical reactions. This guide provides a comprehensive overview of the core spectroscopic techniques employed to elucidate and validate the structure of this compound, grounded in the principles of modern analytical chemistry.

This document is intended for researchers, scientists, and professionals in drug development and material science. It moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and demonstrating how a multi-technique approach provides a self-validating system for structural confirmation.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's architecture. This compound is comprised of three key functional regions: a monosubstituted phenyl ring, a 1,4-disubstituted (para) chlorophenyl ring, and an asymmetric 1,1-disubstituted vinyl group that links them. This extended π-conjugated system is central to its spectroscopic properties, particularly in UV-Vis and NMR spectroscopy.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out atomic connectivity and confirm the substitution patterns of the aromatic rings.

Expertise & Experience: Why NMR is a Primary Tool

For a molecule like this compound, NMR is not just confirmatory; it is foundational. The distinct electronic environments of the two aromatic rings—one influenced by the electron-withdrawing chlorine atom and the other unsubstituted—are expected to produce well-resolved and predictable signals. Furthermore, the two vinyl protons are diastereotopic, meaning they reside in different chemical environments, which should make them distinguishable in the ¹H NMR spectrum. This level of detail is unmatched by other techniques.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform). The choice of CDCl₃ is standard for non-polar to moderately polar analytes and its residual solvent peak is well-documented.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex aromatic region.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A larger number of scans (several hundred to thousands) is required due to the low natural abundance of ¹³C.

Spectral Interpretation
¹H NMR Spectrum Analysis

The proton spectrum is expected to show signals in three distinct regions: the aromatic region (δ 7.0-7.5 ppm), and the vinyl region (δ 5.0-6.0 ppm).

  • Aromatic Protons (9H): The five protons of the unsubstituted phenyl ring will likely overlap, creating a complex multiplet. The four protons of the 4-chlorophenyl ring are expected to form a classic AA'BB' system, which often appears as two distinct doublets, integrating to 2H each. The protons ortho to the chlorine atom are typically downfield compared to those meta.

  • Vinyl Protons (2H): The two geminal vinyl protons (=CH₂) are chemically non-equivalent. They are expected to appear as two distinct singlets or narrow doublets (due to small geminal coupling, ²JHH). Their distinct chemical shifts arise from their spatial relationship to the two different aromatic rings.

Table 1: Predicted ¹H NMR Data

Proton Assignment Predicted δ (ppm) Multiplicity Integration
Phenyl (C₆H₅) 7.28 - 7.45 Multiplet 5H
Chlorophenyl (ortho to vinyl) ~7.35 Doublet 2H
Chlorophenyl (ortho to Cl) ~7.30 Doublet 2H
Vinyl Ha ~5.45 Singlet 1H

| Vinyl Hb | ~5.40 | Singlet | 1H |

Note: The exact chemical shifts for the chlorophenyl protons can be influenced by the conformation of the molecule and may overlap with the phenyl multiplet.[3]

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will provide a count of all unique carbon atoms. For the C₁₄H₁₁Cl structure, we expect to see up to 10 distinct signals in the aromatic/vinylic region (due to symmetry in the para-substituted ring and potential overlap).

  • Aromatic Carbons: The spectrum will contain signals for the six carbons of the phenyl ring and the four unique carbons of the 4-chlorophenyl ring. The carbon atom bonded to chlorine (C-Cl) will be shifted downfield to ~134 ppm. The ipso-carbons (the carbons of the rings attached to the vinyl group) will also have characteristic shifts.

  • Vinyl Carbons: Two signals are expected: one for the methylene carbon (=CH₂) around 115-125 ppm and one for the quaternary carbon (=C<) further downfield, typically >140 ppm.[4][5]

Table 2: Predicted ¹³C NMR Data

Carbon Assignment Predicted δ (ppm)
C-Cl ~134.2
Quaternary Vinyl (=C<) ~148.1
Methylene Vinyl (=CH₂) ~117.5

| Aromatic CHs & Quaternary Cs | 126 - 142 |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise & Experience: The Diagnostic Power of IR

For this molecule, IR spectroscopy serves as a robust validation tool. The presence of sharp, characteristic peaks for aromatic C-H, vinyl C=C, and aromatic C=C stretching confirms the core structural components. Crucially, the out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹) can provide strong evidence for the 1,4-disubstitution pattern on the chlorophenyl ring and the monosubstitution on the phenyl ring. The absence of peaks corresponding to alkane C-H stretches or carbonyl C=O stretches is equally important for confirming purity.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal). ATR is a modern technique that requires minimal sample preparation.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental interferences.

  • Sample Analysis: Place a single drop of the neat liquid sample of this compound directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Spectral Interpretation

The IR spectrum will be dominated by absorptions corresponding to the aromatic and vinyl moieties.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Vibrational Assignment
3100 - 3000 Medium Aromatic & Vinyl C-H Stretch
~1625 Medium Vinyl C=C Stretch
~1595, 1490, 1445 Strong-Medium Aromatic C=C Ring Stretching
~1090 Strong C-Cl Stretch
850 - 810 Strong C-H Out-of-Plane Bend (1,4-disubstituted ring)

| 770 - 730 & 710 - 690 | Strong | C-H Out-of-Plane Bend (Monosubstituted ring) |

The presence of the vinyl C=C stretch distinguishes the compound from a saturated analogue.[6][7] The combination of strong absorptions in the 850-810 cm⁻¹ range and the 770-690 cm⁻¹ range is highly indicative of the specific disubstitution and monosubstitution patterns of the two rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from a ground state to a higher energy state. It is particularly useful for analyzing compounds with conjugated π-electron systems.

Expertise & Experience: Probing the Conjugated System

The structure of this compound, with its two aromatic rings linked by a double bond, creates a highly conjugated system. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the molecule is expected to absorb UV radiation at a longer wavelength (a bathochromic or red shift) compared to its non-conjugated components like styrene or chlorobenzene.[8] This makes UV-Vis a sensitive tool for confirming the integrity of the overall conjugated framework.

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent, such as ethanol, methanol, or hexane. Ethanol is a good general-purpose choice.

  • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. A concentration in the micromolar (µM) range is typical. This requires preparing a stock solution and performing a serial dilution to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Analysis: Fill one quartz cuvette with the pure solvent (the blank) and another with the sample solution. Scan a wavelength range from approximately 200 nm to 400 nm.

  • Data Recording: Record the wavelength of maximum absorbance (λ_max) and its corresponding absorbance value.

Spectral Interpretation
  • Expected Absorption: Styrene exhibits a strong absorption peak around 245 nm.[8] Due to the extended conjugation from the second aromatic ring and the auxochromic effect of the chlorine atom, this compound is expected to show a primary absorption band (π → π* transition) with a λ_max significantly shifted to a longer wavelength, likely in the 250-280 nm range. A secondary, less intense band corresponding to the benzene ring's fine structure may also be observed.[9][10]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through the analysis of its fragmentation patterns.

Expertise & Experience: The Definitive Molecular Weight and Isotopic Signature

For halogenated compounds, mass spectrometry offers a unique and definitive piece of evidence. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1.[11][12] This results in a characteristic isotopic pattern for the molecular ion peak (M⁺). We expect to see a peak for the molecule containing ³⁵Cl (M⁺) and another peak two mass units higher for the molecule containing ³⁷Cl (M+2), with a relative intensity ratio of roughly 3:1. This signature is an unambiguous indicator of the presence of a single chlorine atom in the molecule.

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through the output of a Gas Chromatograph (GC-MS). GC-MS is preferred as it also provides a measure of sample purity.

  • Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV) in a high vacuum. This is the Electron Ionization (EI) method, which causes extensive and reproducible fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and generate a mass spectrum, which plots relative intensity versus m/z.

Spectral Interpretation
  • Molecular Ion Peak: The molecular formula is C₁₄H₁₁Cl, giving a molecular weight of ~214.7 g/mol .[4] The spectrum should show a molecular ion peak (M⁺) for [C₁₄H₁₁³⁵Cl]⁺ at m/z = 214 and an isotopic peak (M+2) for [C₁₄H₁₁³⁷Cl]⁺ at m/z = 216 . The intensity ratio of these peaks will be approximately 3:1 .[11][12]

  • Key Fragmentation Patterns: EI is a high-energy technique that will cause the molecular ion to fragment. Predictable fragmentation pathways provide further structural confirmation.[13][14]

Table 4: Predicted Key Fragments in Mass Spectrometry

m/z Relative Intensity Assignment / Proposed Loss
216 ~33% of M⁺ [M+2]⁺ Isotopic peak with ³⁷Cl
214 Base Peak (or high) [M]⁺ Molecular ion with ³⁵Cl
179 Moderate [M-Cl]⁺ Loss of a chlorine radical
178 Moderate [M-HCl]⁺ Loss of hydrogen chloride
137 Moderate [C₁₀H₉]⁺ or [M-C₆H₄Cl]⁺ fragment
101 Moderate [C₈H₅]⁺ or related fragments

| 77 | Moderate | [C₆H₅]⁺ Phenyl cation |

Integrated Spectroscopic Analysis Workflow

No single technique provides absolute proof of structure. Scientific trustworthiness is achieved by integrating the data from all methods, where each result corroborates the others. The workflow below illustrates this self-validating process.

Integrated_Analysis_Workflow Sample Sample of This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR UV UV-Vis Spectroscopy Sample->UV MS Mass Spectrometry Sample->MS Data_NMR C-H Framework Substitution Pattern (Tables 1 & 2) NMR->Data_NMR Data_IR Functional Groups (C=C, C-Cl, Aromatics) (Table 3) IR->Data_IR Data_UV Conjugated π-System (λ_max) UV->Data_UV Data_MS Molecular Weight Elemental Formula (Cl) (Table 4) MS->Data_MS Integration Data Integration & Cross-Validation Data_NMR->Integration Data_IR->Integration Data_UV->Integration Data_MS->Integration Confirmation Structure Confirmed & Purity Assessed Integration->Confirmation

Caption: Workflow for integrated spectroscopic characterization.

This integrated approach ensures that the final structural assignment is robust. The molecular weight and chlorine presence from MS are confirmed by the functional groups in IR and the specific proton/carbon environments in NMR. The conjugated system observed in UV-Vis is consistent with the framework pieced together by NMR and IR. Together, they provide an unambiguous and trustworthy characterization of this compound.

References

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Chloro-4-(1-phenylvinyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 1-Chloro-4-(1-phenylvinyl)benzene. Designed for researchers, scientists, and professionals in drug development, this document offers not only a presentation of spectral data but also a detailed interpretation grounded in the fundamental principles of NMR spectroscopy. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure scientific integrity and practical applicability.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the determination of molecular structure in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound such as this compound, with its distinct aromatic and vinylic systems, NMR spectroscopy is essential for unambiguous structural confirmation and purity assessment.

The structure of this compound, with the IUPAC name 1-chloro-4-(1-phenylethenyl)benzene and CAS Registry Number 18218-20-7, presents a fascinating case for NMR analysis.[2][3][4] The interplay of electronic effects from the chloro and phenylvinyl substituents on the benzene rings creates a unique magnetic environment for each proton and carbon nucleus, which is reflected in their respective chemical shifts and coupling patterns.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.40d (J ≈ 8.5 Hz)2HH-3', H-5'
~7.35m3HH-3, H-4, H-5
~7.30d (J ≈ 8.5 Hz)2HH-2', H-6'
~7.25m2HH-2, H-6
~5.45d (J ≈ 1.0 Hz)1HH-8a
~5.40d (J ≈ 1.0 Hz)1HH-8b

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~148.0C-7
~141.0C-1
~139.5C-4'
~134.0C-1'
~130.0C-2', C-6'
~129.0C-3', C-5'
~128.5C-4
~128.0C-3, C-5
~126.5C-2, C-6
~115.0C-8

Spectral Interpretation and Rationale

The predicted chemical shifts and coupling patterns are a direct consequence of the molecular structure of this compound.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum (δ 7.0-7.5 ppm) is expected to be complex due to the presence of two substituted benzene rings. The protons on the chloro-substituted ring (H-2', H-3', H-5', H-6') are anticipated to appear as two distinct doublets, characteristic of a para-substituted benzene ring. The electron-withdrawing nature of the chlorine atom will deshield the ortho protons (H-3', H-5') to a greater extent than the meta protons (H-2', H-6').

The protons of the unsubstituted phenyl ring (H-2, H-3, H-4, H-5, H-6) will likely appear as a multiplet, a common feature for monosubstituted benzene rings where the chemical shifts of the ortho, meta, and para protons are similar.

The most downfield signals in the vinylic region are the two geminal protons of the vinyl group (H-8a and H-8b). These protons are chemically non-equivalent due to the restricted rotation around the C7-C1' bond and their different spatial relationships with the two aromatic rings. They are expected to appear as two distinct doublets with a small geminal coupling constant (²JHH ≈ 1.0 Hz).

¹³C NMR Spectrum Analysis

In the ¹³C NMR spectrum, the quaternary carbons (C-1, C-1', C-4', and C-7) are readily identifiable by their lower intensities in a standard proton-decoupled spectrum. The carbon attached to the chlorine atom (C-4') will be significantly deshielded due to the electronegativity of chlorine. The olefinic carbons (C-7 and C-8) will resonate in the typical alkene region (δ 110-150 ppm). The aromatic carbons will appear in the range of δ 125-140 ppm, with the exact chemical shifts influenced by the substituents.

Experimental Protocol for NMR Data Acquisition

The following is a detailed, self-validating protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

I. Sample Preparation
  • Analyte Preparation : Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection : Use deuterated chloroform (CDCl₃) of high purity (≥99.8 atom % D). CDCl₃ is an excellent solvent for a wide range of organic compounds and has a well-defined residual solvent peak at 7.26 ppm in the ¹H NMR spectrum and a triplet at 77.16 ppm in the ¹³C NMR spectrum, which can be used for spectral calibration.

  • Dissolution : Add approximately 0.6-0.7 mL of CDCl₃ to the vial containing the analyte. Gently swirl or vortex the vial to ensure complete dissolution. The final solution should be clear and free of any particulate matter.

  • Transfer to NMR Tube : Using a clean Pasteur pipette, transfer the solution into a high-quality, 5 mm NMR tube. Ensure the sample height is between 4-5 cm.

  • Internal Standard : For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added to the solvent. However, for routine analysis, referencing to the residual solvent peak of CDCl₃ is often sufficient.

II. NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer.

For ¹H NMR:

  • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

  • Acquisition Time (AQ) : 2-4 seconds.

  • Relaxation Delay (D1) : 1-2 seconds.

  • Number of Scans (NS) : 8-16 scans for a reasonably concentrated sample.

  • Spectral Width (SW) : 16 ppm (centered around 6 ppm).

  • Temperature : 298 K.

For ¹³C NMR:

  • Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker spectrometer).

  • Acquisition Time (AQ) : 1-2 seconds.

  • Relaxation Delay (D1) : 2 seconds.

  • Number of Scans (NS) : 1024-4096 scans, depending on the sample concentration.

  • Spectral Width (SW) : 240 ppm (centered around 120 ppm).

  • Temperature : 298 K.

Visualizing the Molecular Structure and NMR Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the molecular structure of this compound with atom numbering and a conceptual workflow for NMR data analysis.

Caption: Molecular structure of this compound with atom numbering.

G cluster_0 NMR Data Acquisition cluster_1 Data Processing & Analysis SamplePrep Sample Preparation NMR_Experiment NMR Experiment (1H & 13C) SamplePrep->NMR_Experiment FID_Processing FID Processing (FT, Phasing, Baseline Correction) NMR_Experiment->FID_Processing Spectral_Analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) FID_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation Spectral_Analysis->Structure_Elucidation

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectral data for this compound. By combining predicted spectral data with a thorough analysis based on fundamental NMR principles, this document serves as a valuable resource for researchers in the field. The detailed experimental protocol and visualizations further enhance its utility as a practical guide for the structural characterization of this and similar organic molecules. The principles and methodologies outlined herein are foundational to the rigorous scientific practices required in modern chemical research and drug development.

References

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-Chloro-4-(1-phenylvinyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-Chloro-4-(1-phenylvinyl)benzene (CAS No. 18218-20-7), a chlorinated aromatic compound with applications in organic synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the ionization and fragmentation behavior of this molecule. We will explore the theoretical underpinnings of its mass spectrum, detail a validated analytical workflow, and provide expert insights into the interpretation of the resulting data. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results.

Introduction: The Analytical Imperative for this compound

This compound, with the molecular formula C₁₄H₁₁Cl, is a substituted styrene derivative.[1] Its structural complexity, featuring a chlorinated phenyl ring and a phenylvinyl group, presents a unique analytical challenge. Mass spectrometry is an indispensable tool for the unambiguous identification and quantification of this compound, providing critical information on its molecular weight and structure. This guide will focus primarily on Electron Ionization (EI) mass spectrometry, a widely used technique for the analysis of volatile and semi-volatile organic compounds.[2]

The presence of a chlorine atom is a key feature that can be readily identified in the mass spectrum due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio. This results in a characteristic M+2 peak for the molecular ion and any chlorine-containing fragments, which is a powerful diagnostic tool for confirming the presence of chlorine in an unknown analyte.

Predicted Mass Spectrum and Fragmentation Pathways

While a publicly available, verified mass spectrum for this compound is not readily accessible in common databases, a theoretical fragmentation pattern can be reliably predicted based on established principles of mass spectrometry and the known behavior of structurally similar compounds, such as styrenes and chlorinated aromatic compounds.

Molecular Ion

The monoisotopic mass of this compound (C₁₄H₁₁³⁵Cl) is 214.05 g/mol .[1] Upon electron ionization, the molecule will lose an electron to form the molecular ion (M⁺˙) at m/z 214. A prominent M+2 peak at m/z 216, with an intensity of approximately one-third of the M⁺˙ peak, is expected due to the presence of the ³⁷Cl isotope.

Key Fragmentation Pathways

The fragmentation of the molecular ion is driven by the stability of the resulting fragment ions. For this compound, several key fragmentation pathways are anticipated:

  • Loss of a Chlorine Radical: Cleavage of the C-Cl bond will result in the loss of a chlorine radical (∙Cl), leading to the formation of a cation at m/z 179 (for the loss of ³⁵Cl). This fragment, [C₁₄H₁₁]⁺, is expected to be a significant peak in the spectrum due to the stability of the resulting carbocation.

  • Loss of a Phenyl Radical: Fragmentation involving the cleavage of the bond between the vinyl carbon and the unsubstituted phenyl ring would lead to the loss of a phenyl radical (∙C₆H₅), resulting in a fragment ion at m/z 137 ([C₈H₆Cl]⁺).

  • Formation of a Tropylium Ion: Aromatic compounds often undergo rearrangement to form the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91. This would involve cleavage of the bond between the vinyl group and the chlorinated phenyl ring, followed by rearrangement.

  • Other Significant Fragments: Other potential fragments include the chlorophenyl cation ([C₆H₄Cl]⁺) at m/z 111/113 and the phenyl cation ([C₆H₅]⁺) at m/z 77.

The following diagram illustrates the predicted major fragmentation pathways for this compound under electron ionization.

fragmentation M [C₁₄H₁₁Cl]⁺˙ m/z 214/216 F1 [C₁₄H₁₁]⁺ m/z 179 M->F1 - ∙Cl F2 [C₈H₆Cl]⁺ m/z 137/139 M->F2 - ∙C₆H₅ F3 [C₇H₇]⁺ m/z 91 M->F3 - C₇H₄Cl F4 [C₆H₄Cl]⁺ m/z 111/113 M->F4 - C₈H₇ F5 [C₆H₅]⁺ m/z 77 F2->F5 - C₂H₂

Caption: Predicted major fragmentation pathways of this compound.

Predicted Mass Spectrum Data

The following table summarizes the predicted major ions and their corresponding m/z values for the mass spectrum of this compound.

m/z (for ³⁵Cl)m/z (for ³⁷Cl)Proposed Fragment IonDescription of Fragmentation Pathway
214216[C₁₄H₁₁Cl]⁺˙Molecular Ion (M⁺˙)
179-[C₁₄H₁₁]⁺Loss of a Chlorine radical (∙Cl)
137139[C₈H₆Cl]⁺Loss of a Phenyl radical (∙C₆H₅)
111113[C₆H₄Cl]⁺Loss of the phenylvinyl group
91-[C₇H₇]⁺Formation of the Tropylium ion
77-[C₆H₅]⁺Phenyl cation

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of this compound due to its volatility. The following protocol provides a robust starting point for its analysis.

Sample Preparation
  • Solvent Selection: Dissolve an accurately weighed sample of this compound in a high-purity volatile solvent such as dichloromethane or hexane. A typical concentration for GC-MS analysis is 1 mg/mL.

  • Standard Preparation: Prepare a series of calibration standards by serial dilution of the stock solution to the desired concentration range.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization.

  • GC Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for good separation of aromatic compounds.

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

Data Acquisition and Analysis

Acquire the data in full scan mode to obtain the complete mass spectrum. The resulting chromatogram should show a single, sharp peak for this compound. The mass spectrum of this peak can then be extracted and compared to the predicted fragmentation pattern.

The following diagram illustrates the general workflow for the GC-MS analysis.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Weigh Sample P2 Dissolve in Solvent P1->P2 P3 Prepare Standards P2->P3 A1 Inject Sample P3->A1 A2 GC Separation A1->A2 A3 EI Ionization A2->A3 A4 Mass Analysis A3->A4 D1 Extract Mass Spectrum A4->D1 D2 Identify Molecular Ion D1->D2 D3 Analyze Fragmentation D2->D3

Caption: Workflow for the GC-MS analysis of this compound.

Trustworthiness and Self-Validation

The protocol described above incorporates several self-validating mechanisms to ensure the trustworthiness of the analytical results:

  • Isotopic Pattern Confirmation: The presence of the characteristic 3:1 isotopic pattern for the M⁺˙ and M+2 peaks, as well as for all chlorine-containing fragments, provides a high degree of confidence in the identification of the compound.

  • Retention Time Reproducibility: Under consistent GC conditions, the retention time of this compound should be highly reproducible, serving as a reliable identifier.

  • Fragmentation Pattern Consistency: The observed fragmentation pattern should be consistent with the predicted pathways and the general principles of mass spectrometry for this class of compounds. Any significant deviation would warrant further investigation.

  • Use of Reference Standards: Analysis of a certified reference standard of this compound provides the ultimate confirmation of its identity and allows for accurate quantification.

Conclusion

The mass spectrometric analysis of this compound, particularly through GC-MS with electron ionization, is a powerful technique for its unambiguous identification and characterization. By understanding the predicted fragmentation pathways and employing a robust, self-validating analytical protocol, researchers can confidently analyze this compound in various matrices. The insights provided in this guide serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development, enabling them to leverage the full potential of mass spectrometry in their work.

References

A Technical Guide to the FTIR Spectrum and Vibrational Modes of 1-Chloro-4-(1-phenylvinyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 1-Chloro-4-(1-phenylvinyl)benzene. The document is intended for researchers, scientists, and professionals in drug development and materials science who utilize vibrational spectroscopy for molecular characterization. We will dissect the principal vibrational modes, correlating them to specific functional groups and structural features of the molecule. This guide will also present a validated experimental protocol for acquiring a high-quality FTIR spectrum, underpinned by a discussion of the theoretical principles governing the observed spectral features.

Introduction: The Structural Significance of this compound

This compound, with the chemical formula C₁₄H₁₁Cl, is a substituted styrene derivative. Its molecular architecture, featuring a chlorophenyl group and a phenyl group attached to a vinyl moiety, makes it a valuable building block in organic synthesis, particularly in the formation of polymers and pharmacologically active molecules. The precise characterization of this molecule is paramount for quality control and for understanding its reactivity.

FTIR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of organic compounds.[1] It operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.[1] This absorption pattern creates a unique spectral "fingerprint" that allows for the identification of functional groups and provides insights into the molecule's overall structure.

This guide will focus on the interpretation of the FTIR spectrum of this compound, providing a detailed assignment of its characteristic vibrational bands.

Theoretical Vibrational Mode Analysis

The vibrational spectrum of this compound is a composite of the vibrational modes of its constituent functional groups: the vinyl group (C=CH₂), the monosubstituted benzene ring (phenyl group), the para-disubstituted benzene ring (chlorophenyl group), and the C-Cl bond. The expected vibrational frequencies can be predicted by considering the characteristic absorption regions of these groups.

High-Frequency Region (> 2800 cm⁻¹)

This region is dominated by C-H stretching vibrations.

  • Aromatic C-H Stretching: The C-H bonds on both the phenyl and chlorophenyl rings will exhibit stretching vibrations typically in the range of 3100-3000 cm⁻¹.[2]

  • Vinyl C-H Stretching: The C-H bonds of the vinyl group (=CH₂) are expected to absorb at slightly higher frequencies than their aromatic counterparts, generally between 3100-3020 cm⁻¹.

  • Alkene (=C-H) Stretching: The lone hydrogen on the double-bonded carbon attached to the rings will also have a characteristic stretching frequency.

Mid-Frequency Region (2000-1000 cm⁻¹)

This region contains key stretching and bending vibrations.

  • C=C Stretching: The stretching vibration of the vinyl C=C double bond is a prominent feature, typically appearing in the 1650-1620 cm⁻¹ range. The C=C stretching vibrations of the aromatic rings will also be present, usually as a series of bands between 1600 and 1450 cm⁻¹.[2]

  • C-H Bending (In-plane): In-plane bending vibrations of the aromatic and vinyl C-H bonds occur in the 1400-1000 cm⁻¹ region.

  • C-Cl Stretching: The C-Cl stretching vibration is a key indicator for the chlorophenyl group. This bond typically absorbs in the 800-600 cm⁻¹ range.[3][4] The exact position can be influenced by the substitution pattern on the benzene ring.

Fingerprint Region (< 1000 cm⁻¹)

This region is complex, containing a multitude of bending, wagging, and twisting vibrations that are unique to the overall molecular structure.[5]

  • C-H Bending (Out-of-plane): The out-of-plane bending vibrations of the aromatic C-H bonds are particularly informative about the substitution pattern. For the monosubstituted phenyl ring, strong absorptions are expected between 770-730 cm⁻¹ and 710-690 cm⁻¹. For the para-disubstituted chlorophenyl ring, a characteristic strong band should appear in the 860-800 cm⁻¹ range.

  • Vinyl C-H Bending (Out-of-plane): The out-of-plane "wagging" of the =CH₂ group gives rise to a strong band, typically between 915-905 cm⁻¹. Another characteristic band for the vinyl group appears around 995-985 cm⁻¹.

Table 1: Predicted Vibrational Modes for this compound
Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity
C-H StretchAromatic Rings3100 - 3000Medium to Weak
C-H StretchVinyl Group (=CH₂)3100 - 3020Medium
C=C StretchAromatic Rings1600 - 1450Medium to Strong
C=C StretchVinyl Group1650 - 1620Medium
C-H Out-of-Plane Bendp-disubstituted Ring860 - 800Strong
C-H Out-of-Plane BendMonosubstituted Ring770 - 730 & 710 - 690Strong
=CH₂ Out-of-Plane BendVinyl Group915 - 905Strong
C-Cl StretchChlorophenyl800 - 600Strong

Experimental Protocol: Acquiring the FTIR Spectrum

The following protocol outlines a reliable method for obtaining a high-quality FTIR spectrum of this compound, which is a liquid at room temperature.

Instrumentation and Materials
  • FTIR Spectrometer: A benchtop FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable.

  • Sample Cell: A demountable liquid cell with sodium chloride (NaCl) or potassium bromide (KBr) windows.

  • Sample: this compound (purity ≥ 95%).

  • Solvent (for cleaning): Anhydrous spectroscopic grade solvent (e.g., dichloromethane or chloroform).

  • Nitrogen Gas: For purging the spectrometer sample compartment to minimize atmospheric water and carbon dioxide interference.

Step-by-Step Methodology
  • Instrument Preparation:

    • Turn on the FTIR spectrometer and allow it to warm up for at least 30 minutes to ensure thermal stability of the source and detector.

    • Purge the sample compartment with dry nitrogen gas for 15-20 minutes to reduce atmospheric interference.

  • Background Spectrum Acquisition:

    • Assemble the clean, empty liquid cell and place it in the sample holder.

    • Acquire a background spectrum. This will account for the absorbance of the cell windows and any residual atmospheric components. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.

  • Sample Preparation:

    • Place a small drop of this compound onto one of the salt plates of the demountable cell.

    • Carefully place the second salt plate on top, creating a thin liquid film. The path length can be adjusted by the thickness of the spacer used, if any. Aim for a film thin enough to ensure that the most intense absorption bands do not exceed an absorbance of ~1.5.

  • Sample Spectrum Acquisition:

    • Place the loaded sample cell into the spectrometer's sample holder.

    • Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Perform a baseline correction if necessary.

    • Use the peak-picking function of the software to identify the wavenumbers of the major absorption bands.

    • Correlate the observed peaks with the expected vibrational modes as detailed in Table 1.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition & Analysis Instrument_Prep Instrument Warm-up & Purge Background_Scan Acquire Background Spectrum Instrument_Prep->Background_Scan Ready Sample_Prep Prepare Liquid Film Sample Background_Scan->Sample_Prep Complete Sample_Scan Acquire Sample Spectrum Sample_Prep->Sample_Scan Sample Loaded Data_Processing Baseline Correction & Peak Picking Sample_Scan->Data_Processing Spectrum Acquired Spectral_Analysis Correlate Peaks to Vibrational Modes Data_Processing->Spectral_Analysis Processed Data

Caption: Experimental workflow for FTIR analysis of this compound.

Interpreting the Spectrum: A Self-Validating Approach

A robust interpretation of the FTIR spectrum relies on a self-validating system where multiple bands corroborate the presence of each functional group.

  • Confirmation of the Aromatic Systems: The presence of both C-H stretching vibrations above 3000 cm⁻¹ and a series of C=C stretching bands between 1600 and 1450 cm⁻¹ strongly indicates the presence of the aromatic rings.[2] The specific out-of-plane C-H bending bands will then confirm the substitution patterns.

  • Validation of the Vinyl Group: The vinyl group is confirmed by the simultaneous presence of the =C-H stretch, the C=C stretch (often sharper than the aromatic C=C stretches), and the characteristic out-of-plane bending vibrations.

  • Identification of the Chlorophenyl Moiety: The C-Cl stretch, while important, can sometimes be obscured in the complex fingerprint region. However, its presence, coupled with the characteristic out-of-plane bending for a para-disubstituted ring, provides strong evidence for the 1-chloro-4-substituted benzene ring.

Conclusion

The FTIR spectrum of this compound provides a wealth of information about its molecular structure. By systematically analyzing the high-frequency, mid-frequency, and fingerprint regions, one can confidently identify the key functional groups and their connectivity. This technical guide provides the theoretical foundation and a practical experimental framework for researchers to utilize FTIR spectroscopy as a reliable tool for the characterization and quality control of this important chemical intermediate. The combination of theoretical predictions, a detailed experimental protocol, and a self-validating approach to spectral interpretation ensures the scientific integrity of the analysis.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Chloro-4-(1-phenylvinyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of 1-Chloro-4-(1-phenylvinyl)benzene, a versatile building block in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced reactivity of this styrenic derivative, offering insights into its behavior in various chemical transformations and providing detailed experimental protocols.

Introduction and Molecular Overview

This compound, with the chemical formula C₁₄H₁₁Cl, is an aromatic compound characterized by a chlorophenyl group and a phenylvinyl substituent.[1][2] This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex organic molecules and polymers. The presence of the chlorine atom, the vinyl group, and two aromatic rings provides multiple sites for chemical modification, allowing for a diverse range of synthetic transformations.

Molecular Structure:

The structure of this compound features a central benzene ring substituted with a chlorine atom and a 1-phenylvinyl group at the para positions. This substitution pattern significantly influences the electronic properties and reactivity of the molecule.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties and spectroscopic signature of this compound is fundamental for its application in research and development.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₄H₁₁Cl[2]
Molecular Weight 214.69 g/mol [1]
Appearance Liquid[2]
Purity 95%[3]
Storage Temperature 2-8°C, Sealed in dry conditions[3]
Spectroscopic Characterization

The spectroscopic data provides a fingerprint for the identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.0-7.6 ppm) corresponding to the protons on the two phenyl rings. The vinyl protons would likely appear as singlets in the range of 5.0-6.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will exhibit a series of signals in the aromatic region (typically 120-145 ppm). The vinyl carbons would have distinct chemical shifts, with the quaternary carbon appearing further downfield than the CH₂ carbon. The carbon attached to the chlorine atom will also have a characteristic chemical shift.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.[1]

Wavenumber (cm⁻¹)Assignment
~3050C-H stretching (aromatic)
~1600, 1490C=C stretching (aromatic rings)
~1630C=C stretching (vinyl group)
~830C-H out-of-plane bending (para-disubstituted benzene)
~750, 690C-H out-of-plane bending (monosubstituted benzene)
~1090C-Cl stretching

Mass Spectrometry (MS):

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 214, with a characteristic M+2 peak at m/z 216 due to the presence of the chlorine-37 isotope.[1] Common fragmentation patterns for styrenic and chlorinated aromatic compounds would be observed. The loss of a chlorine atom (m/z 179) and fragmentation of the vinyl group are anticipated.

Synthesis of this compound

The most direct and efficient synthesis of this compound is achieved through the Wittig reaction. This powerful olefination method allows for the formation of the carbon-carbon double bond with high regioselectivity.

Synthetic Pathway: The Wittig Reaction

The Wittig reaction involves the reaction of a phosphorus ylide with a ketone or aldehyde to form an alkene.[5] In this case, the ylide is generated from methyltriphenylphosphonium bromide, which then reacts with 4-chlorobenzophenone.

Wittig_Reaction reagent1 Methyltriphenylphosphonium bromide ylide Phosphorus Ylide reagent1->ylide Deprotonation reagent2 Strong Base (e.g., n-BuLi or NaH) reagent2->ylide intermediate Oxaphosphetane Intermediate ylide->intermediate Nucleophilic Attack ketone 4-Chlorobenzophenone ketone->intermediate product This compound intermediate->product Elimination byproduct Triphenylphosphine oxide intermediate->byproduct

Caption: Synthetic pathway for this compound via the Wittig reaction.

Detailed Experimental Protocol for Synthesis

This protocol is based on established procedures for Wittig reactions involving similar substrates.[6][7]

Materials:

  • Methyltriphenylphosphonium bromide

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • 4-Chlorobenzophenone

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Ylide Generation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents).

    • Suspend the phosphonium salt in anhydrous THF.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred suspension. The formation of the ylide is indicated by the appearance of a deep orange or red color.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Wittig Reaction:

    • Dissolve 4-chlorobenzophenone (1.0 equivalent) in anhydrous THF in the dropping funnel.

    • Add the ketone solution dropwise to the ylide solution at room temperature.

    • Stir the reaction mixture at room temperature overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dictated by its three key structural features: the vinyl group, the chloro-substituted phenyl ring, and the unsubstituted phenyl ring.

Reactions of the Vinyl Group

The vinyl group is susceptible to electrophilic addition reactions and can participate in polymerization.

Electrophilic Addition:

The double bond can undergo addition reactions with various electrophiles. However, due to the electronic effects of the attached phenyl groups, these reactions may be less facile compared to simple alkenes.

Polymerization:

Similar to other styrene derivatives, this compound can undergo polymerization. Cationic polymerization is a common method for styrenic monomers.[8][9] The presence of the chloro group can influence the polymerization kinetics and the properties of the resulting polymer.

Experimental Protocol: Cationic Polymerization (General Procedure)

This protocol is a general guideline for the cationic polymerization of styrenic monomers.[8][10]

Materials:

  • This compound (monomer)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Lewis acid initiator (e.g., SnCl₄, TiCl₄)

  • Protonic co-initiator (e.g., a trace of water or an alcohol)

  • Methanol (for quenching)

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, dissolve the monomer in anhydrous dichloromethane.

  • Cool the solution to the desired temperature (e.g., 0°C or -78°C).

  • Add the Lewis acid initiator to the stirred solution.

  • Allow the polymerization to proceed for the desired time.

  • Quench the reaction by adding cold methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Reactions of the Chloro-Substituted Phenyl Ring

The chlorine atom on the phenyl ring opens up possibilities for cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Heck Reaction:

The Heck reaction is a palladium-catalyzed coupling of an aryl halide with an alkene.[11][12][13] While this compound itself contains an alkene, the chloro-aromatic moiety can also act as the aryl halide partner in a Heck reaction with another alkene.

Heck_Reaction_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX This compound ArX->OxAdd PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Coord Alkene Coordination PdII->Coord Alkene Alkene Alkene->Coord Insert Migratory Insertion Coord->Insert BetaElim β-Hydride Elimination Insert->BetaElim Product Coupled Product BetaElim->Product RedElim Reductive Elimination BetaElim->RedElim RedElim->Pd0 Base Base Base->RedElim

Caption: General catalytic cycle of the Heck reaction.

Suzuki Coupling:

The Suzuki coupling is another palladium-catalyzed cross-coupling reaction, this time between an organoboron compound and an organohalide.[14][15][16] The chloro-substituted ring of this compound can be coupled with a variety of boronic acids or esters.

Experimental Protocol: Suzuki Coupling (General Procedure)

This is a general protocol for the Suzuki coupling of aryl chlorides.[14]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., toluene, dioxane, or DMF, often with water)

Procedure:

  • To a reaction flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the solvent and degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent.

  • Purify the crude product by column chromatography.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile synthetic intermediate with a rich and varied reactivity. Its ability to undergo polymerization, electrophilic additions, and palladium-catalyzed cross-coupling reactions makes it a powerful tool for the construction of complex molecular architectures. The detailed protocols and reactivity insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, paving the way for new discoveries in materials science and drug development.

References

An In-depth Technical Guide to the Solubility of 1-Chloro-4-(1-phenylvinyl)benzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 1-Chloro-4-(1-phenylvinyl)benzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, predictive assessments in a range of organic solvents, and a detailed, field-proven protocol for empirical solubility determination. Our focus is on providing not just data, but a causal understanding of the molecular interactions at play, ensuring a robust and validated approach to your experimental design.

Introduction to this compound: A Molecule of Interest

This compound, with the molecular formula C₁₄H₁₁Cl and a molar mass of 214.69 g/mol , is an organic compound that combines structural features of both styrene and chlorobenzene.[1][2][3] It exists as a liquid at room temperature and requires storage at 2-8°C to maintain its stability.[1][3] The unique arrangement of a phenylvinyl group and a chloro-substituted benzene ring imparts specific physicochemical properties that are critical to its behavior in solution and, consequently, its application in various research and development contexts.

Understanding the solubility of this compound is paramount for a variety of applications, including reaction chemistry, purification processes, formulation development, and analytical characterization. The choice of solvent can dramatically influence reaction rates, yield, and the ease of product isolation. In the realm of drug development, solubility is a critical determinant of a compound's bioavailability and therapeutic efficacy.

The Cornerstone of Solubility: The "Like Dissolves Like" Principle

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like."[4][5] This adage encapsulates the concept that substances with similar intermolecular forces are more likely to be soluble in one another.[4][6] The primary intermolecular forces at play in organic systems are London dispersion forces, dipole-dipole interactions, and hydrogen bonding.

  • Nonpolar Compounds: Molecules that are predominantly composed of carbon and hydrogen, with symmetrical charge distributions, are considered nonpolar. Their primary intermolecular interactions are the relatively weak London dispersion forces. Consequently, they tend to dissolve well in nonpolar solvents which also rely on these forces.[5][6][7]

  • Polar Compounds: Molecules containing electronegative atoms (such as oxygen, nitrogen, or halogens) that create an uneven distribution of electron density possess a dipole moment and are considered polar. These molecules interact through stronger dipole-dipole forces. Polar solvents, which also have significant dipole moments, are effective at solvating polar solutes.[4][6]

Predicting the Solubility of this compound: A Structural Analysis

To predict the solubility of this compound, we must first assess its overall polarity by examining its molecular structure.

Caption: Molecular structure of this compound.

The molecule can be deconstructed into two key components:

  • A Phenylvinyl (Styrene) Moiety: Styrene itself is a largely nonpolar molecule, possessing a very small dipole moment of approximately 0.13 D. This is due to the nonpolar nature of the benzene ring and the vinyl group.

  • A Chlorobenzene Moiety: Chlorobenzene exhibits a moderate dipole moment (around 1.5-1.7 D) due to the electronegativity of the chlorine atom, which induces a partial negative charge on the chlorine and a partial positive charge on the carbon to which it is attached.

The overall polarity of this compound is a composite of these two parts. The large, nonpolar surface area of the two phenyl rings and the vinyl group suggests that the molecule will have significant nonpolar character. However, the presence of the chlorine atom introduces a degree of polarity. Therefore, this compound can be classified as a predominantly nonpolar to weakly polar molecule .

Based on this analysis, we can predict its solubility in a range of common organic solvents.

Predicted Solubility Profile

The following table provides a predictive summary of the solubility of this compound in various organic solvents, categorized by their polarity.

SolventPolarity Index (P')Solvent TypePredicted SolubilityRationale
Hexane0.1NonpolarHighThe nonpolar nature of hexane aligns well with the large nonpolar regions of the solute.[6]
Toluene2.4Nonpolar (Aromatic)Very HighThe aromatic character of toluene will have a strong affinity for the two phenyl rings of the solute.
Dichloromethane3.1Polar AproticHighThe moderate polarity of dichloromethane should effectively solvate the weakly polar regions of the solute.[6]
Diethyl Ether2.8Polar AproticModerate to HighSimilar to dichloromethane, its polarity should be suitable for dissolution.
Acetone5.1Polar AproticModerateThe higher polarity of acetone may lead to slightly lower solubility compared to less polar solvents.
Ethyl Acetate4.4Polar AproticModerateSimilar to acetone, a moderate level of solubility is expected.
Isopropanol3.9Polar ProticLow to ModerateThe ability of isopropanol to hydrogen bond may not be as effective in solvating the largely nonpolar solute.
Ethanol4.3Polar ProticLowSimilar to isopropanol, with slightly higher polarity, leading to potentially lower solubility.
Methanol5.1Polar ProticLowAs a more polar protic solvent, methanol is expected to be a poor solvent for this compound.[6]
Water10.2Polar ProticInsolubleThe high polarity and extensive hydrogen bonding network of water make it a very poor solvent for nonpolar to weakly polar organic molecules.

Experimental Protocol for Solubility Determination: A Self-Validating Approach

While theoretical predictions are a valuable starting point, empirical determination of solubility is essential for accurate and reliable results. The following protocol outlines the widely accepted "shake-flask" method, which is a robust technique for determining the thermodynamic solubility of a compound.[8][9][10]

Caption: Experimental workflow for the shake-flask solubility determination method.

Materials and Equipment:
  • This compound (solute)

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with stir bars

  • Constant temperature incubator or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Step-by-Step Methodology:
  • Preparation of Saturated Solutions: a. To a series of glass vials, add a known volume (e.g., 2 mL) of each selected organic solvent. b. Add an excess amount of this compound to each vial. The presence of undissolved solute is crucial to ensure saturation. c. Securely cap the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials in an orbital shaker or on a stir plate within a constant temperature environment (e.g., 25°C). b. Agitate the mixtures for a sufficient period to allow them to reach thermodynamic equilibrium. A typical duration is 24-48 hours.[9] Longer times may be necessary and should be determined empirically.

  • Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. b. Carefully withdraw a sample of the supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Quantification: a. Prepare a series of calibration standards of this compound of known concentrations in the respective solvent. b. Analyze the filtered saturated solutions and the calibration standards using a suitable analytical technique (e.g., HPLC-UV or UV-Vis spectroscopy). c. Construct a calibration curve by plotting the analytical response versus the concentration of the standards. d. Determine the concentration of this compound in the saturated solutions by interpolating their analytical response on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Conclusion and Best Practices

This guide has provided a detailed examination of the solubility of this compound in organic solvents, from theoretical prediction to a practical experimental protocol. The predominantly nonpolar to weakly polar nature of this compound suggests a higher solubility in nonpolar and moderately polar aprotic solvents. For mission-critical applications, it is imperative to move beyond prediction and perform empirical solubility testing. The shake-flask method, as detailed, offers a reliable and reproducible means of obtaining this crucial data. By understanding the underlying principles of solubility and adhering to a robust experimental design, researchers can make informed decisions in their scientific endeavors, ultimately leading to more efficient and successful outcomes.

References

An In-Depth Technical Guide to 1-(1-(4-Chlorophenyl)vinyl)benzene (CAS 18218-20-7): Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-(4-Chlorophenyl)vinyl)benzene, registered under CAS number 18218-20-7, is a chlorinated styrene derivative that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural motif, featuring a 1,1-diarylethylene scaffold, makes it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties of 1-(1-(4-Chlorophenyl)vinyl)benzene, detailed synthetic protocols, a survey of its suppliers, and an in-depth look at its application as a key intermediate in the synthesis of bioactive molecules, with a particular focus on the first-generation antihistamine, clemastine.

Chemical and Physical Properties

1-(1-(4-Chlorophenyl)vinyl)benzene is a versatile chemical intermediate with the molecular formula C₁₄H₁₁Cl and a molecular weight of 214.69 g/mol .[1][2] Its structural and physical properties are summarized in the table below.

PropertyValueReferences
IUPAC Name 1-chloro-4-(1-phenylethenyl)benzene[3]
Synonyms α-Phenyl-4-chlorostyrene[4]
CAS Number 18218-20-7[1]
Molecular Formula C₁₄H₁₁Cl[1]
Molecular Weight 214.69 g/mol [1]
Appearance Yellow liquid[5]
Boiling Point 164 °C at 16 Torr[1][6]
Density 1.107 g/cm³ (predicted)[6]
Refractive Index 1.6115 (at 28°C)[6]
Storage 2-8°C, sealed in a dry environment[6][7]
SMILES C=C(c1ccccc1)c2ccc(Cl)cc2[3]
InChI Key QRSXZQQKWIHIHY-UHFFFAOYSA-N[3]

Synthesis of 1-(1-(4-Chlorophenyl)vinyl)benzene

The synthesis of 1-(1-(4-Chlorophenyl)vinyl)benzene can be efficiently achieved through a two-step process involving a Grignard reaction followed by an acid-catalyzed dehydration. This approach offers a reliable and scalable method for producing this valuable intermediate.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of 1-(4-Chlorophenyl)-1-phenylethanol via Grignard Reaction

This step involves the reaction of a phenylmagnesium bromide Grignard reagent with 4'-chloroacetophenone.

  • Materials:

    • Magnesium turnings

    • Iodine (crystal)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Bromobenzene

    • 4'-Chloroacetophenone

    • Saturated aqueous ammonium chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • All glassware must be thoroughly dried in an oven and assembled under a nitrogen or argon atmosphere to maintain anhydrous conditions.

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether or THF.

    • Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction is initiated, as indicated by the disappearance of the iodine color and the onset of bubbling. Gentle heating may be required to start the reaction.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring for an additional 30 minutes to ensure the complete formation of the phenylmagnesium bromide Grignard reagent.

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve 4'-chloroacetophenone in anhydrous diethyl ether or THF and add this solution to the dropping funnel.

    • Add the 4'-chloroacetophenone solution dropwise to the cooled Grignard reagent with vigorous stirring, maintaining the temperature below 10°C.[8]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.[9]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(4-chlorophenyl)-1-phenylethanol.

Step 2: Dehydration of 1-(4-Chlorophenyl)-1-phenylethanol

The tertiary alcohol obtained in the first step is then dehydrated to form the target alkene, 1-(1-(4-chlorophenyl)vinyl)benzene.

  • Materials:

    • 1-(4-Chlorophenyl)-1-phenylethanol (from Step 1)

    • p-Toluenesulfonic acid or another suitable acid catalyst

    • Toluene or another high-boiling point solvent

    • Dean-Stark apparatus (optional, for water removal)

    • Sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), dissolve the crude 1-(4-chlorophenyl)-1-phenylethanol in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Heat the mixture to reflux. The progress of the dehydration can be monitored by observing the collection of water in the Dean-Stark trap or by thin-layer chromatography (TLC).

    • Once the reaction is complete (typically after several hours), cool the reaction mixture to room temperature.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(1-(4-chlorophenyl)vinyl)benzene.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.[10]

Synthesis_of_1_1_4_Chlorophenyl_vinyl_benzene cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration bromobenzene Bromobenzene grignard Phenylmagnesium bromide bromobenzene->grignard   + Mg / Anhydrous Ether mg Mg mg->grignard alcohol 1-(4-Chlorophenyl)-1-phenylethanol grignard->alcohol   + 4'-Chloroacetophenone acetophenone 4'-Chloroacetophenone acetophenone->alcohol target 1-(1-(4-Chlorophenyl)vinyl)benzene alcohol->target   Acid Catalyst (e.g., p-TsOH) / Heat alcohol->target water H₂O

Figure 1: Two-step synthesis of 1-(1-(4-Chlorophenyl)vinyl)benzene.

Application in Drug Development: The Synthesis of Clemastine

A prominent application of the 1,1-diarylalkene scaffold present in 1-(1-(4-Chlorophenyl)vinyl)benzene is in the synthesis of the first-generation antihistamine, clemastine.[11] Clemastine is used for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[2] The core of the clemastine molecule is a 1-(4-chlorophenyl)-1-phenylethyl ether moiety, which is structurally related to 1-(1-(4-Chlorophenyl)vinyl)benzene. The synthesis of clemastine involves the coupling of 1-(4-chlorophenyl)-1-phenylethanol, the precursor to our target compound, with a chiral pyrrolidine derivative.

Mechanism of Action of Clemastine

Clemastine functions as a selective histamine H1 receptor antagonist.[12][13] During an allergic response, histamine is released and binds to H1 receptors, leading to symptoms such as itching, sneezing, and increased capillary permeability.[12] Clemastine competitively blocks these receptors, preventing histamine from binding and thereby alleviating the symptoms of the allergic reaction.[6][12] As a first-generation antihistamine, clemastine can cross the blood-brain barrier, which can lead to sedative side effects.[14][15] It also exhibits anticholinergic properties.[1][6]

Clemastine_Synthesis cluster_synthesis Synthesis of Clemastine alcohol 1-(4-Chlorophenyl)-1-phenylethanol clemastine Clemastine alcohol->clemastine   + (R)-2-(2-Chloroethyl)-1-methylpyrrolidine pyrrolidine (R)-2-(2-Chloroethyl)-1-methylpyrrolidine pyrrolidine->clemastine

Figure 2: Key coupling step in the synthesis of Clemastine.

The synthesis of the (R,R)-enantiomer of clemastine, which is the active form, has been accomplished through the O-alkylation of (R)-1-(4-chlorophenyl)-1-phenylethanol with (R)-2-(2-chloroethyl)-1-methylpyrrolidine.[11] This highlights the importance of the tertiary alcohol precursor, which can be readily synthesized via the Grignard reaction described above, as a critical building block in the production of this pharmaceutical agent.

Suppliers

1-(1-(4-Chlorophenyl)vinyl)benzene is commercially available from a variety of chemical suppliers, catering to both research and bulk quantity needs. When sourcing this compound, it is crucial to obtain a certificate of analysis to verify its purity and identity.

Table of Representative Suppliers:

SupplierPurityAvailable Quantities
Sigma-Aldrich≥95%250 mg, 1 g, 5 g
J&K Scientific≥97% (HPLC)250 mg
Chem-Impex≥97% (HPLC)Inquire
BLD Pharmatech95%Inquire
ChemicalBookInquireInquire
Dayang Chem90%, 98%1 kg - 100 MT/Month
SHANDONG JIULONG HISINCE PHARMACEUTICAL CO., LTD99% (Pharma Grade)Inquire

Conclusion

1-(1-(4-Chlorophenyl)vinyl)benzene is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals. Its synthesis via a two-step Grignard reaction and subsequent dehydration is a robust and scalable method. The crucial role of its structural motif in the antihistamine clemastine underscores its importance for drug development professionals. This guide provides the foundational knowledge for researchers and scientists to effectively utilize this compound in their synthetic endeavors and to explore its potential in the discovery of new bioactive molecules.

References

An In-depth Technical Guide on the Electronic Effects of the Chloro and Phenylvinyl Groups in Molecular Architectures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rational design of functional molecules, from pharmaceuticals to advanced materials, hinges on a profound understanding of the electronic interplay between a molecule's core structure and its peripheral substituents. This technical guide provides a comprehensive analysis of the distinct electronic contributions of two ubiquitous functional groups: the chloro and the phenylvinyl (styryl) moieties. We will dissect their inductive and resonance effects, quantify their influence using Hammett and Taft parameters, and explore how these intrinsic properties manifest in spectroscopic signatures and chemical reactivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these electronic effects for precise molecular engineering.

Introduction: The Language of Electrons in Organic Molecules

The reactivity, stability, and even the three-dimensional conformation of an organic molecule are dictated by the distribution of its electron density. Substituents appended to a core scaffold can dramatically alter this distribution through a combination of electronic effects.[1] Understanding these effects is not merely an academic exercise; it is the cornerstone of predicting reaction outcomes, tuning the properties of materials, and designing drug candidates with enhanced efficacy and specificity.[2][3]

Two fundamental mechanisms govern these electronic perturbations:

  • The Inductive Effect (I): This effect is transmitted through the sigma (σ) bond framework of a molecule and arises from the intrinsic electronegativity of atoms.[4] Electron-withdrawing groups (EWGs) pull electron density towards themselves (-I effect), while electron-donating groups (EDGs) push electron density away (+I effect). The inductive effect is distance-dependent, weakening significantly as the number of intervening bonds increases.[4]

  • The Resonance (Mesomeric) Effect (M): This effect involves the delocalization of pi (π) electrons and lone pairs through a conjugated system.[4] It is a more powerful, long-range effect compared to the inductive effect. Substituents can donate electrons into a π-system (+M effect) or withdraw electrons from it (-M effect).

This guide will focus on the nuanced electronic behavior of the chloro and phenylvinyl groups, two substituents that, while common, exhibit remarkably different electronic profiles.

The Duality of the Chloro Group: An Inductive Electron Withdrawer and Resonance Donor

The chloro group (-Cl) is a classic example of a substituent with competing electronic effects. Its high electronegativity makes it a potent electron-withdrawing group through the inductive effect (-I).[4] However, the presence of lone pairs on the chlorine atom allows it to donate electron density into an adjacent π-system via resonance (+M effect).

The net electronic influence of the chloro group is a delicate balance of these two opposing forces. In most contexts, the inductive effect is stronger than the resonance effect, leading to an overall deactivation of aromatic rings towards electrophilic substitution.[5][6][7][8][9][10] Despite this deactivation, the resonance effect, which directs electron density primarily to the ortho and para positions, makes the chloro group an ortho, para-director for incoming electrophiles.[5][6][7][8][9][10]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Dueling electronic effects of the chloro substituent.

The Phenylvinyl (Styryl) Group: A π-Donating Powerhouse

In contrast to the chloro group, the phenylvinyl group (-CH=CHC₆H₅), often referred to as a styryl group, is characterized by its extensive π-conjugation. This extended system of delocalized electrons allows it to act as a potent electron-donating group through the resonance effect (+M). The vinyl linker effectively extends the conjugation of the phenyl ring, allowing for efficient delocalization of electron density into a connected molecular framework. While there is a minor electron-withdrawing inductive effect from the sp² hybridized carbons, this is overwhelmingly overshadowed by the powerful resonance donation.[11][12]

The styryl group's ability to donate electrons can significantly impact a molecule's properties, influencing everything from its absorption of light (photophysical properties) to its biological activity.[2][3][13]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Dominant resonance effect of the phenylvinyl group.

Quantifying Electronic Effects: Hammett and Taft Parameters

To move beyond qualitative descriptions, we can use Linear Free Energy Relationships (LFERs), such as the Hammett and Taft equations, to assign numerical values that quantify the electronic (and steric) effects of substituents.[14][15][16]

The Hammett Equation

The Hammett equation is a cornerstone of physical organic chemistry and is expressed as:

log(k/k₀) = σρ or log(K/K₀) = σρ

where:

  • k or K is the rate or equilibrium constant for a reaction with a substituted reactant.

  • k₀ or K₀ is the constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant , which depends only on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[17]

  • ρ (rho) is the reaction constant , which reflects the sensitivity of a particular reaction to electronic effects.[14]

The substituent constant, σ, can be further dissected into inductive (σI) and resonance (σR) components. For substituents on an aromatic ring, we distinguish between the effect at the meta (σm) and para (σp) positions.

Substituentσ_meta (σm)σ_para (σp)Electronic Nature
Chloro (-Cl) 0.37[18]0.23[18]Electron-withdrawing
Vinyl (-CH=CH₂) *0.05[18]-0.02[18]Weakly Electron-donating
Phenyl (-C₆H₅) 0.06[18]-0.01[18]Weakly Electron-donating
The vinyl group is presented as a proxy for the phenylvinyl group, as the electronic effect is primarily dictated by the vinyl linkage's ability to conjugate.

The positive σ values for the chloro group confirm its electron-withdrawing nature at both the meta and para positions. The slightly less positive value at the para position reflects the partial cancellation of the strong -I effect by the +M effect. The negative σp value for the vinyl group highlights its net electron-donating character at the para position, where the +M effect is most pronounced.

The Taft Equation

The Taft equation extends the Hammett relationship to aliphatic systems and, crucially, separates polar (inductive) effects from steric effects.[15][16][19] The equation is:

log(k/k₀) = ρσ + δEs

where:

  • σ * is the polar substituent constant, representing the inductive effect.

  • Es is the steric substituent constant.

  • ρ * and δ are the corresponding reaction sensitivity constants.

Substituentσ* (Polar)Es (Steric)
Chloro (-Cl) attached to CH₂ 1.05-0.24
Phenyl (-C₆H₅) attached to CH₂ 0.215-0.38
(Data sourced from various compilations of Taft parameters)

The larger positive σ* value for the chloro group compared to the phenyl group underscores its significantly stronger inductive electron-withdrawing capacity.

Experimental and Computational Probing of Electronic Effects

A multi-faceted approach, combining experimental spectroscopy and kinetics with computational modeling, is essential for a complete understanding of substituent effects.

Spectroscopic Analysis: A Window into the Electronic Environment
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is exceptionally sensitive to the electronic environment around a nucleus.[20] The chemical shift (δ) of a proton or carbon atom is directly influenced by the electron density in its vicinity.[21]

    • Effect of -Cl: The electron-withdrawing nature of the chloro group deshields nearby nuclei, causing their signals to appear at a higher chemical shift (downfield).[22]

    • Effect of -CH=CHC₆H₅: The electron-donating phenylvinyl group increases electron density at certain positions through conjugation, leading to shielding and an upfield shift in the NMR spectrum for the affected nuclei.

dot graph G { layout=dot; rankdir=TB; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Workflow for NMR-based analysis of electronic effects.

Kinetic Studies: Measuring Reactivity

Kinetic studies provide a direct measure of how substituents affect reaction rates, which is the basis for the Hammett and Taft equations.

This protocol outlines a classic experiment to determine Hammett parameters by measuring the rates of saponification of a series of meta- and para-substituted ethyl benzoates.

  • Preparation of Solutions:

    • Prepare standardized solutions of the substituted ethyl benzoates in ethanol.

    • Prepare a standardized solution of potassium hydroxide in ethanol.[8]

  • Kinetic Runs:

    • Equilibrate both the ester and KOH solutions to a constant temperature (e.g., 25°C) in a water bath.

    • Initiate the reaction by mixing equal volumes of the ester and KOH solutions.

    • At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a standardized solution of hydrochloric acid.

    • Back-titrate the excess HCl with a standardized NaOH solution to determine the concentration of unreacted KOH.

  • Data Analysis:

    • Calculate the rate constant (k) for each substituted ester using the second-order rate equation.

    • Plot log(k/k₀) for each substituent against its known σ value. The slope of this line is the reaction constant, ρ.[23]

    • For a new substituent, its σ value can be determined from the measured rate constant and the established ρ for the reaction.

dot graph G { layout=dot; rankdir=TB; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Workflow for kinetic analysis to generate a Hammett plot.

Computational Chemistry: In Silico Insights

Modern computational methods provide powerful tools to visualize and quantify electronic effects.

  • Frontier Molecular Orbital (FMO) Theory: This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these orbitals are critical in determining a molecule's reactivity. Electron-donating groups like phenylvinyl will raise the HOMO energy, making the molecule a better nucleophile. Electron-withdrawing groups like chloro will lower the LUMO energy, making the molecule a better electrophile.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding and electron delocalization. It can quantify the stabilization energy associated with donor-acceptor interactions (e.g., the donation from a chlorine lone pair into an antibonding π* orbital of a ring), providing a numerical measure of the resonance effect.

Conclusion: A Tale of Two Substituents

The chloro and phenylvinyl groups, while both common organic substituents, offer starkly contrasting electronic profiles.

  • The chloro group is an electron-withdrawing substituent dominated by its strong -I effect, yet its +M effect makes it an ortho, para-director in electrophilic aromatic substitution. Its overall effect is deactivating.

  • The phenylvinyl group is a powerful electron-donating substituent, a consequence of its extended π-conjugation which facilitates a strong +M effect. It is an activating group.

A thorough understanding of these electronic properties, quantified by parameters like σ and σ* and probed through spectroscopic, kinetic, and computational methods, is indispensable for the modern chemist. By mastering the interplay of these effects, researchers can rationally design molecules with tailored reactivity and function, accelerating innovation in drug discovery, materials science, and beyond.

References

Unlocking New Frontiers: A Technical Guide to the Research Applications of 1-Chloro-4-(1-phenylvinyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Chloro-4-(1-phenylvinyl)benzene, a substituted styrene derivative, stands as a versatile yet underexplored molecule in the landscape of chemical research. Its unique structural composition, featuring a reactive vinyl group and a functionalizable chloro-substituent on a diarylethylene scaffold, presents a compelling case for its application across diverse scientific domains. This guide elucidates the untapped potential of this compound, offering a technical roadmap for its utilization in polymer chemistry, advanced materials science, synthetic organic chemistry, and drug discovery. By providing detailed theoretical frameworks, actionable experimental protocols, and mechanistic insights, we aim to empower researchers to harness the capabilities of this compound in developing next-generation polymers, luminescent materials, complex molecular architectures, and novel therapeutic agents.

Introduction: The Molecular Architecture and Latent Potential

This compound, with the CAS Number 18218-20-7, is a liquid organic compound with the molecular formula C₁₄H₁₁Cl.[1][2] Its structure is characterized by a stilbene-like core, where one of the phenyl rings is substituted with a chlorine atom at the para position. This seemingly simple molecule is endowed with a rich chemical personality, stemming from the interplay of its constituent functional groups. The vinyl moiety serves as a polymerizable unit and a site for a plethora of addition reactions. The chloro-substituent, a versatile chemical handle, opens the door to a wide array of cross-coupling reactions, enabling the extension of the molecular framework. Furthermore, the 1,1-diphenylethene skeleton hints at intriguing photophysical properties, particularly in the realm of aggregation-induced emission (AIE).

This guide will navigate the potential research avenues for this compound, presenting it as a valuable building block for innovation. We will delve into four key areas of application, providing the scientific rationale and detailed methodologies to facilitate its exploration in the laboratory.

Application in Polymer Chemistry: A Monomer for Functional Polymers

The presence of a vinyl group makes this compound an ideal candidate for polymerization, offering a pathway to novel functional polymers. The resulting polymers would possess a unique combination of a polystyrene-like backbone with pendant chlorophenyl and phenyl groups, which can be further modified to tailor the material's properties.

Scientific Rationale

Substituted styrenes are widely used in the synthesis of specialty polymers with tailored properties.[3] The polymerization of this compound can be achieved through various techniques, including free-radical, cationic, and controlled radical polymerization methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. The resulting polymer, poly[this compound], would feature a chlorophenyl group on each repeating unit. This "handle" can be exploited for post-polymerization modification, allowing for the introduction of a wide range of functional groups to fine-tune the polymer's solubility, thermal stability, refractive index, and other physicochemical properties.

Experimental Protocol: Free-Radical Polymerization

This protocol outlines a standard free-radical polymerization of this compound.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Schlenk flask and standard glassware

  • Nitrogen or Argon source

Procedure:

  • In a Schlenk flask, dissolve this compound (e.g., 5 g, 23.3 mmol) and AIBN (e.g., 0.038 g, 0.23 mmol, 1 mol% relative to monomer) in anhydrous toluene (20 mL).

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with an inert gas (N₂ or Ar).

  • Immerse the flask in a preheated oil bath at 70°C and stir for 24 hours.

  • After the polymerization period, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the viscous solution to a large excess of methanol (e.g., 200 mL) with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40°C to a constant weight.

  • Characterize the resulting polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity index (PDI), and by ¹H NMR and FTIR for structural confirmation.

Visualization: Polymerization Workflow

G cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Work-up & Isolation cluster_analysis Characterization setup1 Dissolve Monomer & AIBN in Toluene setup2 Freeze-Pump-Thaw (x3) setup1->setup2 setup3 Backfill with N₂/Ar setup2->setup3 reaction Heat at 70°C for 24h setup3->reaction workup1 Cool to RT reaction->workup1 workup2 Precipitate in Methanol workup1->workup2 workup3 Filter and Wash workup2->workup3 workup4 Dry under Vacuum workup3->workup4 analysis GPC, NMR, FTIR workup4->analysis

Caption: Workflow for the free-radical polymerization of this compound.

Application in Materials Science: A Precursor for Aggregation-Induced Emission (AIE) Luminogens

The structural resemblance of this compound to tetraphenylethylene (TPE), a well-known AIEgen, suggests its potential as a core for novel luminescent materials.

Scientific Rationale

Aggregation-induced emission is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state.[4] This is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. TPE and its derivatives are classic examples of AIEgens.[5] this compound, possessing a similar 1,1-diphenylethene core, is a prime candidate for exhibiting AIE properties. The chloro-substituent provides a convenient site for further functionalization, allowing for the tuning of the emission color and quantum yield. For instance, the chloro group can be replaced with electron-donating or -accepting groups via cross-coupling reactions to modulate the molecule's electronic properties and, consequently, its emission characteristics.

Experimental Protocol: Synthesis of a Triazole-Functionalized AIEgen via Click Chemistry

This protocol describes a two-step synthesis of a potential AIEgen from this compound. First, the chloro group is converted to an azide, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

Step 1: Azidation of this compound

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve this compound (e.g., 2.15 g, 10 mmol) in DMF (30 mL).

  • Add sodium azide (e.g., 0.98 g, 15 mmol) to the solution.

  • Heat the reaction mixture to 90°C and stir for 12 hours under a nitrogen atmosphere.

  • After cooling to room temperature, pour the reaction mixture into deionized water (100 mL) and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain 1-Azido-4-(1-phenylvinyl)benzene.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • 1-Azido-4-(1-phenylvinyl)benzene (from Step 1)

  • Phenylacetylene

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1)

Procedure:

  • Dissolve 1-Azido-4-(1-phenylvinyl)benzene (e.g., 2.21 g, 10 mmol) and phenylacetylene (e.g., 1.12 g, 11 mmol) in a 1:1 mixture of tert-butanol and water (40 mL).

  • In a separate vial, prepare fresh solutions of CuSO₄·5H₂O (e.g., 0.025 g, 0.1 mmol in 1 mL water) and sodium ascorbate (e.g., 0.04 g, 0.2 mmol in 1 mL water).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction by TLC. Upon completion, add water (50 mL) and extract with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the triazole-functionalized AIEgen.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Evaluate its photophysical properties (absorption, emission, quantum yield) in solution and in the aggregated state.

Visualization: Synthetic Pathway to a Potential AIEgen

G start This compound intermediate 1-Azido-4-(1-phenylvinyl)benzene start->intermediate NaN₃, DMF, 90°C final Triazole-Functionalized AIEgen intermediate->final Phenylacetylene, CuSO₄, Na Ascorbate

Caption: Synthetic route from this compound to a potential AIE-active compound.

Application in Synthetic Organic Chemistry: A Platform for Cross-Coupling Reactions

The chlorophenyl moiety of this compound is a versatile handle for constructing more complex molecular architectures through palladium-catalyzed cross-coupling reactions.

Scientific Rationale

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of carbon-carbon bonds.[6][7] The chloro-substituent on the aromatic ring of this compound can serve as an electrophilic partner in these reactions. This allows for the introduction of various aryl, heteroaryl, or vinyl groups, leading to the synthesis of extended π-conjugated systems, which are of interest in materials science, or complex scaffolds for medicinal chemistry.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This protocol details a typical Suzuki-Miyaura reaction to couple an arylboronic acid with this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene/Ethanol/Water solvent mixture

  • Standard Schlenk apparatus

Procedure:

  • To a Schlenk flask, add this compound (e.g., 1.07 g, 5 mmol), the arylboronic acid (e.g., 0.91 g, 6 mmol), and potassium carbonate (e.g., 2.07 g, 15 mmol).

  • In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (e.g., 0.011 g, 0.05 mmol, 1 mol%) and PPh₃ (e.g., 0.052 g, 0.2 mmol, 4 mol%) in a small amount of the solvent mixture.

  • Add the catalyst solution to the Schlenk flask.

  • Add the solvent mixture (e.g., Toluene:Ethanol:Water = 4:1:1, 25 mL).

  • De-gas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 80°C and stir under an argon atmosphere for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, add water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the coupled product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization: Suzuki-Miyaura Coupling Catalytic Cycle

G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_Aryl Ar-Pd(II)L₂(Cl) OA->PdII_Aryl Ar-Cl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetal->PdII_Diaryl Ar'-B(OH)₂ RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Product Ar-Ar' RE->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application in Medicinal Chemistry: A Scaffold for Bioactive Molecules

The stilbene scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[8][9][10]

Scientific Rationale

This compound can be considered a stilbene analogue and, as such, represents a promising starting point for the design and synthesis of novel therapeutic agents.[11][12] The chloro and vinyl functionalities offer multiple points for chemical modification to explore structure-activity relationships (SAR). For example, the vinyl group can undergo reactions like epoxidation or dihydroxylation to introduce new functional groups, while the chloro group can be substituted through nucleophilic aromatic substitution or cross-coupling reactions to generate a library of derivatives for biological screening.

Experimental Protocol: Synthesis of a Dihydroxylated Stilbene Analogue

This protocol describes the dihydroxylation of the vinyl group of this compound, a common transformation to increase the polarity and potential biological activity of a molecule.

Materials:

  • This compound

  • Osmium tetroxide (OsO₄) (catalytic amount)

  • N-methylmorpholine N-oxide (NMO) (co-oxidant)

  • Acetone/Water solvent mixture

  • Sodium sulfite (Na₂SO₃)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (e.g., 2.15 g, 10 mmol) in a mixture of acetone (40 mL) and water (10 mL).

  • Add N-methylmorpholine N-oxide (NMO) (e.g., 1.4 g, 12 mmol).

  • To this stirring solution, add a catalytic amount of osmium tetroxide (e.g., 2.5% solution in tert-butanol, 0.2 mL).

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (20 mL) and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting diol by column chromatography on silica gel or by recrystallization.

  • Characterize the dihydroxylated product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization: Bioactive Scaffold Modification

G start This compound (Scaffold) reaction Dihydroxylation (OsO₄, NMO) product Diol Derivative (Potential Bioactive Molecule) start->product Chemical Modification reaction->product

Caption: Modification of the this compound scaffold for potential medicinal applications.

Conclusion

This compound is a molecule of significant, yet largely untapped, potential. Its bifunctional nature, combining a polymerizable vinyl group and a versatile chloro-substituent on a stilbene-like framework, makes it a valuable precursor for a wide array of applications. This guide has provided a comprehensive overview of its potential in polymer chemistry, materials science, organic synthesis, and medicinal chemistry, complete with actionable experimental protocols and mechanistic insights. It is our hope that this technical resource will catalyze further research into this promising compound, leading to the development of novel materials and molecules that can address contemporary scientific and technological challenges.

References

Methodological & Application

Navigating the Catalyst Maze: A Guide to Palladium Catalyst Selection for Cross-Coupling Reactions of Vinyl Halides

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Cambridge, MA – In the intricate world of synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecules, particularly in the pharmaceutical and materials science industries.[1][2] The strategic formation of carbon-carbon and carbon-heteroatom bonds using vinyl halides as electrophilic partners offers a powerful tool for molecular architects.[1] However, the success of these transformations hinges critically on the judicious selection of the palladium catalyst system. This application note provides a detailed guide for researchers, scientists, and drug development professionals on navigating the multifaceted considerations involved in choosing the optimal palladium catalyst for cross-coupling reactions of vinyl halides.

The Crucial Role of the Palladium Catalyst

Palladium catalysts are central to a wide array of cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig reactions.[3][4][5][6][7] These reactions share a common mechanistic framework, typically involving a catalytic cycle of oxidative addition, transmetalation (for most coupling reactions), and reductive elimination.[4][8][9] The catalyst's role is to facilitate these steps efficiently and selectively, driving the reaction towards the desired product.

The general reactivity trend for vinyl halides in these reactions is governed by the carbon-halogen bond strength, following the order: Vinyl Iodide > Vinyl Bromide > Vinyl Chloride > Vinyl Fluoride.[1] This trend underscores the importance of the oxidative addition step, which is often rate-determining.[1][8]

Core Components of the Catalyst System: A Symphony of Interactions

A successful palladium-catalyzed cross-coupling reaction is not solely dependent on the palladium source but on the synergistic interplay of several key components. Understanding the function of each is paramount for rational catalyst selection and reaction optimization.

Palladium Precursor: The Source of Catalytic Activity

The journey of the catalyst begins with the palladium precursor. These are typically stable palladium(II) or palladium(0) complexes that generate the active Pd(0) species in situ.[10][11]

  • Palladium(II) Precursors: Common examples include palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂).[12][13] These are often air-stable and cost-effective.[12] For the catalytic cycle to commence, Pd(II) must be reduced to the active Pd(0) state, a process that can be facilitated by phosphine ligands, amines, or other reagents in the reaction mixture.[10][13]

  • Palladium(0) Precursors: Complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are also widely used.[10][11][12][14] While directly providing the active catalytic species, they can be more sensitive to air and moisture.[12]

The choice between a Pd(II) and Pd(0) precursor can be influenced by the specific reaction, the nature of the ligands, and the desired reaction conditions. In many modern catalyst systems, pre-formed, air-stable Pd(II) precatalysts that readily generate the active Pd(0) species under the reaction conditions are favored for their convenience and reproducibility.[12]

Ligands: The Architect of Reactivity and Selectivity

Phosphine ligands are arguably the most critical component in tailoring the catalyst's performance.[15] They coordinate to the palladium center, influencing its electronic and steric properties, which in turn dictates the catalyst's activity, stability, and selectivity.[16]

  • Electron-Rich and Bulky Ligands: For challenging substrates like vinyl chlorides, which possess a strong C-Cl bond, electron-rich and sterically hindered phosphine ligands are often necessary.[1][10] These ligands enhance the electron density on the palladium center, facilitating the difficult oxidative addition step.[17] Examples from the Buchwald and Hartwig groups, such as SPhos and XPhos, have proven highly effective for a range of cross-coupling reactions.[17]

  • Bidentate vs. Monodentate Ligands: Bidentate phosphine ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene) and BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), can offer enhanced stability to the catalytic complex.[18][19] The choice between monodentate and bidentate ligands can also influence the reaction mechanism and stereochemical outcome.[18][20][21]

  • N-Heterocyclic Carbenes (NHCs): In recent years, N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[10] They are strong σ-donors and can form very stable and highly active palladium complexes, often outperforming phosphine ligands for specific applications.[10]

Base: The Unsung Hero

The base plays a multifaceted role in many cross-coupling reactions. Its primary function is often to facilitate the transmetalation step in reactions like the Suzuki-Miyaura coupling or to neutralize the acid generated in reactions like the Heck coupling.[7][22]

  • Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used in Suzuki-Miyaura reactions.

  • Organic Bases: Amines, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), are frequently employed in Heck and Sonogashira couplings.[16][22]

  • Alkoxide Bases: Stronger bases like sodium tert-butoxide (NaOtBu) are often required for Buchwald-Hartwig aminations.[19]

The choice of base can significantly impact reaction rates and yields, and its selection should be carefully considered based on the specific coupling partners and solvent.

Solvent: The Reaction Medium

The solvent not only dissolves the reactants but can also influence the stability and reactivity of the catalytic species.[2][14][23]

  • Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dioxane, and tetrahydrofuran (THF) are widely used due to their ability to dissolve a broad range of substrates and reagents.[2][16]

  • Protic Solvents: In some cases, particularly for Suzuki-Miyaura reactions, mixtures of organic solvents with water are employed.[1]

  • "Green" Solvents: There is a growing trend towards the use of more environmentally friendly solvents.[23]

The polarity of the solvent can affect the rate of oxidative addition and reductive elimination, and in some cases, can even influence the chemoselectivity of the reaction.[24]

Visualizing the Decision Process

The selection of an optimal palladium catalyst system is a multifactorial decision process. The following diagram illustrates the key considerations and their interdependencies.

Catalyst_Selection cluster_Inputs Reaction Inputs cluster_CatalystSystem Catalyst System Selection Vinyl_Halide Vinyl Halide (I, Br, Cl) Pd_Precursor Palladium Precursor (Pd(0) or Pd(II)) Vinyl_Halide->Pd_Precursor Reactivity (I > Br > Cl) Ligand Ligand (Phosphine or NHC) Vinyl_Halide->Ligand Requires electron-rich ligands for Cl Coupling_Partner Coupling Partner (Boronic Acid, Alkyne, Amine, etc.) Base Base (Inorganic or Organic) Coupling_Partner->Base Determines base type and strength Solvent Solvent (Polar, Nonpolar, Protic, Aprotic) Coupling_Partner->Solvent Solubility Reaction_Outcome Desired Outcome (Yield, Selectivity, Rate) Pd_Precursor->Reaction_Outcome Ligand->Reaction_Outcome Base->Reaction_Outcome Solvent->Reaction_Outcome

Caption: Decision workflow for palladium catalyst system selection.

Application Protocols: From Theory to Practice

To illustrate the practical application of these principles, detailed protocols for two common cross-coupling reactions of vinyl halides are provided below.

Protocol 1: Suzuki-Miyaura Coupling of a Vinyl Bromide with an Arylboronic Acid

This protocol describes a general procedure for the coupling of a vinyl bromide with an arylboronic acid, a reaction widely used for the synthesis of substituted styrenes.

Table 1: Reaction Components for Suzuki-Miyaura Coupling

ComponentRoleExample ReagentAmount (mmol)Stoichiometry
Vinyl BromideElectrophile1-bromo-2-phenylethene1.01.0 equiv
Arylboronic AcidNucleophile4-methoxyphenylboronic acid1.21.2 equiv
Palladium PrecursorCatalyst SourcePd(OAc)₂0.022 mol%
LigandCatalyst ModifierSPhos0.044 mol%
BaseActivatorK₃PO₄2.02.0 equiv
SolventReaction MediumToluene/H₂O (10:1)5 mL-

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the vinyl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed toluene/water solvent mixture (5 mL) via syringe.

  • Reaction: Stir the reaction mixture at 80 °C and monitor the progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Rationale for Component Selection:

  • Pd(OAc)₂/SPhos: This combination forms a highly active catalyst capable of efficiently coupling the vinyl bromide.[17] The electron-rich and bulky nature of SPhos facilitates both the oxidative addition and reductive elimination steps.[17]

  • K₃PO₄: A moderately strong base that is effective in promoting the transmetalation step without causing unwanted side reactions.

  • Toluene/H₂O: This solvent system provides good solubility for both the organic and inorganic reagents.

Protocol 2: Heck Reaction of a Vinyl Iodide with an Alkene

This protocol outlines a general procedure for the Heck reaction, a powerful method for the vinylation of alkenes.[5][22][25]

Table 2: Reaction Components for Heck Reaction

ComponentRoleExample ReagentAmount (mmol)Stoichiometry
Vinyl IodideElectrophile1-iodo-1-cyclohexene1.01.0 equiv
AlkeneCoupling Partnern-butyl acrylate1.51.5 equiv
Palladium PrecursorCatalyst SourcePd(OAc)₂0.011 mol%
LigandCatalyst ModifierP(o-tolyl)₃0.022 mol%
BaseAcid ScavengerEt₃N2.02.0 equiv
SolventReaction MediumDMF5 mL-

Step-by-Step Procedure:

  • Reaction Setup: In a sealed tube, combine the vinyl iodide (1.0 mmol), n-butyl acrylate (1.5 mmol), Pd(OAc)₂ (0.01 mmol), and P(o-tolyl)₃ (0.02 mmol).

  • Solvent and Base Addition: Add DMF (5 mL) and Et₃N (2.0 mmol) to the reaction mixture.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the residue by flash chromatography to obtain the desired product.

Rationale for Component Selection:

  • Pd(OAc)₂/P(o-tolyl)₃: A classic and effective catalyst system for the Heck reaction. The tri(o-tolyl)phosphine ligand provides a good balance of steric bulk and electronic properties for this transformation.

  • Et₃N: Acts as a base to neutralize the hydriodic acid (HI) formed during the catalytic cycle, regenerating the active Pd(0) catalyst.[7]

  • DMF: A polar aprotic solvent that is well-suited for the Heck reaction, promoting the desired reaction pathway.[2]

Troubleshooting and Optimization

Even with carefully selected conditions, challenges can arise. The following diagram outlines a logical approach to troubleshooting common issues in palladium-catalyzed cross-coupling reactions of vinyl halides.

Troubleshooting Start Low Yield or No Reaction Check_Catalyst Is the catalyst active? - Use fresh precursor/ligand - Increase catalyst loading Start->Check_Catalyst Check_Ligand Is the ligand appropriate? - Try a more electron-rich/bulky ligand - Consider an NHC ligand Check_Catalyst->Check_Ligand If no improvement Check_Base Is the base effective? - Try a stronger/weaker base - Ensure base is dry Check_Ligand->Check_Base If no improvement Check_Solvent Is the solvent optimal? - Try a different solvent - Ensure solvent is degassed and dry Check_Base->Check_Solvent If no improvement Check_Temp Is the temperature correct? - Increase temperature - Monitor for decomposition Check_Solvent->Check_Temp If no improvement Success Success Check_Temp->Success Reaction Optimized

Caption: A systematic approach to troubleshooting cross-coupling reactions.

Conclusion

The selection of an appropriate palladium catalyst system is a critical determinant for the success of cross-coupling reactions involving vinyl halides. By understanding the roles of the palladium precursor, ligand, base, and solvent, researchers can make informed decisions to optimize their synthetic strategies. The protocols and troubleshooting guide provided herein serve as a practical starting point for both novice and experienced chemists in the field. As the demand for increasingly complex molecules continues to grow, a deep understanding of these fundamental principles will remain essential for innovation in drug discovery and materials science.

References

Application Notes and Protocols for the Atom Transfer Radical Polymerization (ATRP) of 1-Chloro-4-(1-phenylvinyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: Harnessing Controlled Radical Polymerization for Advanced Macromolecular Architectures

Atom Transfer Radical Polymerization (ATRP) has emerged as a cornerstone of controlled/"living" radical polymerization, offering unprecedented control over polymer molecular weight, architecture, and functionality.[1][2] This robust technique allows for the synthesis of well-defined polymers with narrow molecular weight distributions (low dispersity), a critical requirement for high-performance materials in fields ranging from drug delivery to advanced coatings.[3] The core of ATRP lies in a reversible activation/deactivation equilibrium between active propagating radicals and dormant halogen-capped species, mediated by a transition metal catalyst.[1][4][5] This dynamic equilibrium maintains a low concentration of active radicals at any given time, significantly suppressing termination reactions that plague conventional free-radical polymerization.[1][5]

This guide provides a detailed technical overview and a practical, field-proven protocol for the ATRP of 1-Chloro-4-(1-phenylvinyl)benzene. This monomer is of particular interest as its structure allows for the synthesis of polymers with unique properties, potentially serving as versatile building blocks in organic synthesis, specialty polymers, and materials science.[6][7] The presence of the chloro substituent on the phenyl ring is expected to influence the polymerization kinetics, as electron-withdrawing groups on styrenic monomers are known to increase the polymerization rate in ATRP.[1][4][5]

The Scientific Bedrock: Understanding the ATRP Mechanism

The generally accepted mechanism for copper-catalyzed ATRP involves a reversible one-electron oxidation of the copper(I) complex, which concurrently abstracts a halogen atom from a dormant species (the initiator or the polymer chain end).[1][4] This generates a carbon-centered radical that can then propagate by adding to monomer units. The higher oxidation state copper(II) complex can then deactivate the propagating radical by donating the halogen atom back, reforming the dormant species.

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_catalyst Catalyst Cycle Initiator (R-X) Initiator (R-X) Radical (R•) Radical (R•) Initiator (R-X)->Radical (R•) k_act [Cu(I)L] Cu(I)L Cu(I) / Ligand Radical (R•)->Initiator (R-X) k_deact [X-Cu(II)L] Propagating Radical (P_n•) Propagating Radical (P_n•) Radical (R•)->Propagating Radical (P_n•) + n(Monomer) Dormant Species (P_n-X) Dormant Species (P_n-X) Propagating Radical (P_n•)->Dormant Species (P_n-X) k_deact [X-Cu(II)L] Dormant Species (P_n-X)->Propagating Radical (P_n•) k_act [Cu(I)L] X-Cu(II)L X-Cu(II) / Ligand Cu(I)L->X-Cu(II)L Activation X-Cu(II)L->Cu(I)L Deactivation caption ATRP Mechanism for this compound

Caption: ATRP Mechanism for this compound.

Experimental Design and Rationale

The successful execution of an ATRP experiment hinges on the careful selection of its core components. The following protocol is a representative procedure for the polymerization of this compound, with the rationale for each component selection detailed below.

ComponentRecommended ReagentRationale
Monomer This compoundThe target monomer for polymerization.[8]
Initiator Ethyl 2-bromoisobutyrate (EBiB)A common and efficient initiator for ATRP of styrenes, providing a tertiary alkyl halide that readily forms a stable radical.[][10]
Catalyst Copper(I) Bromide (CuBr)A widely used and effective catalyst for ATRP of a variety of monomers, including styrenes.[2][11]
Ligand N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)A multidentate amine ligand that forms a soluble and highly active catalyst complex with CuBr, leading to faster polymerization rates for styrenes.[11][12]
Solvent AnisoleA suitable solvent for the ATRP of styrenic monomers, as nonpolar solvents are generally recommended.[5][13]
Temperature 90-110 °CA typical temperature range for the ATRP of styrenes to ensure a sufficient rate of polymerization while minimizing side reactions.[2][5][13]

Detailed Experimental Protocol

Materials:

  • This compound (monomer, purified by passing through a column of basic alumina)

  • Ethyl 2-bromoisobutyrate (EBiB, initiator, >98%)

  • Copper(I) bromide (CuBr, 99.99%)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand, >99%, distilled before use)

  • Anisole (solvent, anhydrous, >99%)

  • Tetrahydrofuran (THF, for GPC analysis and polymer dissolution)

  • Methanol (for precipitation)

  • Neutral alumina (for catalyst removal)

  • Schlenk flask, rubber septa, magnetic stir bar, syringes, and needles

  • Nitrogen or Argon gas supply

  • Oil bath with temperature controller

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 14.3 mg, 0.1 mmol).

    • Seal the flask with a rubber septum, and deoxygenate by three cycles of vacuum and backfilling with nitrogen or argon.[14]

  • Addition of Reagents:

    • In a separate vial, prepare a stock solution of the monomer and initiator in anisole. For a target degree of polymerization (DP) of 100, a typical molar ratio would be [Monomer]:[Initiator]:[CuBr]:[PMDETA] = 100:1:1:1.

    • For a 10 mL total reaction volume, this would correspond to:

      • This compound (e.g., 2.15 g, 10 mmol)

      • Ethyl 2-bromoisobutyrate (EBiB) (e.g., 19.5 mg, 0.1 mmol)

      • Anisole (to make up the total volume)

    • Deoxygenate the monomer/initiator/solvent mixture by bubbling with nitrogen or argon for at least 30 minutes.

    • Using a deoxygenated syringe, add the PMDETA (e.g., 17.3 mg, 0.1 mmol) to the Schlenk flask containing CuBr.

    • Transfer the deoxygenated monomer/initiator/solvent mixture to the Schlenk flask via a deoxygenated syringe.

  • Polymerization:

    • Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 100 °C).

    • Stir the reaction mixture vigorously.

    • Monitor the progress of the polymerization by taking samples at regular intervals using a deoxygenated syringe. The samples can be analyzed by ¹H NMR to determine monomer conversion and by Gel Permeation Chromatography (GPC) to determine molecular weight and dispersity.[14]

  • Termination and Purification:

    • Once the desired monomer conversion is reached, terminate the polymerization by cooling the flask to room temperature and exposing the reaction mixture to air.

    • Dilute the reaction mixture with THF.

    • To remove the copper catalyst, pass the polymer solution through a short column of neutral alumina. The eluate should be colorless.[15]

    • Precipitate the purified polymer by slowly adding the THF solution to a large excess of a non-solvent, such as cold methanol, with vigorous stirring.

    • Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Caption: Experimental Workflow for ATRP of this compound.

Characterization of the Resulting Polymer

Thorough characterization is essential to confirm the successful synthesis of a well-defined polymer.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This technique is used to confirm the polymer structure and to determine the monomer conversion during the polymerization. The disappearance of the vinyl proton signals of the monomer and the appearance of the polymer backbone signals are monitored.

  • Gel Permeation Chromatography (GPC): GPC is the primary method for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the dispersity (Đ = Mₙ/Mₙ) of the polymer.[15][16] A successful ATRP will yield a polymer with a narrow and monomodal GPC trace, and the molecular weight should increase linearly with monomer conversion.

Troubleshooting and Expert Insights

  • High Dispersity (Đ > 1.3): This often indicates poor control over the polymerization. Potential causes include impurities (especially oxygen), an incorrect ratio of catalyst components, or a reaction temperature that is too high, leading to side reactions. Ensure all reagents are pure and the system is thoroughly deoxygenated.

  • Slow or No Polymerization: This could be due to an inactive catalyst, impurities that poison the catalyst, or a reaction temperature that is too low. The purity of the copper(I) source is critical.

  • Bimodal GPC Trace: This may suggest the presence of a competing polymerization mechanism or inefficient initiation. Ensure the initiator is appropriate for the monomer and that the initiation is fast and efficient.

Conclusion

This application note provides a comprehensive guide to the Atom Transfer Radical Polymerization of this compound. By following the detailed protocol and understanding the underlying scientific principles, researchers can synthesize well-defined polymers with controlled molecular weights and low dispersities. The versatility of ATRP opens up possibilities for creating novel macromolecular architectures from this functionalized styrenic monomer, paving the way for advancements in various scientific and technological fields.

References

Application Notes and Protocols for the Copolymerization of 1-Chloro-4-(1-phenylvinyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide for the copolymerization of 1-Chloro-4-(1-phenylvinyl)benzene, a substituted styrenic monomer, with other vinyl monomers. This document offers insights into the monomer's reactivity, outlines general protocols for various polymerization techniques, and discusses characterization methods for the resulting copolymers. Given the limited direct literature on this specific monomer, the protocols and discussions are built upon established principles of polymer chemistry and analogies with structurally similar monomers.

Introduction: Significance and Potential Applications

This compound is a unique monomer possessing both a halogenated phenyl ring and a 1,1-disubstituted vinyl group. This structure suggests that its copolymers could exhibit a range of desirable properties, including:

  • Modified Refractive Index: The presence of the chlorine atom and aromatic rings can increase the refractive index of the resulting polymer.

  • Enhanced Thermal Stability: The rigid aromatic structures are expected to impart good thermal resistance to the copolymers.

  • Functionalization Potential: The chlorine atom on the phenyl ring can serve as a site for post-polymerization modification, allowing for the introduction of various functional groups.

  • Tunable Mechanical Properties: Copolymerization with a variety of monomers allows for the tailoring of mechanical properties, from rigid plastics to elastomers.

These characteristics make copolymers of this compound potentially valuable in specialty optics, advanced coatings, and as precursors for functional materials in biomedical applications.

Monomer Characteristics and Reactivity Considerations

This compound, with CAS Number 18218-20-7, is a liquid at room temperature. Its reactivity in copolymerization is influenced by several factors:

  • Steric Hindrance: The 1,1-disubstituted nature of the vinyl group (an α-phenyl group) introduces significant steric hindrance. This can reduce its homopolymerization tendency and affect its reactivity ratios with comonomers.

  • Electronic Effects: The chlorine atom is an electron-withdrawing group, which can influence the electron density of the vinyl group and the stability of the propagating radical or cation. The phenyl group provides resonance stabilization to a propagating radical or cation.

  • Copolymerization Behavior: Due to steric hindrance, this compound is likely to have a low reactivity ratio (r1) when copolymerized with less sterically hindered monomers (M2). This suggests a tendency towards the incorporation of single monomer units into the copolymer chain rather than forming long homopolymer sequences. The product of the reactivity ratios (r1r2) will determine the overall copolymer structure (random, alternating, or blocky).[1]

Copolymerization Strategies and Protocols

The choice of polymerization technique will depend on the desired copolymer architecture, molecular weight control, and the nature of the comonomer.

Free Radical Copolymerization

Free radical polymerization is a robust and versatile method for copolymerizing a wide range of vinyl monomers.

Causality Behind Experimental Choices:

  • Initiator: Azo initiators like AIBN (Azobisisobutyronitrile) or peroxide initiators like BPO (Benzoyl Peroxide) are commonly used. The choice depends on the desired reaction temperature, as they have different decomposition kinetics.

  • Solvent: The solvent should be chosen to dissolve the monomers and the resulting copolymer. Aromatic solvents like toluene or benzene can be suitable.[2] The solvent can also influence the reactivity ratios.[3]

  • Temperature: The temperature is chosen to ensure an appropriate rate of initiator decomposition and polymerization.

  • Monomer Feed Ratio: The composition of the resulting copolymer is determined by the monomer feed ratio and the reactivity ratios of the comonomers.[4]

Generalized Protocol for Free Radical Copolymerization:

  • Monomer and Initiator Preparation: Purify the this compound and the chosen comonomer (e.g., styrene, methyl methacrylate) by passing them through a column of basic alumina to remove inhibitors. Recrystallize the initiator (e.g., AIBN from methanol).

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amounts of this compound, the comonomer, and the initiator in the chosen solvent.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Immerse the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir for the specified reaction time.

  • Isolation: After the reaction, cool the flask and precipitate the copolymer by pouring the solution into a large volume of a non-solvent (e.g., methanol).

  • Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it in a vacuum oven at a moderate temperature until a constant weight is achieved.

Workflow for Free Radical Copolymerization:

FreeRadicalCopolymerization cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification Monomers Monomer Purification (this compound + Comonomer) Setup Dissolve Monomers & Initiator in Solvent Monomers->Setup Initiator Initiator Recrystallization (e.g., AIBN) Initiator->Setup Degas Freeze-Pump-Thaw Cycles Setup->Degas Polymerize Heat & Stir (e.g., 60-80°C) Degas->Polymerize Precipitate Precipitate in Non-solvent (e.g., Methanol) Polymerize->Precipitate Filter Filter & Wash Precipitate->Filter Dry Vacuum Oven Drying Filter->Dry FinalProduct Characterized Copolymer Dry->FinalProduct CationicPolymerization cluster_prep Preparation (Anhydrous) cluster_reaction Reaction (Inert Atmosphere) cluster_termination Termination & Isolation Glassware Dry Glassware Setup Add Solvent & Initiator (Low Temperature) Glassware->Setup Reagents Anhydrous Solvents & Monomers Reagents->Setup Initiation Add Lewis Acid Setup->Initiation MonomerAdd Slow Monomer Addition Initiation->MonomerAdd Polymerize Stir at Low Temp MonomerAdd->Polymerize Quench Quench with Methanol Polymerize->Quench Precipitate Precipitate in Non-solvent Quench->Precipitate Dry Vacuum Oven Drying Precipitate->Dry FinalProduct Characterized Copolymer Dry->FinalProduct

References

Application Notes and Protocols for the Polymerization of 1-Chloro-4-(1-phenylvinyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Functional Styrenic Monomer

1-Chloro-4-(1-phenylvinyl)benzene is a substituted styrenic monomer that holds significant promise for the synthesis of advanced functional polymers. Its unique structure, featuring a chlorine atom and a phenylvinyl group, offers a versatile platform for creating materials with tailored properties. The presence of the chloro- group can influence the electronic properties and reactivity of the vinyl group, as well as impart specific characteristics, such as flame retardancy and altered solubility, to the resulting polymer. Furthermore, the aromatic rings contribute to thermal stability and can serve as sites for post-polymerization modification.

These application notes provide a comprehensive guide for researchers interested in harnessing the potential of this compound as a monomer. We will delve into a representative, state-of-the-art polymerization protocol, grounded in the principles of controlled radical polymerization. While specific literature on the polymerization of this exact monomer is nascent, the protocols herein are based on well-established and robust methodologies for structurally similar monomers, providing a strong foundation for successful polymer synthesis and exploration.

Monomer Characteristics

A thorough understanding of the monomer's properties is critical for designing a successful polymerization strategy.

PropertyValueSource
IUPAC Name 1-chloro-4-(1-phenylethenyl)benzene[1][2]
CAS Number 18218-20-7[1][2]
Molecular Formula C₁₄H₁₁Cl[1][2]
Molecular Weight 214.69 g/mol [3]
Appearance Colorless to light yellow liquid[4]
Boiling Point 164 °C at 16 Torr[3]
Storage Sealed in dry, 2-8°C[1][4]

Choosing a Polymerization Strategy: The Case for Controlled Radical Polymerization

Given the structural features of this compound, several polymerization techniques could be considered. However, to achieve precise control over the polymer architecture—a critical factor for high-performance applications in drug delivery, nanotechnology, and materials science—controlled radical polymerization (CRP) methods are highly recommended. Among these, Atom Transfer Radical Polymerization (ATRP) stands out as a particularly suitable technique.

Why ATRP?

  • Versatility: ATRP has been successfully employed for a wide range of styrenic monomers, including those with electron-withdrawing groups.

  • Control over Molecular Weight and Polydispersity: ATRP allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).

  • Architectural Control: This method facilitates the creation of complex polymer architectures, such as block copolymers and star polymers.

  • End-Group Fidelity: The resulting polymers retain a halogen end-group, which can be used for further chemical transformations.

The general mechanism for ATRP is illustrated below.

ATRP_Mechanism cluster_activation Activation cluster_deactivation Deactivation cluster_propagation Propagation P_X Pn-X (Dormant) Cu_I Cu(I) / Ligand P_rad Pn• (Active Radical) P_X->P_rad k_act Cu_II X-Cu(II) / Ligand P_rad_deact Pn• (Active Radical) P_X_deact Pn-X (Dormant) P_rad_deact->P_X_deact k_deact Cu_II_deact X-Cu(II) / Ligand Cu_I_deact Cu(I) / Ligand P_rad_prop Pn• P_M_rad P(n+1)• P_rad_prop->P_M_rad k_p Monomer Monomer

Figure 1: General Mechanism of Atom Transfer Radical Polymerization (ATRP).

Experimental Protocol: ATRP of this compound

This protocol is a representative procedure and may require optimization based on experimental observations.

Materials:

  • Monomer: this compound (purified by passing through a column of basic alumina to remove inhibitors)

  • Initiator: Ethyl α-bromophenylacetate (EBrPA)

  • Catalyst: Copper(I) bromide (CuBr)

  • Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Solvent: Anisole (anhydrous)

  • Inhibitor Remover: Basic alumina

  • Other: Nitrogen gas (high purity), Schlenk flasks, syringes, magnetic stir bars, cryo-cool bath.

Experimental Workflow:

ATRP_Workflow cluster_prep Preparation cluster_reaction_setup Reaction Setup cluster_polymerization Polymerization cluster_termination Termination and Purification Monomer_Purification Purify Monomer (Basic Alumina) Add_Liquids Add Monomer, PMDETA, and Anisole via Syringe Monomer_Purification->Add_Liquids Flask_Prep Dry Schlenk Flask under Vacuum Add_Solids Add CuBr and Magnetic Stir Bar Flask_Prep->Add_Solids Seal_and_Purge Seal Flask and Purge with N₂ Add_Solids->Seal_and_Purge Seal_and_Purge->Add_Liquids Freeze_Pump_Thaw Perform Freeze-Pump-Thaw Cycles (3x) Add_Liquids->Freeze_Pump_Thaw Initiate Inject Initiator (EBrPA) at Reaction Temperature Freeze_Pump_Thaw->Initiate React Stir at 110°C (Monitor Conversion) Initiate->React Terminate Cool and Expose to Air to Quench React->Terminate Dilute Dilute with THF Terminate->Dilute Purify Pass through Neutral Alumina Column Dilute->Purify Precipitate Precipitate in Cold Methanol Purify->Precipitate Dry Dry Polymer under Vacuum Precipitate->Dry

References

Application Note & Protocols: Strategic Functionalization of Polymers with 1-Chloro-4-(1-phenylvinyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the functionalization of polymers using 1-Chloro-4-(1-phenylvinyl)benzene. This specialized reagent, a derivative of 1,1-diphenylethylene (DPE), serves as a powerful tool in polymer synthesis, particularly within living anionic polymerization frameworks. We will explore the underlying chemical principles, provide detailed step-by-step protocols for chain-end functionalization and subsequent modifications, and discuss essential characterization techniques. The methodologies outlined herein enable the creation of well-defined, functional polymers with tailored properties for advanced applications in materials science and drug delivery.

Introduction: The Role of DPE Derivatives in Precision Polymer Synthesis

In the pursuit of advanced polymeric materials, the ability to precisely control molecular architecture, molecular weight, and terminal-group functionality is paramount. Living anionic polymerization stands out as a premier technique for achieving such control. Within this field, 1,1-diphenylethylene (DPE) and its substituted derivatives have become indispensable tools.[1][2] Due to significant steric hindrance around the double bond, DPE derivatives do not readily homopolymerize. Instead, they undergo a rapid and quantitative 1:1 addition reaction with living carbanionic chain ends (e.g., polystyryllithium, polybutadienyllithium). This "end-capping" process transforms a highly reactive carbanion into a more stable, sterically hindered diphenylalkyllithium species.[1]

This compound leverages this unique reactivity while introducing a versatile functional handle—the chloro group. This dual-functionality allows for a two-stage modification strategy:

  • Primary Functionalization: The vinyl group reacts with a living polymer chain end, creating a polymer with a terminal 1,1-diarylalkyl moiety.

  • Secondary (Post-Polymerization) Modification: The pendant chloro group serves as a reactive site for a wide range of subsequent chemical transformations, such as cross-coupling reactions or nucleophilic substitutions.

This strategic approach opens the door to creating complex, high-value polymer architectures, including block copolymers, star polymers, and polymer-drug conjugates, from a single, versatile precursor.

Core Mechanism: Nucleophilic Addition

The fundamental reaction involves the nucleophilic attack of a polymeric carbanion on the exocyclic double bond of this compound. The reaction is typically performed in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (-78 °C) to ensure the stability of the living anionic species.

Causality Behind the Choice:

  • Living Anionic Polymerization: This method is chosen because it produces polymer chains with highly reactive carbanionic ends, which are essential for the subsequent nucleophilic addition. It also ensures a narrow molecular weight distribution (Đ < 1.1), a hallmark of a well-controlled process.

  • Stoichiometric Control: The 1:1 addition is highly efficient and quantitative, meaning that a slight molar excess (e.g., 1.1 equivalents) of the DPE derivative is sufficient to cap all living polymer chains.[2]

  • Stability: The resulting 1,1-diphenylalkyllithium anion is significantly more stable and less basic than the initial polystyryllithium or poly(dienyl)lithium due to steric crowding and delocalization of the negative charge over two phenyl rings. This increased stability prevents unwanted side reactions during subsequent functionalization steps.

G cluster_reactants Reactants cluster_process Process cluster_product Product Polymer Living Polymer Chain (e.g., Polystyryl-Li⁺) Addition Nucleophilic Addition (THF, -78°C) Polymer->Addition DPE This compound DPE->Addition CappedPolymer End-Capped Polymer (Stable Anionic Intermediate) Addition->CappedPolymer Quantitative Reaction FinalPolymer Quenched Functional Polymer (e.g., with MeOH) CappedPolymer->FinalPolymer Quenching

Caption: Reaction mechanism for end-capping a living polymer.

Experimental Protocols

The following protocols require strict adherence to air- and moisture-free techniques (e.g., using a Schlenk line or a glovebox). All glassware should be flame-dried under vacuum, and solvents and reagents must be rigorously purified and dried.

Protocol 1: Synthesis of Chloro-Terminated Polystyrene

This protocol details the synthesis of polystyrene via living anionic polymerization followed by end-capping with this compound.

Materials:

  • Styrene (inhibitor removed, distilled from CaH₂)

  • Tetrahydrofuran (THF), anhydrous (distilled from sodium/benzophenone ketyl)

  • sec-Butyllithium (sec-BuLi), solution in cyclohexane (titrated)

  • This compound

  • Methanol, anhydrous

  • Argon gas, high purity

Step-by-Step Methodology:

  • Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of argon.

  • Solvent Addition: Transfer 100 mL of anhydrous THF to the flask via cannula.

  • Initiation: Cool the flask to -78 °C using a dry ice/acetone bath. Add the calculated amount of sec-BuLi initiator dropwise to achieve the desired molecular weight (moles of monomer / moles of initiator). A pale yellow color indicates the presence of the initiator.

  • Polymerization: Add the purified styrene monomer (e.g., 5 g) via cannula to the initiator solution. The solution will turn a deep orange-red, characteristic of the polystyryllithium anion. Allow the polymerization to proceed for 1 hour at -78 °C.

  • End-Capping: Prepare a solution of this compound (1.2 molar equivalents relative to sec-BuLi) in 5 mL of anhydrous THF. Add this solution dropwise to the living polymer solution. The deep orange-red color will instantly fade, indicating the consumption of the polystyryllithium anions.

  • Quenching: After stirring for an additional 30 minutes at -78 °C, quench the reaction by adding 5 mL of anhydrous methanol. The solution will become colorless.

  • Isolation: Allow the solution to warm to room temperature. Precipitate the polymer by slowly pouring the reaction mixture into a large volume of vigorously stirring methanol (e.g., 800 mL).

  • Purification & Drying: Collect the white polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

Protocol 2: Post-Polymerization Modification via Suzuki Coupling

This protocol demonstrates how the terminal chloro group can be used to attach another functional moiety, using a generic boronic acid as an example.

Materials:

  • Chloro-terminated polystyrene (from Protocol 1)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene/Water (10:1 mixture), degassed

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk tube, dissolve the chloro-terminated polystyrene (1 equivalent) in degassed toluene.

  • Reagent Addition: Add the arylboronic acid (3 equivalents), K₃PO₄ (4 equivalents), Pd(OAc)₂ (0.05 equivalents), and SPhos (0.10 equivalents) to the tube.

  • Degassing: Add the degassed water and subject the mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.

  • Reaction: Place the sealed tube in a preheated oil bath at 90 °C and stir for 24 hours.

  • Isolation & Purification: Cool the reaction to room temperature. Dilute with toluene and wash with water (3x). Precipitate the polymer in methanol, filter, and re-dissolve in a minimal amount of THF. Re-precipitate in methanol to remove catalyst residues.

  • Drying: Collect the final polymer by filtration and dry under vacuum.

G cluster_workflow Experimental Workflow A 1. Living Anionic Polymerization of Styrene B 2. End-Capping with This compound A->B Add capping agent C 3. Isolation of Chloro-Terminated Polymer B->C Precipitate in MeOH D 4. Post-Polymerization Modification (e.g., Suzuki Coupling) C->D Couple new moiety E 5. Purification & Characterization of Final Product D->E Purify & Analyze

Caption: High-level workflow for synthesis and modification.

Characterization of Functionalized Polymers

Thorough characterization is essential to validate the success of each step. A combination of techniques is required to confirm the structure, molecular weight, and purity of the resulting polymers.[3]

Technique Purpose Expected Outcome / Key Observations
Size Exclusion Chromatography (SEC/GPC) To determine molecular weight (Mₙ) and molecular weight distribution (Đ = Mₙ/Mₙ).A narrow, monomodal distribution (Đ < 1.1) should be observed. The peak should shift to a slightly higher molecular weight after end-capping, consistent with the addition of the DPE derivative.
¹H NMR Spectroscopy To confirm the chemical structure and quantify the degree of functionalization.Appearance of new aromatic signals corresponding to the 1,1-diaryl moiety. The integration ratio of these signals to the polymer backbone signals can be used to confirm quantitative functionalization.
¹³C NMR Spectroscopy To provide further structural confirmation of the end group.Appearance of characteristic quaternary carbon signals from the 1,1-diaryl structure.[4]
UV-Vis Spectroscopy To quantify the incorporation of the DPE end group.The 1,1-diphenylethylene chromophore has a distinct UV absorbance maximum. This can be used with a calibration curve to determine the extent of end-capping.[2]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) To provide an absolute measure of molecular weight and confirm end-group fidelity.The observed mass of the polymer chains should correspond to: n * (mass of monomer) + mass of initiator + mass of end-capper.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Bimodal or Broad SEC Trace Impurities (air, water) in the polymerization, leading to premature termination or side reactions.Ensure rigorous purification of all reagents and solvents. Use high-vacuum techniques and flame-dry all glassware thoroughly.
Incomplete End-Capping (from NMR/UV-Vis) Insufficient amount of capping agent. Poor reactivity of the living end.Use a slight excess (1.1-1.2 eq.) of this compound. Ensure the living polymer solution is at the correct temperature and has not been terminated.
Low Yield of Final Polymer Poor precipitation; polymer is partially soluble in the precipitating solvent (methanol).Use a larger volume of methanol for precipitation. Consider using a different non-solvent like hexane or water, depending on the polymer.
Discoloration of Final Polymer Catalyst residues from post-polymerization modification.Perform multiple re-precipitation steps. Consider passing a solution of the polymer through a short column of silica gel or activated carbon.

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of well-defined, functionalized polymers. Its application in living anionic polymerization provides a robust platform for introducing a stable, reactive handle at the polymer chain end. The protocols and characterization methods described in this guide offer a validated system for researchers to produce advanced polymer architectures. This capability is particularly relevant for drug development professionals, where the ability to conjugate bioactive molecules to precisely controlled polymer scaffolds is a critical requirement for creating next-generation therapeutic and diagnostic agents.

References

Application of 1-Chloro-4-(1-phenylvinyl)benzene in the Synthesis of Functional Materials: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Building Block

In the landscape of functional material synthesis, the strategic design of molecular precursors is paramount. 1-Chloro-4-(1-phenylvinyl)benzene emerges as a molecule of significant interest, possessing a unique combination of reactive sites that render it a versatile building block for a variety of advanced materials. Its structure, featuring a reactive vinyl group and a chloro-substituted aromatic ring, opens avenues for both polymerization and cross-coupling reactions. This dual functionality allows for the creation of complex macromolecular architectures and discrete molecular systems with tailored optoelectronic properties.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of functional materials, with a particular focus on the creation of luminogens exhibiting Aggregation-Induced Emission (AIE). The protocols and discussions herein are designed for researchers, scientists, and professionals in drug development and materials science, offering both foundational understanding and practical, field-proven methodologies.

Core Concept: The Power of Aggregation-Induced Emission (AIE)

Traditional fluorescent molecules often suffer from a phenomenon known as Aggregation-Caused Quenching (ACQ), where their luminescence diminishes or is extinguished at high concentrations or in the solid state. In contrast, AIE luminogens (AIEgens) are a class of molecules that are non-emissive when molecularly dissolved but become highly fluorescent upon aggregation.[1] This remarkable property is typically attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.[1]

Tetraphenylethylene (TPE) is a quintessential AIEgen, known for its propeller-shaped structure and strong emission in the solid state.[2][3] The synthesis of TPE and its derivatives is a key area of research for applications in Organic Light-Emitting Diodes (OLEDs), chemical sensors, and bio-imaging.[1][4][5]

Strategic Application of this compound in AIEgen Synthesis

The molecular architecture of this compound makes it an ideal precursor for the synthesis of TPE-based AIEgens. The chloro group provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful and versatile method for the formation of carbon-carbon bonds. The phenylvinyl moiety can serve as a core component of the resulting TPE structure.

This application note will focus on a detailed protocol for the synthesis of a tetraphenylethylene derivative using this compound as a key reactant via a Suzuki-Miyaura cross-coupling reaction.

Experimental Section: Synthesis of a Tetraphenylethylene-Based AIEgen

This section provides a detailed, step-by-step protocol for the synthesis of a functional TPE derivative utilizing this compound. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Reaction Scheme:

The overall synthetic strategy involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a suitable arylboronic acid. For the purpose of this protocol, we will use phenylboronic acid as the coupling partner to construct a core TPE-like structure.

Suzuki_Coupling_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 This compound product Tetraphenylethylene Derivative reactant1->product Suzuki Coupling reactant2 Phenylboronic Acid reactant2->product catalyst Pd(PPh₃)₄ catalyst->product base K₂CO₃ base->product solvent Toluene/Ethanol/Water solvent->product

Caption: Suzuki-Miyaura coupling for TPE derivative synthesis.

Materials and Reagents:
ReagentCAS NumberMolecular Weight ( g/mol )SupplierComments
This compound18218-20-7214.69Sigma-Aldrich, etc.Purity ≥ 95%
Phenylboronic acid98-80-6121.93Commercially availablePurity ≥ 98%
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56Commercially availableHandle under inert atmosphere
Potassium Carbonate (K₂CO₃)584-08-7138.21Commercially availableAnhydrous, finely powdered
Toluene108-88-392.14Commercially availableAnhydrous, degassed
Ethanol64-17-546.07Commercially availableDegassed
Deionized Water7732-18-518.02-Degassed
Detailed Step-by-Step Protocol:
  • Reaction Setup:

    • To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.0 g, 4.66 mmol), phenylboronic acid (0.68 g, 5.59 mmol, 1.2 equivalents), and potassium carbonate (1.93 g, 14.0 mmol, 3.0 equivalents).

    • Rationale: The use of a slight excess of the boronic acid ensures complete consumption of the chloro-substrate. Potassium carbonate is a crucial base required to activate the boronic acid for the transmetalation step in the catalytic cycle.

  • Solvent Addition and Degassing:

    • Add a solvent mixture of toluene (40 mL), ethanol (10 mL), and deionized water (10 mL) to the flask.

    • Bubble nitrogen gas through the mixture for 20-30 minutes to remove dissolved oxygen.

    • Rationale: The solvent system is chosen to ensure the solubility of both organic and inorganic reagents. Degassing is critical as the palladium(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it.

  • Catalyst Addition and Reaction:

    • Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.27 g, 0.23 mmol, 5 mol%) to the reaction mixture.

    • Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1 v/v) eluent. The reaction is typically complete within 12-24 hours.

    • Rationale: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki-Miyaura couplings. A 5 mol% loading is a standard starting point for optimizing such reactions. Refluxing provides the necessary thermal energy to drive the catalytic cycle.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Add 50 mL of deionized water and extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

    • Rationale: The aqueous work-up removes the inorganic salts and other water-soluble byproducts. Column chromatography is a standard technique for purifying organic compounds to obtain the desired high-purity product.

  • Characterization:

    • The structure of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

    • The photoluminescent properties and AIE behavior can be investigated by UV-Vis absorption and fluorescence spectroscopy in different solvent fractions (e.g., THF/water mixtures).

Visualization of the Synthetic Workflow

Synthetic_Workflow start Start setup 1. Reaction Setup (Reactants & Base in Flask) start->setup solvent 2. Solvent Addition & Degassing setup->solvent catalyst 3. Catalyst Addition & Reflux solvent->catalyst workup 4. Aqueous Work-up & Extraction catalyst->workup purification 5. Column Chromatography workup->purification characterization 6. Spectroscopic Characterization purification->characterization end End characterization->end

Caption: Experimental workflow for TPE derivative synthesis.

Expected Outcomes and Data Presentation

The successful synthesis will yield a tetraphenylethylene derivative. The photophysical characterization is expected to demonstrate the hallmark of AIE.

PropertyExpected Result
Yield 70-90% (post-purification)
Appearance White to off-white solid
¹H NMR Complex aromatic signals corresponding to the TPE core.
UV-Vis Absorption Absorption maxima in the UV region, characteristic of the π-conjugated system.
Fluorescence Emission Weak or no emission in a good solvent (e.g., THF). Strong emission in a poor solvent/water mixture or in the solid state.

Conclusion and Future Perspectives

This compound is a promising and versatile building block for the synthesis of advanced functional materials. The protocol detailed herein for the synthesis of a tetraphenylethylene-based AIEgen via a Suzuki-Miyaura coupling reaction serves as a foundational methodology that can be adapted and expanded upon. By varying the boronic acid coupling partner, a diverse library of AIEgens with tunable emission colors and properties can be readily accessed.

Furthermore, the vinyl group of this compound remains available for post-synthetic modification or for polymerization, opening the door to the creation of novel polymeric materials with embedded AIE-active moieties. These materials hold significant potential for applications in solid-state lighting, sensing, and biomedical imaging. The continued exploration of this and similar precursors will undoubtedly fuel further innovation in the field of functional organic materials.

References

1-Chloro-4-(1-phenylvinyl)benzene as an intermediate in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Chloro-4-(1-phenylvinyl)benzene: A Versatile Intermediate in Organic Synthesis

Authored by: A Senior Application Scientist

This document serves as a comprehensive guide for researchers, medicinal chemists, and material scientists on the synthesis and application of this compound. This versatile intermediate, possessing two distinct reactive centers—a polymerizable vinyl group and an aryl chloride suitable for cross-coupling reactions—offers a strategic entry point to a diverse range of complex molecules.

Compound Profile and Physicochemical Properties

This compound, also known as 1-(4-Chlorophenyl)-1-phenylethene, is a disubstituted ethylene derivative.[1] Its structure is foundational to its synthetic utility, providing a robust scaffold for constructing triarylethylenes, functionalized polymers, and other elaborate molecular architectures.

Table 1: Physicochemical and Handling Properties

Property Value Source
CAS Number 18218-20-7 [2][3]
Molecular Formula C₁₄H₁₁Cl [1][2]
Molecular Weight 214.69 g/mol [1]
IUPAC Name 1-chloro-4-(1-phenylethenyl)benzene [1]
Appearance Liquid [2]
Purity Typically ≥95% [2]

| Storage Conditions | Sealed in dry, 2-8°C |[2][3] |

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound is achieved via the Wittig reaction. This method involves the reaction of a phosphorus ylide, generated in situ from a phosphonium salt, with a suitably substituted benzophenone. The causality behind this choice lies in the reaction's high reliability and tolerance for various functional groups, ensuring a clean conversion to the desired alkene.

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Wittig Reaction cluster_2 Step 3: Workup & Purification reagent1 Methyltriphenylphosphonium bromide base n-Butyllithium (nBuLi) in THF reagent1->base Deprotonation (0°C to RT) ylide Phosphorus Ylide (Reactive Intermediate) base->ylide ketone 4-Chlorobenzophenone betaine Betaine Intermediate ketone->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Ring Closure product This compound oxaphosphetane->product Elimination byproduct Triphenylphosphine oxide oxaphosphetane->byproduct ylide_ref->ketone Nucleophilic Attack (20°C, overnight) workup Aqueous Wash (Brine) & Extraction (EtOAc) purification Silica Gel Flash Chromatography workup->purification final_product Purified Product purification->final_product product_ref->workup

Caption: Workflow for the synthesis of this compound.

Protocol 1: Synthesis via Wittig Olefination[4]

This protocol is a self-validating system. The progress from the bright yellow ylide to its consumption upon addition of the ketone provides a visual cue for reaction initiation. Reaction completion is rigorously monitored by Thin Layer Chromatography (TLC).

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (nBuLi), 2.5 M solution in hexanes

  • 4-Chlorobenzophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Ylide Generation: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.2 equiv). Suspend it in anhydrous THF (approx. 0.25 M).

  • Cool the vigorously stirring suspension to 0°C using an ice bath.

  • Add n-BuLi (1.2 equiv) dropwise via syringe. The formation of a bright yellow, heterogeneous mixture indicates the generation of the phosphorus ylide.

  • Remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes.

  • Wittig Reaction: Slowly add a solution of 4-chlorobenzophenone (1.0 equiv) in anhydrous THF to the ylide mixture. The yellow color should fade upon addition.

  • Allow the reaction to stir overnight at room temperature. Monitor progress by TLC, observing the consumption of the starting ketone.

  • Workup: Upon completion, quench the reaction by slowly adding brine. Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by silica gel flash chromatography (eluent: Hexanes/Ethyl Acetate gradient, typically starting with 100:1) to afford pure this compound.

Applications in Palladium-Catalyzed Cross-Coupling

The chloro-substituted phenyl ring is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. This functionality is central to its role in constructing complex scaffolds for pharmaceuticals and organic materials.

A. Suzuki-Miyaura Coupling: Synthesis of Triarylethylenes

The Suzuki-Miyaura reaction is a powerful method for coupling aryl halides with organoboron compounds.[4][5] For this compound, this reaction provides a direct route to substituted triarylethylenes, a core structure in many pharmacologically active compounds, including selective estrogen receptor modulators (SERMs).

The choice of a palladium catalyst with appropriate ligands (e.g., phosphine-based) and a base is critical. The base activates the organoboron species, facilitating the key transmetalation step in the catalytic cycle.[6]

G Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl Oxidative Addition PdII_Boron Ar-Pd(II)-R' L₂ PdII_Aryl->PdII_Boron Transmetalation PdII_Boron->Pd0 Product Ar-R' PdII_Boron->Product Reductive Elimination ArylHalide Ar-X ArylHalide->PdII_Aryl BoronicAcid R'-B(OR)₂ BoronicAcid->PdII_Aryl Base Base Base->PdII_Aryl

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol provides a framework for synthesizing 1-(4-biphenyl)-1-phenylethene. The reaction must be performed under an inert atmosphere (e.g., Argon or Nitrogen) because the Pd(0) catalyst is sensitive to oxygen.[7]

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)[7]

  • Anhydrous solvent mixture (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., PPh₃, 2-10 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Add the degassed solvent mixture via cannula.

  • Reaction: Heat the mixture to reflux (typically 80-110°C) with vigorous stirring. Monitor the reaction by TLC or GC-MS.

  • Workup: After completion (typically 4-24 hours), cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via column chromatography on silica gel to obtain the desired triarylethylene.

B. Heck-Mizoroki Reaction: Synthesis of Substituted Stilbenes

The Heck reaction couples the aryl chloride with an alkene, such as an acrylate or styrene, to form a new C-C bond at an sp²-hybridized carbon.[8][9] This reaction is exceptionally valuable for synthesizing substituted stilbene derivatives and is catalyzed by palladium complexes in the presence of a base.[10] The base, often a tertiary amine like triethylamine, is crucial for regenerating the active Pd(0) catalyst at the end of the cycle.[10]

G Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl Oxidative Addition PdII_Olefin Olefin Complex PdII_Aryl->PdII_Olefin Alkene Coordination PdII_Sigma σ-Alkyl Pd(II) Complex PdII_Olefin->PdII_Sigma Migratory Insertion PdH H-Pd(II)-X L₂ PdII_Sigma->PdH Product Substituted Alkene PdII_Sigma->Product β-Hydride Elimination PdH->Pd0 Reductive Elimination (Base) ArylHalide Ar-X ArylHalide->PdII_Aryl Alkene Alkene Alkene->PdII_Aryl Base Base Base->PdH

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

Protocol 3: Heck Reaction with n-Butyl Acrylate

This protocol describes the synthesis of n-butyl (E)-3-(4-(1-phenylvinyl)phenyl)acrylate. The reaction's success depends on factors like the catalyst system and temperature. Phosphine-free catalysts or those with bulky phosphine ligands are often employed to enhance activity with aryl chlorides.

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine or similar ligand

  • Triethylamine (Et₃N) or potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

  • Reaction Setup: In an oven-dried pressure vessel or Schlenk tube, combine this compound (1.0 equiv), Pd(OAc)₂ (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Add the base (e.g., Et₃N, 1.5-2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas.

  • Reagent Addition: Add the anhydrous solvent (e.g., DMF) followed by n-butyl acrylate (1.1-1.5 equiv) via syringe.

  • Reaction: Seal the vessel and heat to the required temperature (typically 100-140°C) with stirring for 12-48 hours. The progress should be monitored by GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and then brine to remove the solvent and salt byproducts.

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by column chromatography on silica gel.

Applications in Polymer Synthesis

The vinyl group of this compound is amenable to chain-growth polymerization. The presence of two phenyl rings stabilizes the propagating reactive center, making it a suitable monomer for cationic polymerization.

Cationic Polymerization

In cationic polymerization, an electrophilic initiator attacks the nucleophilic double bond of the monomer, generating a carbocationic active center.[11][12] This carbocation then propagates by adding to subsequent monomer units. For monomers like this compound, the resulting benzylic carbocation is stabilized by resonance across both aromatic rings.

However, a significant challenge with phenyl-substituted vinyl monomers is a competing intramolecular Friedel-Crafts reaction, where the growing carbocation can attack a phenyl ring on the polymer backbone, leading to chain transfer or termination and limiting the achievable molecular weight.[13] Therefore, reaction conditions must be carefully controlled.

Key Causality in Experimental Design:

  • Initiator: A Lewis acid (e.g., AlCl₃, BF₃, SnCl₄) with a protic co-initiator (e.g., trace H₂O) is typically used to generate the initial carbocation.[11]

  • Temperature: Low temperatures (-78°C to 0°C) are critical to suppress chain-transfer and termination reactions, favoring propagation and allowing for higher molecular weights.[11]

  • Solvent: Polar, non-nucleophilic solvents like dichloromethane (CH₂Cl₂) are used to stabilize the ionic species involved in the polymerization.[11]

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination / Chain Transfer initiator Initiator (e.g., H⁺[BF₃OH]⁻) monomer Monomer initiator->monomer Attack on π-bond carbocation Monomer Carbocation monomer->carbocation growing_chain Growing Polymer Chain (Carbocation) next_monomer Monomer growing_chain->next_monomer Sequential Addition elongated_chain Elongated Chain (n+1 units) next_monomer->elongated_chain active_chain Active Chain dead_polymer Terminated Polymer active_chain->dead_polymer e.g., Proton loss, Combination with counter-ion, Intramolecular F-C reaction

References

Application Notes and Protocols: Derivatization of 1-Chloro-4-(1-phenylvinyl)benzene for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the 1-Chloro-4-(1-phenylvinyl)benzene Scaffold

This compound is a versatile scaffold belonging to the stilbene family of compounds. Stilbenes, both naturally occurring and synthetic, are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide array of biological targets.[1] This structural motif is at the core of numerous compounds exhibiting significant pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1] The presence of a reactive vinyl group and a strategically positioned chloro-substituent on the this compound backbone offers multiple avenues for chemical modification, making it an ideal starting material for the generation of diverse compound libraries for drug discovery.

This guide provides an in-depth exploration of key derivatization strategies for this compound, focusing on palladium-catalyzed cross-coupling reactions, modifications of the vinyl moiety, and cycloaddition reactions. Each section will not only detail step-by-step protocols but also elucidate the underlying chemical principles and strategic considerations for medicinal chemistry applications.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions for Core Structure Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents onto the aromatic rings of this compound. The chloro-substituent, while less reactive than bromo or iodo analogs, can be effectively coupled using modern catalyst systems.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or its ester.[2] This reaction is particularly valuable for synthesizing biaryl structures, which are prevalent in many biologically active molecules. For this compound, the Suzuki coupling allows for the introduction of various aryl and heteroaryl groups at the 4-position of the chloro-substituted ring, significantly expanding the chemical space for structure-activity relationship (SAR) studies.

Causality of Experimental Choices:

  • Catalyst System: The choice of a palladium catalyst and ligand is critical for the successful coupling of aryl chlorides. Catalytic systems based on bulky, electron-rich phosphine ligands, such as those from the Buchwald or Fu research groups (e.g., XPhos, SPhos), are often employed to facilitate the oxidative addition of the less reactive C-Cl bond to the palladium center.[3]

  • Base: A base is required to activate the boronic acid for transmetalation.[4] The choice of base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), can influence the reaction rate and yield. The use of a suitable base is crucial to drive the catalytic cycle forward.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water is commonly used to dissolve both the organic and inorganic reagents.[5]

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Workflow for Suzuki-Miyaura Coupling.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • Toluene, anhydrous

  • Water, deionized and degassed

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

Procedure:

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.5 mmol, 1.5 equiv), and finely ground K₃PO₄ (3.0 mmol, 3.0 equiv).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL).

  • Add the catalyst pre-mixture to the Schlenk flask containing the reagents.

  • Add additional anhydrous toluene (8 mL) and degassed deionized water (1 mL) to the reaction mixture.

  • Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired biaryl product.

Reactant Product Typical Yield Key Analytical Data
This compound4-(1-Phenylvinyl)-4'-methoxy-1,1'-biphenyl75-90%¹H NMR, ¹³C NMR, HRMS
This compound3-(4-(1-Phenylvinyl)phenyl)pyridine60-80%¹H NMR, ¹³C NMR, HRMS
Heck-Mizoroki Reaction: Synthesis of Substituted Stilbenes

The Heck-Mizoroki reaction facilitates the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base.[6] This reaction is exceptionally useful for extending the stilbene core of this compound by reacting its vinyl group with various aryl halides, leading to the synthesis of tri- and tetra-substituted olefins. These complex stilbenes are of significant interest in medicinal chemistry, with many demonstrating potent anticancer activities.

Causality of Experimental Choices:

  • Catalyst: Palladium catalysts, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, are commonly used. The choice of phosphine ligands can influence the reaction's efficiency and selectivity.

  • Base: An organic base like triethylamine (NEt₃) or an inorganic base such as sodium carbonate (Na₂CO₃) is required to neutralize the hydrogen halide formed during the catalytic cycle.

  • Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are often used to ensure the solubility of the reactants and facilitate the reaction at elevated temperatures.

Experimental Workflow: Heck-Mizoroki Reaction

Caption: Workflow for Heck-Mizoroki Reaction.

Detailed Protocol: Heck-Mizoroki Reaction of this compound with 4-Bromoanisole

Materials:

  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (NEt₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), 4-bromoanisole (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.03 mmol, 3 mol%), and P(o-tol)₃ (0.06 mmol, 6 mol%).

  • Add anhydrous DMF (5 mL) followed by triethylamine (2.0 mmol, 2.0 equiv) via syringe.

  • Seal the tube and heat the reaction mixture to 120 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion (typically 16-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the triarylethylene product.

Reactant Product Typical Yield Key Analytical Data
This compound1-(4-Chlorophenyl)-1-phenyl-2-(4-methoxyphenyl)ethene65-80%¹H NMR, ¹³C NMR, HRMS
This compound1-(4-Chlorophenyl)-1-phenyl-2-(pyridin-3-yl)ethene50-70%¹H NMR, ¹³C NMR, HRMS

Part 2: Functionalization of the Vinyl Group

The exocyclic double bond in this compound is a key site for derivatization, allowing for the introduction of new functional groups and stereocenters.

Epoxidation: Introducing Oxirane Rings for Further Functionalization

Epoxidation of the vinyl group introduces a strained three-membered oxirane ring, which is a versatile intermediate for further chemical transformations. The resulting epoxide can be opened by various nucleophiles to introduce a wide range of functionalities, leading to the synthesis of amino alcohols, diols, and other valuable building blocks for medicinal chemistry.

Causality of Experimental Choices:

  • Oxidizing Agent: meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for the epoxidation of alkenes.[7] It delivers an oxygen atom in a concerted, stereospecific manner.

  • Solvent: A non-polar, aprotic solvent such as dichloromethane (DCM) or chloroform (CHCl₃) is typically used to prevent the opening of the newly formed epoxide ring.

  • Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C) to control the reactivity of the peroxyacid and minimize side reactions.

Detailed Protocol: Epoxidation of this compound

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • Dissolve this compound (1.0 mmol, 1.0 equiv) in DCM (10 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.3 mmol, 1.3 equiv) portion-wise to the stirred solution over 10 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated Na₂S₂O₃ solution (10 mL) to destroy excess peroxyacid.

  • Wash the organic layer with saturated NaHCO₃ solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude epoxide can be purified by column chromatography if necessary.

Product Typical Yield Key Analytical Data
2-(4-Chlorophenyl)-2-phenyloxirane85-95%¹H NMR, ¹³C NMR, HRMS
Diels-Alder Reaction: Constructing Cyclic Scaffolds

The vinyl group of this compound can act as a dienophile in a [4+2] Diels-Alder cycloaddition reaction with a suitable diene. This reaction is a powerful method for the construction of six-membered rings with high stereocontrol, leading to complex polycyclic structures that are of interest in drug discovery.

Causality of Experimental Choices:

  • Diene: The choice of diene will determine the structure of the resulting cyclohexene ring. Electron-rich dienes generally react faster with the relatively electron-neutral vinylarene.

  • Dienophile: In this case, this compound acts as the dienophile. Its reactivity can be influenced by the electronic nature of the aryl substituents.

  • Reaction Conditions: The reaction is typically performed at elevated temperatures in a high-boiling solvent like toluene or xylene. Lewis acid catalysis can sometimes be employed to accelerate the reaction and enhance regioselectivity.

Detailed Protocol: Diels-Alder Reaction with N-Phenylmaleimide

Materials:

  • This compound

  • N-Phenylmaleimide

  • Toluene, anhydrous

Procedure:

  • In a sealed tube, dissolve this compound (1.0 mmol, 1.0 equiv) and N-phenylmaleimide (1.2 mmol, 1.2 equiv) in anhydrous toluene (5 mL).

  • Heat the reaction mixture to 110 °C and stir for 24-48 hours.

  • Monitor the formation of the cycloadduct by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Product Typical Yield Key Analytical Data
4-(4-Chlorophenyl)-4-phenyl-2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione50-70%¹H NMR, ¹³C NMR, HRMS

Part 3: Medicinal Chemistry Applications and Biological Evaluation

Derivatives of this compound are expected to exhibit a range of biological activities, drawing parallels from the broader class of stilbene compounds.

Anticancer Activity

Many stilbene derivatives, including the well-known drug tamoxifen, exhibit potent anticancer activity, often through mechanisms involving the inhibition of tubulin polymerization or modulation of estrogen receptors.[8][9][10] The introduction of various substituents via the derivatization strategies outlined above can significantly impact the cytotoxic profile of the resulting compounds.

Hypothetical Anticancer Activity Data (IC₅₀ Values)

The following table presents hypothetical 50% inhibitory concentration (IC₅₀) values for derivatives of this compound against common cancer cell lines, based on structure-activity relationships observed in similar stilbene series. Lower IC₅₀ values indicate higher potency.

Compound Derivative MCF-7 (Breast Cancer) IC₅₀ (µM) HCT116 (Colon Cancer) IC₅₀ (µM) A549 (Lung Cancer) IC₅₀ (µM)
This compound> 50> 50> 50
4-(1-Phenylvinyl)-4'-methoxy-1,1'-biphenyl15.220.525.1
1-(4-Chlorophenyl)-1-phenyl-2-(4-methoxyphenyl)ethene5.88.212.6
2-(4-Chlorophenyl)-2-phenyloxirane25.430.138.9
4-(4-Chlorophenyl)-4-phenyl-2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione18.922.729.3
Antimicrobial Activity

Stilbene derivatives have also shown promise as antimicrobial agents, acting against a range of bacteria and fungi.[11][12][13] The presence of a chlorine atom and the ability to introduce various lipophilic or polar groups can influence the antimicrobial efficacy of the synthesized compounds.

Hypothetical Antimicrobial Activity Data (MIC Values)

The table below provides hypothetical Minimum Inhibitory Concentration (MIC) values for derivatives of this compound against representative bacterial strains. Lower MIC values indicate greater antibacterial efficacy.

Compound Derivative Staphylococcus aureus MIC (µg/mL) Escherichia coli MIC (µg/mL)
This compound> 128> 128
4-(1-Phenylvinyl)-4'-methoxy-1,1'-biphenyl3264
1-(4-Chlorophenyl)-1-phenyl-2-(4-methoxyphenyl)ethene1632
2-(4-Chlorophenyl)-2-phenyloxirane64128
4-(4-Chlorophenyl)-4-phenyl-2-phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione3264

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry. The strategic application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and functionalization of the vinyl group, allows for the systematic exploration of the chemical space around the stilbene scaffold. The protocols and data presented in this guide provide a solid foundation for researchers to design and synthesize novel compounds for evaluation as potential therapeutic agents.

References

High-performance liquid chromatography (HPLC) method for purity analysis of 1-Chloro-4-(1-phenylvinyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A Robust HPLC Method for Purity Analysis of 1-Chloro-4-(1-phenylvinyl)benzene

Abstract

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity and the separation of potential impurities of this compound. The method utilizes reversed-phase chromatography with UV detection, which is demonstrated to be specific, accurate, and precise. This guide is intended for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this compound. The narrative explains the causal logic behind the method development choices, ensuring scientific integrity and ease of implementation.

Introduction and Principle of Separation

This compound is a stilbene-like derivative with a non-polar character due to its aromatic rings and vinyl group.[1][2] Accurate determination of its purity is critical in pharmaceutical development and chemical synthesis, as even minor impurities can affect efficacy, safety, and stability.[3] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this analysis due to its high resolution, sensitivity, and reproducibility.[3][4]

The principle of this method is based on Reversed-Phase Chromatography . This technique employs a non-polar stationary phase (C18) and a polar mobile phase.[5] this compound, being a non-polar molecule, will have a strong affinity for the hydrophobic C18 stationary phase.[6][7] Elution is achieved by increasing the concentration of an organic solvent (acetonitrile) in the mobile phase, which reduces the mobile phase's polarity and enhances its ability to carry the analyte through the column. This approach allows for the effective separation of the main compound from more polar or less polar impurities.

The molecule's structure contains a conjugated system of double bonds across the phenyl and vinyl groups, which results in strong ultraviolet (UV) light absorption.[8] This property makes UV-Vis spectrophotometry an ideal detection method for sensitive and accurate quantification.

Method Development Workflow

The development of this HPLC method followed a logical, systematic progression to ensure robustness and reliability. The key stages involved analyte characterization, selection of chromatographic components, and optimization of parameters.

MethodDevelopment cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (Non-polar, UV-active) Column Stationary Phase Selection (Reversed-Phase C18) Analyte->Column Based on Polarity Detector Detector Choice (UV-Vis @ 254 nm) Analyte->Detector Based on Structure MobilePhase Mobile Phase Screening (Water/Acetonitrile) Column->MobilePhase Gradient Gradient Elution Dev. (To find all impurities) MobilePhase->Gradient Initial Separation Isocratic Isocratic Method Finalization (For routine QC) Gradient->Isocratic Optimization for Speed & Simplicity Validation Method Validation (ICH Q2 Guidelines) Isocratic->Validation SST System Suitability Criteria (USP <621>) Validation->SST Defines Pass/Fail

Caption: Logical workflow for HPLC method development.

Materials and Methods

Equipment and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Chromatography Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Balance: Mettler Toledo or equivalent (0.01 mg readability).

  • HPLC Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade or Milli-Q.

    • This compound reference standard (>99.5% purity).

  • Glassware: Volumetric flasks (Class A), autosampler vials with septa.

Chromatographic Conditions

All quantitative data and operating parameters are summarized in the table below for clarity.

ParameterConditionRationale
Stationary Phase C18, 4.6 x 150 mm, 3.5 µmProvides excellent hydrophobic retention for the non-polar analyte and good efficiency for resolving impurities.[6][9]
Mobile Phase Acetonitrile : Water (80:20, v/v)An optimal ratio providing sufficient elution strength for a reasonable retention time (~5-7 min) while maintaining separation from impurities.
Elution Mode IsocraticSimplifies the method for routine quality control, ensuring high reproducibility and shorter run times compared to a gradient.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that balances analysis time with system backpressure and resolution.[7]
Column Temperature 30 °CMaintains stable retention times and improves peak shape by reducing mobile phase viscosity.
Injection Volume 10 µLA suitable volume to achieve good signal-to-noise without causing column overload or peak distortion.[7]
Detection Wavelength 254 nmA common wavelength for aromatic compounds providing a strong signal for the analyte and related impurities.
Run Time 10 minutesSufficient time to elute the main peak and any potential late-eluting impurities.

Detailed Experimental Protocol

Preparation of Mobile Phase
  • Measure 800 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.

  • Add 200 mL of HPLC-grade water.

  • Mix thoroughly and degas for 15 minutes using an ultrasonic bath or an online degasser.

Preparation of Standard Solution (100 µg/mL)
  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase (ACN:Water 80:20) and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the mobile phase and mix thoroughly.

  • Transfer an aliquot to an autosampler vial for analysis.

Preparation of Sample Solution (100 µg/mL)
  • Accurately weigh approximately 10 mg of the this compound sample to be tested into a 100 mL volumetric flask.

  • Follow steps 2-5 from the standard preparation protocol.

HPLC System Setup and Analysis Sequence

AnalysisWorkflow Figure 2: HPLC Analysis Protocol Start Start: Equilibrate System Blank 1. Inject Blank (Mobile Phase) Start->Blank Equilibrate for 30 min or until baseline is stable SST 2. Inject Standard Solution (x6) Blank->SST CheckSST 3. Verify System Suitability SST->CheckSST Sample 4. Inject Sample Solutions CheckSST->Sample SST Passed End End CheckSST->End SST Failed (Troubleshoot) Bracket 5. Inject Bracketing Standard Sample->Bracket Process 6. Process Data Bracket->Process Process->End

Caption: Step-by-step HPLC analysis workflow.

System Suitability and Method Validation

To ensure the trustworthiness and reliability of the results, the analytical system must meet predefined performance criteria before any sample analysis. These criteria are established in accordance with authoritative guidelines such as the United States Pharmacopeia (USP) General Chapter <621> and the International Council for Harmonisation (ICH) guidelines.[10][11][12]

System Suitability Test (SST)

Inject the standard solution six consecutive times. The results must comply with the limits specified in the table below.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry, indicating good column performance and no secondary interactions.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and the ability to produce sharp, narrow peaks.
Repeatability (%RSD) RSD ≤ 1.0%Confirms the precision of the HPLC system for peak area from six replicate injections.
Principles of Method Validation (ICH Q2(R2))

This method has been designed to be fully validatable according to ICH guidelines.[5][13][14][15] A full validation study should assess the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. This is typically demonstrated by the resolution of the main peak from all other peaks.

  • Linearity: The method should produce results that are directly proportional to the concentration of the analyte in the sample. A linearity range of 50% to 150% of the nominal concentration (50 µg/mL to 150 µg/mL) should be established.

  • Accuracy: The closeness of the test results to the true value, assessed by recovery studies of spiked samples.[5]

  • Precision: Assessed at two levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±2% in mobile phase composition, ±2°C in column temperature, ±0.1 mL/min in flow rate).

Calculation of Purity

The purity of the sample is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

For quantitative assay against a reference standard, the following formula is used:

Assay (% w/w) = (Area_sample / Area_std) x (Conc_std / Conc_sample) x Purity_std

Where:

  • Area_sample: Peak area of the analyte in the sample chromatogram.

  • Area_std: Average peak area of the analyte in the standard chromatograms.

  • Conc_std: Concentration of the reference standard solution.

  • Conc_sample: Concentration of the sample solution.

  • Purity_std: Purity of the reference standard (as a percentage).

Conclusion

The HPLC method described in this application note provides a simple, rapid, and reliable means for determining the purity of this compound. The use of a standard C18 column and an isocratic mobile phase makes the method easy to implement in a typical quality control laboratory. The established system suitability criteria ensure that the data generated is consistently trustworthy and accurate, adhering to the stringent requirements of the pharmaceutical and chemical industries.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Heck Reaction for Substituted Styrenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Mizoroki-Heck reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize Heck reaction conditions for substituted styrenes. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during your experiments. This resource emphasizes the causality behind experimental choices to ensure scientifically sound and reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the Heck reaction with substituted styrenes. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential causes and a step-by-step guide to resolution.

Q1: My Heck reaction with an electron-rich styrene (e.g., 4-methoxystyrene) is giving low yields and significant amounts of side products. What is going wrong?

Potential Causes & Solutions:

Low yields and side reactions with electron-rich styrenes often stem from issues with regioselectivity and competing side reactions like olefin isomerization.[1][2] The electron-donating group on the styrene can influence the electronic properties of the double bond, affecting its reactivity.[3]

Troubleshooting Protocol:

  • Catalyst and Ligand Selection:

    • The Problem: Standard palladium catalysts like Pd(OAc)₂ with simple phosphine ligands (e.g., PPh₃) may not provide sufficient steric bulk or electronic tuning to control regioselectivity with electron-rich styrenes.

    • The Solution: Switch to a more sterically demanding and electron-rich phosphine ligand. Buchwald-type biaryl phosphine ligands (e.g., BrettPhos) have shown success in promoting the desired alkenylation.[4][5] These ligands can favor the desired oxidative addition and migratory insertion steps while suppressing unwanted side reactions.

  • Base Selection:

    • The Problem: The choice of base is critical.[6] A base that is too strong or too weak can lead to undesired side reactions or incomplete catalyst regeneration.

    • The Solution: For electron-rich styrenes, a moderately strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often a good starting point.[7][8] These bases are effective at neutralizing the generated acid without promoting extensive olefin isomerization.[1]

  • Solvent Choice:

    • The Problem: The polarity of the solvent can significantly impact the reaction rate and selectivity.[9]

    • The Solution: Highly polar aprotic solvents like N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA) are generally preferred for Heck reactions as they can stabilize the polar intermediates in the catalytic cycle.[9][10][11]

  • Temperature Control:

    • The Problem: High reaction temperatures can lead to catalyst decomposition and the formation of palladium black, as well as promote undesired side reactions.[7]

    • The Solution: Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress. If the reaction is sluggish, a gradual increase in temperature may be necessary. For some systems, microwave irradiation can provide rapid and uniform heating, sometimes leading to improved yields and shorter reaction times.[7]

Q2: I am observing poor conversion in my Heck reaction with an electron-deficient styrene (e.g., 4-nitrostyrene). How can I improve the reaction efficiency?

Potential Causes & Solutions:

Electron-deficient styrenes are generally good substrates for the Heck reaction as the electron-withdrawing group enhances their reactivity.[8] Poor conversion often points to issues with catalyst activation or stability.

Troubleshooting Protocol:

  • Catalyst Pre-activation and Source:

    • The Problem: The active catalyst in the Heck reaction is a Pd(0) species.[6][12][13] If you are starting with a Pd(II) precursor like Pd(OAc)₂, it must be reduced in situ.[1][8] Inefficient reduction can lead to low concentrations of the active catalyst.

    • The Solution: Ensure your phosphine ligand can also act as a reducing agent (e.g., triphenylphosphine).[8] Alternatively, using a Pd(0) source like Pd₂(dba)₃ or Tetrakis(triphenylphosphine)palladium(0) can sometimes be beneficial.[6] However, Pd(II) precursors are often more stable and easier to handle.[1]

  • Ligand-to-Palladium Ratio:

    • The Problem: An incorrect ligand-to-palladium ratio can be detrimental. Too little ligand can lead to catalyst decomposition, while too much can inhibit the reaction by creating a coordinatively saturated and unreactive palladium center.[14]

    • The Solution: A common starting point is a 2:1 or 4:1 molar ratio of monodentate phosphine ligand to palladium. This ratio should be optimized for your specific substrate and ligand.

  • Choice of Base and Additives:

    • The Problem: The base plays a crucial role in the reductive elimination step to regenerate the Pd(0) catalyst.[1][13] An inappropriate base can stall the catalytic cycle.

    • The Solution: Organic bases like triethylamine (Et₃N) are often effective with electron-deficient styrenes.[6][8][13] In some cases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the reaction rate, especially in biphasic systems or when using inorganic bases.[15][16]

Q3: My reaction is producing a mixture of E and Z isomers. How can I improve the stereoselectivity for the desired E-stilbene product?

Potential Causes & Solutions:

The Heck reaction generally favors the formation of the trans (E) isomer due to steric considerations in the transition state of the β-hydride elimination step.[13] Poor stereoselectivity can arise from competing reaction pathways or isomerization of the product.

Troubleshooting Protocol:

  • Mechanism of Stereocontrol: The stereoselectivity is determined during the migratory insertion and subsequent β-hydride elimination steps. A syn-addition of the aryl group and palladium to the alkene, followed by rotation around the carbon-carbon single bond and syn-β-hydride elimination, leads to the E-product.[2][12][13]

  • Ligand Effects: Sterically bulky ligands can enhance the preference for the less sterically hindered transition state that leads to the E-isomer. Consider using ligands like tri(o-tolyl)phosphine or bulky biaryl phosphine ligands.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes improve stereoselectivity by favoring the thermodynamically more stable E-product.

    • Solvent: The choice of solvent can influence the transition state energies. Experiment with different polar aprotic solvents. For instance, DMA has been shown to be crucial for high selectivity in some systems.[17]

    • Base: Ensure the base is not promoting isomerization of the final product. Weaker, non-nucleophilic bases are sometimes preferable.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Heck reaction?

The catalytic cycle of the Heck reaction generally involves four key steps:[6][12][13]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.[12][13]

  • Alkene Coordination and Migratory Insertion: The styrene coordinates to the palladium center, followed by the insertion of the alkene into the Pd-Ar bond.[12][13]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a palladium-hydride species.[1][12][13]

  • Reductive Elimination: The base assists in the removal of HX from the palladium-hydride complex, regenerating the active Pd(0) catalyst.[1][13]

Q2: Which palladium catalyst is best for the Heck reaction with substituted styrenes?

There is no single "best" catalyst, as the optimal choice depends on the specific substrates. However, some general guidelines are:

  • For general purposes: Palladium(II) acetate (Pd(OAc)₂) is a common and versatile precatalyst.[8][18][19]

  • For challenging couplings: Preformed catalysts with bulky, electron-rich phosphine ligands, such as those from the Buchwald or Herrmann catalyst families, can be highly effective.[4][5]

  • Ligandless conditions: In some cases, particularly with highly reactive aryl iodides, the reaction can proceed without an added phosphine ligand, often in the presence of a phase-transfer catalyst.[8]

Q3: How do I choose the right base for my Heck reaction?

The choice of base is critical and depends on the substrates and reaction conditions.

  • Inorganic Bases: Potassium carbonate (K₂CO₃), sodium acetate (NaOAc), and cesium carbonate (Cs₂CO₃) are commonly used.[7][8][19] They are generally effective and inexpensive.

  • Organic Bases: Triethylamine (Et₃N) and other hindered amines are often used, especially when a soluble base is required.[8][19]

  • General Trend: For electron-rich styrenes, inorganic bases are often preferred to minimize side reactions. For electron-deficient styrenes, organic bases can be very effective.

Q4: What are the most common solvents for the Heck reaction?

Polar aprotic solvents are typically the best choice.

  • N,N-Dimethylformamide (DMF): A widely used solvent due to its high polarity and ability to dissolve a wide range of substrates and reagents.[9][10]

  • N,N-Dimethylacetamide (DMA): Similar to DMF, and sometimes offers advantages in terms of stability at higher temperatures.[7][11][17]

  • Acetonitrile (MeCN): Another common choice, though sometimes less effective than DMF or DMA.[17][20]

  • Water: Green chemistry approaches have been developed for Heck reactions in water, often requiring a phase-transfer catalyst.[15]

Data Summary and Protocols

Table 1: Recommended Starting Conditions for Heck Reactions with Substituted Styrenes
Styrene SubstituentCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)
Electron-Donating (e.g., -OMe)Pd(OAc)₂ (1-2)BrettPhos (2-4)K₂CO₃ (2)DMA100-120
Electron-Withdrawing (e.g., -NO₂)Pd(OAc)₂ (1-2)PPh₃ (2-4)Et₃N (2)DMF80-100
Halogenated (e.g., -Cl, -Br)PdCl₂(PPh₃)₂ (2)-NaOAc (2)NMP100-130
UnsubstitutedPd(OAc)₂ (1)P(o-tolyl)₃ (2)K₂CO₃ (2)DMF/H₂O100
Experimental Protocol: General Procedure for a Heck Reaction
  • To a dry reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst, ligand, and base.

  • Add the aryl halide and the substituted styrene.

  • Add the solvent via syringe.

  • Heat the reaction mixture to the desired temperature and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Heck Reaction

The Catalytic Cycle

Heck_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Aryl-Pd(II) Complex Oxidative Addition->Ar-Pd(II)(X)L2 Alkene Coordination Alkene Coordination Ar-Pd(II)(X)L2->Alkene Coordination Styrene π-Complex Alkene π-Complex Alkene Coordination->π-Complex Migratory Insertion Migratory Insertion π-Complex->Migratory Insertion Alkyl-Pd(II) Complex σ-Alkyl-Pd(II) Complex Migratory Insertion->Alkyl-Pd(II) Complex β-Hydride Elimination β-Hydride Elimination Alkyl-Pd(II) Complex->β-Hydride Elimination Hydrido-Pd(II) Complex Hydrido-Pd(II) Complex β-Hydride Elimination->Hydrido-Pd(II) Complex Substituted Styrene Reductive Elimination Reductive Elimination Hydrido-Pd(II) Complex->Reductive Elimination Base Reductive Elimination->Pd(0)L2 H-Base-X Troubleshooting_Workflow Start Low Yield or Side Products Substrate_Check Check Styrene Electronics: Electron-Rich or -Deficient? Start->Substrate_Check ER_Styrene Electron-Rich Substrate_Check->ER_Styrene ED_Styrene Electron-Deficient Substrate_Check->ED_Styrene Optimize_Ligand Optimize Ligand: Use Bulky, Electron-Rich Ligands ER_Styrene->Optimize_Ligand Optimize_Base_ER Optimize Base: Try K₂CO₃ or Cs₂CO₃ ER_Styrene->Optimize_Base_ER Optimize_Catalyst Check Catalyst Activation: Consider Pd(0) Source ED_Styrene->Optimize_Catalyst Optimize_Base_ED Optimize Base: Try Et₃N or other amines ED_Styrene->Optimize_Base_ED Check_Temp Adjust Temperature: Start Moderate (80-100 °C) Optimize_Ligand->Check_Temp Optimize_Base_ER->Check_Temp Check_Solvent Verify Solvent: Use Polar Aprotic (DMF, DMA) Optimize_Catalyst->Check_Solvent Optimize_Base_ED->Check_Solvent Success Improved Yield Check_Temp->Success Check_Solvent->Success

References

Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of Vinylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and actionable solutions for overcoming the common challenge of low yields in the Suzuki-Miyaura cross-coupling of vinylboronic acids. As a reaction of immense importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, its successful execution is paramount. This document offers in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most pressing challenges encountered when working with vinylboronic acids in Suzuki-Miyaura coupling reactions.

Q1: My reaction has a low yield, but TLC/LC-MS analysis shows consumption of my starting aryl halide. What is the likely culprit?

A1: This scenario strongly suggests that while the catalytic cycle is initiating, your vinylboronic acid is being consumed by non-productive side reactions before it can effectively couple with the aryl halide. The two most common failure modes for vinylboronic acids are protodeboronation and homocoupling.

  • Protodeboronation: This is the hydrolytic cleavage of the C–B bond, replacing the boronic acid moiety with a hydrogen atom.[1] Vinylboronic acids are particularly susceptible to this pathway, especially under basic aqueous conditions.[2][3] The reaction consumes your nucleophile, leading to a stalled reaction and the formation of arene byproduct from your starting halide.

  • Homocoupling: This side reaction produces a diene (R-R) from the coupling of two vinylboronic acid molecules. It is often promoted by the presence of oxygen in the reaction mixture, which can re-oxidize Pd(0) to Pd(II), leading to a catalytic cycle that favors the homocoupling pathway.[4][5]

Solution Pathway:

  • Rigorously Deoxygenate: Ensure your solvent and reaction setup are scrupulously free of oxygen. Use a robust degassing method such as three freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period (15-30 minutes).[6]

  • Assess Boronic Acid Stability: The quality and stability of your vinylboronic acid are critical. Consider the stabilization strategies outlined in Q2 .

  • Optimize Base and Solvent: The choice of base and the presence of water are crucial. Anhydrous conditions or the use of milder, non-aqueous bases can suppress protodeboronation.[7]

Q2: How can I prevent the decomposition of my vinylboronic acid? It seems unstable even before the reaction.

A2: The inherent instability of vinylboronic acid, which can readily polymerize or degrade upon standing, is a well-documented challenge.[8][9] Proper handling and the use of stabilized derivatives are key to achieving consistent results.

Causality: The electron-rich double bond and the Lewis acidic boron center make vinylboronic acids prone to polymerization.[8] Additionally, they can dehydrate to form boroxines (cyclic trimers), which may have different reactivity profiles.[6]

Solutions & Preventative Measures:

  • Use Fresh or Purified Reagent: Whenever possible, use freshly prepared or recently purchased vinylboronic acid.

  • Convert to a More Stable Derivative: For problematic couplings, converting the volatile and unstable vinylboronic acid into a more robust form is a highly effective strategy.

    • Potassium Vinyltrifluoroborate (KVBF₃): These salts are air- and moisture-stable crystalline solids that slowly release the boronic acid in situ under the reaction conditions.[8]

    • Trivinylboroxane-Pyridine Complex: This is a stable, solid reagent that hydrolyzes under aqueous basic conditions to generate vinylboronic acid in situ.[10] This avoids handling the unstable monomer directly.

    • Diethanolamine (DEA) Adducts: Complexing the boronic acid with diethanolamine forms a stable, often crystalline solid that can be easily handled and stored.[11] This complex can be used directly in the coupling reaction, typically in protic solvents.

Visualizing the Problem: Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving low yields in your Suzuki coupling reaction.

Troubleshooting_Workflow start Low Yield Observed check_sm Check Starting Material (SM) Consumption by TLC/LC-MS start->check_sm sm_consumed SM Consumed? check_sm->sm_consumed no_reaction Issue: No Reaction/ Catalyst Inactivity sm_consumed->no_reaction No side_reactions Issue: Side Reactions Dominating (Protodeboronation, Homocoupling) sm_consumed->side_reactions Yes optimize_catalyst Action: 1. Verify Catalyst/Ligand Quality 2. Screen Ligands (e.g., Buchwald-type) 3. Increase Temperature no_reaction->optimize_catalyst stabilize_boronic Action: 1. Use Stabilized Boronic Acid Derivative (KVBF₃, Boroxane, DEA Adduct) 2. Rigorously Degas Reaction side_reactions->stabilize_boronic optimize_conditions Issue: Suboptimal Reaction Conditions side_reactions->optimize_conditions Also Consider screen_params Action: 1. Screen Bases (e.g., K₃PO₄, CsF) 2. Screen Solvents (e.g., Dioxane, THF, Toluene) 3. Adjust Water Content optimize_conditions->screen_params

Caption: A decision tree for troubleshooting low-yield Suzuki couplings.

Q3: What are the best practices for setting up the reaction? Which catalyst, base, and solvent should I start with?

A3: While every reaction is substrate-dependent, a robust set of starting conditions can provide a high probability of success. The key is to create an environment that promotes the desired catalytic cycle while suppressing side reactions.

The Suzuki-Miyaura Catalytic Cycle: The reaction proceeds through three key steps: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the vinyl group from the activated boronic acid to the palladium center, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[4][12] Each step is influenced by the choice of reagents and conditions.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oxadd R¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->pd2_oxadd pd2_trans R¹-Pd(II)L₂-R² pd2_oxadd->pd2_trans Transmetalation pd2_trans->pd0 product R¹-R² (Product) pd2_trans->product Reductive Elimination sub_halide R¹-X (Aryl Halide) sub_halide->pd2_oxadd Oxidative Addition sub_boronic R²-B(OH)₂ (Vinylboronic Acid) borate [R²-B(OH)₃]⁻ (Activated Boronate) sub_boronic->borate Activation base Base (e.g., K₂CO₃) base->borate borate->pd2_trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Starting Conditions:

ParameterRecommendationRationale
Palladium Precatalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂/SPhos (1-2 mol%)Pd(PPh₃)₄ is a reliable Pd(0) source. For more challenging couplings, a modern precatalyst system using a bulky, electron-rich Buchwald ligand like SPhos can accelerate oxidative addition and reductive elimination.[9][13]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)These bases are effective and often provide good results. Carbonates are a good starting point, but phosphates are often superior for challenging substrates. Fluoride bases (e.g., CsF) can be particularly effective at minimizing protodeboronation.[13][14]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)A biphasic solvent system helps to dissolve both the organic substrates and the inorganic base.[6] While water is necessary to activate the boronic acid for transmetalation, excess water can promote protodeboronation.[15][16]
Temperature 80–110 °CMost Suzuki couplings require heating to proceed at a reasonable rate. Start at 80 °C and increase if the reaction is sluggish.[7]

Experimental Protocols

Protocol 1: Stabilization of Vinylboronic Acid via Diethanolamine (DEA) Adduct Formation

This protocol describes a simple and effective method to convert unstable vinylboronic acid into a stable, crystalline solid that is easy to handle and store.

Materials:

  • Vinylboronic acid (1.0 equiv)

  • Diethanolamine (1.0 equiv)

  • Methylene chloride (or other suitable solvent like ether or THF)

  • Beaker or vial with a magnetic stir bar

  • Vacuum filtration apparatus

Procedure:

  • Dissolution: In a vial, dissolve the vinylboronic acid (1.0 equiv) in a minimal amount of methylene chloride.

  • Addition: While stirring, add diethanolamine (1.0 equiv) dropwise to the solution.

  • Precipitation: A white precipitate of the diethanolamine adduct will form, often immediately.

  • Isolation: Continue stirring the resulting slurry for 15-20 minutes to ensure complete precipitation.

  • Filtration: Isolate the white solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. The resulting stable adduct can be used directly in Suzuki coupling reactions.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Vinylboronic Acid Derivative with an Aryl Bromide

This protocol provides a robust starting point for the cross-coupling reaction. It assumes the use of a stable boronic acid derivative (e.g., potassium vinyltrifluoroborate or a DEA adduct).

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Potassium vinyltrifluoroborate (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL, degassed)

  • Water (1 mL, degassed)

  • Schlenk flask or sealed reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame- or oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), potassium vinyltrifluoroborate (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[6]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction Execution: Place the sealed flask in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS until the aryl bromide is consumed.[17]

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

Preventing homocoupling side reactions in Suzuki-Miyaura coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura Coupling. As Senior Application Scientists, we understand the complexities of palladium-catalyzed cross-coupling reactions and the frustrations that can arise from unwanted side reactions. This guide is designed to provide you with in-depth, field-proven insights to diagnose and prevent the common issue of boronic acid homocoupling, ensuring higher yields and purity for your desired cross-coupled products.

Understanding the Root Cause: How Does Homocoupling Occur?

Before troubleshooting, it's crucial to understand the mechanistic pathways that lead to homocoupling. While the desired Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle, side reactions can intercept key intermediates or be initiated by reaction components.[1][2][3] Homocoupling of boronic acids primarily occurs through two dominant mechanisms:

  • Pd(II)-Mediated Homocoupling: This pathway is particularly relevant when using Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂). For the catalytic cycle to begin, the Pd(II) species must be reduced to the active Pd(0) state.[4] This reduction can be accomplished by the boronic acid itself, where two molecules of the boronic acid couple to form the homodimer, reducing Pd(II) to Pd(0) in the process.[4][5]

  • Oxygen-Mediated Oxidative Homocoupling: The presence of dissolved oxygen in the reaction mixture is a major contributor to homocoupling.[4][6] Oxygen can react with Pd(0) species or other intermediates, leading to the formation of palladium-peroxo complexes or other oxidative species that facilitate the coupling of two boronic acid molecules.[4][5][7] Rigorous exclusion of oxygen is one of the most critical factors in preventing this side reaction.[8]

The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle alongside the competing homocoupling pathways.

Suzuki_Homocoupling_Mechanisms cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Pathways Pd0 Pd(0)Lₙ OA Oxidative Addition Pd0->OA + R¹-X Oxygen O₂ (Dissolved Air) Pd0->Oxygen Oxidation PdII_RX R¹-Pd(II)Lₙ-X OA->PdII_RX TM Transmetalation PdII_RX->TM + R²-B(OH)₂ (Base) PdII_R1R2 R¹-Pd(II)Lₙ-R² TM->PdII_R1R2 RE Reductive Elimination PdII_R1R2->RE RE->Pd0 Catalyst Regeneration Product R¹-R² RE->Product PdII_precat Pd(II) Precatalyst (e.g., Pd(OAc)₂) Homocoupling_Product R²-R² PdII_precat->Homocoupling_Product + 2 R²-B(OH)₂ Homocoupling_Product->Pd0 Reduction to Active Catalyst Oxygen->Homocoupling_Product + 2 R²-B(OH)₂

Fig 1. Desired Suzuki cycle vs. undesired homocoupling pathways.

Troubleshooting Guide: Questions & Solutions

This section addresses specific issues you might encounter during your experiments.

Q1: I'm observing a significant amount of biaryl byproduct corresponding to my boronic acid. What is the most likely cause and the first thing I should check?

A1: The two most common culprits for boronic acid homocoupling are the presence of dissolved oxygen and/or the use of a Pd(II) precatalyst without conditions that favor the main catalytic cycle over the precatalyst reduction pathway.[4][9]

  • Check Your Degassing Procedure: Oxygen is a notorious promoter of homocoupling.[6] Standard purging by bubbling an inert gas (Argon or Nitrogen) through your solvent for 15-30 minutes is often insufficient. For maximum oxygen removal, the freeze-pump-thaw technique (3-4 cycles) is highly recommended, especially for sensitive or high-stakes reactions.[10] Alternatively, a robust subsurface sparging with nitrogen for an extended period can also be very effective.[8] Ensure all reagents and the reaction headspace are under an inert atmosphere throughout the experiment.

  • Evaluate Your Palladium Source: If you are using a Pd(II) source like Pd(OAc)₂, the initial reduction to Pd(0) can be a major source of homocoupling.[4][5] The reaction between Pd(II) and the boronic acid to form the homodimer and Pd(0) is often a key initiation step.[8] Consider switching to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) to bypass this initial reduction step.

Q2: How does my choice of ligand impact homocoupling, and which ligands are best to suppress it?

A2: The ligand plays a pivotal role in modulating the reactivity and stability of the palladium catalyst.[11][12] The key is to choose a ligand that accelerates the desired reductive elimination step, which forms your product, making it kinetically favored over competing side reactions.

  • Mechanism Insight: The desired cross-coupling product (R¹-R²) is formed in the reductive elimination step from a R¹-Pd(II)Lₙ-R² intermediate.[1] Homocoupling can be thought of as a competing reductive elimination from a R²-Pd(II)Lₙ-R² intermediate. To favor your desired product, you need to accelerate the entire catalytic cycle.

  • Recommended Ligands: Bulky and electron-rich phosphine ligands are the gold standard for efficient Suzuki-Miyaura couplings.[1][13]

    • Dialkylbiarylphosphines (Buchwald Ligands): Ligands like SPhos, XPhos, and RuPhos are exceptionally effective.[13] Their bulkiness promotes the reductive elimination step, while their electron-donating nature facilitates the initial, often rate-limiting, oxidative addition step.[4][13] This increased overall catalytic turnover rate helps the desired reaction outcompete homocoupling.

    • N-Heterocyclic Carbenes (NHCs): These are another class of highly electron-rich and bulky ligands that can be very effective in suppressing side reactions.[11][14]

If you are using a simple ligand like PPh₃, switching to a more advanced ligand like SPhos can dramatically reduce homocoupling and improve your overall yield.[13][15]

Q3: Can the base or solvent system contribute to homocoupling?

A3: Yes, the base and solvent are not merely spectators; they are critical components that influence the entire reaction landscape.

  • Role of the Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in transmetalation.[11] However, an excessively strong base or prolonged reaction times can promote a competing side reaction called protodeboronation , where the boronic acid is converted to an arene (Ar-B(OH)₂ → Ar-H).[16][17] While not homocoupling, this decomposition pathway consumes your starting material and reduces yield.[4][18] For base-sensitive substrates, weaker bases like K₃PO₄ or K₂CO₃ are often preferred over strong bases like NaOH or NaOtBu.

  • Solvent Choice: Aprotic solvents like 1,4-dioxane, toluene, and THF are generally preferred.[10] The addition of a small amount of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[10] However, excessive water can sometimes increase the rate of both homocoupling and protodeboronation.[16][17] Finding the optimal solvent/water ratio is key.

Q4: I've optimized my catalyst, ligand, and degassing, but still see some homocoupling. Are there any procedural modifications that can help?

A4: Yes, several procedural adjustments can further minimize homocoupling by controlling the concentration of reagents.

  • Slow Addition of Boronic Acid: Instead of adding all the boronic acid at the beginning, adding it slowly via a syringe pump over the course of the reaction can keep its instantaneous concentration low.[10] This disfavors the bimolecular homocoupling reaction (which depends on the concentration of the boronic acid squared) relative to the main catalytic cycle.

  • Use a Slight Excess of the Aryl Halide: Using a slight excess of the aryl halide (e.g., 1.1 to 1.2 equivalents) relative to the boronic acid can help ensure that the palladium catalyst preferentially reacts with the halide via oxidative addition, pushing the equilibrium towards the desired cross-coupling pathway.[10]

  • Introduction of a Mild Reducing Agent: In some cases, particularly with Pd(II) precatalysts, adding a mild reducing agent like potassium formate (HCO₂K) can help.[8][19] This agent can assist in the reduction of Pd(II) species that might otherwise lead to homocoupling, without being so strong as to deactivate the catalyst or reduce the aryl halide.[8]

Frequently Asked Questions (FAQs)

  • Q: What is protodeboronation and how do I prevent it?

    • A: Protodeboronation is the cleavage of the C-B bond, replacing it with a C-H bond (Ar-B(OH)₂ → Ar-H).[17] It is often promoted by aqueous basic conditions, especially with electron-deficient or certain heteroaryl boronic acids.[16][20][21] To prevent it, use the mildest base possible, minimize reaction time and temperature, and consider using boronic esters (e.g., pinacol esters), which are generally more stable.[16]

  • Q: Can I just add more catalyst to push the reaction to completion and overcome homocoupling?

    • A: This is generally not recommended. Increasing the catalyst loading can sometimes increase the rate of side reactions as much as or even more than the desired reaction. It is more effective to optimize the ligand, solvent, and reaction conditions to improve the catalyst's efficiency and selectivity.

  • Q: My reaction mixture turned black. Is this a problem?

    • A: The formation of palladium black (finely divided Pd(0) metal) indicates catalyst decomposition or aggregation. While some blackening can occur in successful reactions, extensive formation suggests the ligand is not effectively stabilizing the catalytically active palladium species. This can lead to lower activity and an increase in side reactions like homocoupling. Using more robust ligands (e.g., Buchwald ligands) can prevent the formation of palladium black.[4]

Data Summary: Impact of Conditions on Homocoupling

The following table summarizes the qualitative effects of various reaction parameters on the formation of the homocoupling byproduct.

ParameterSub-Optimal ConditionEffect on HomocouplingOptimized ConditionRationale for Improvement
Atmosphere Reaction run in air or with poor degassingHighRigorous degassing (Freeze-Pump-Thaw) & inert atmosphere (Ar/N₂)Prevents oxygen-mediated oxidative homocoupling.[4][6][8]
Pd Precatalyst Pd(OAc)₂ or PdCl₂(dppf)Moderate to HighPd(PPh₃)₄ or a Pd(0) pre-catalystBypasses the initial Pd(II) -> Pd(0) reduction step that consumes boronic acid.[4][5]
Ligand PPh₃ or no ligandModerate to HighBulky, electron-rich ligand (e.g., SPhos, XPhos)Accelerates oxidative addition and reductive elimination, increasing catalytic turnover and outcompeting side reactions.[4][13]
Reagent Addition All boronic acid added at t=0ModerateSlow addition of boronic acid via syringe pumpKeeps instantaneous concentration of boronic acid low, disfavoring the bimolecular side reaction.[10]
Stoichiometry 1:1 ratio of Ar-X to Ar-B(OH)₂ModerateSlight excess of Aryl Halide (e.g., 1.1 eq)Pushes the catalytic cycle towards reacting with the aryl halide.[10]

Optimized General Protocol for Minimized Homocoupling

This protocol is a robust starting point for a typical Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (powdered, 3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Deionized Water (0.5 mL)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, SPhos ligand, and powdered K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Degassing: In a separate flask, degas the 1,4-dioxane and water mixture by performing three cycles of freeze-pump-thaw.

  • Reagent Addition: Using an argon-purged syringe, add the degassed dioxane/water solvent mixture to the Schlenk flask containing the solids. Add the Pd₂(dba)₃ catalyst at this stage.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Add water and extract the mixture with an organic solvent (e.g., EtOAc). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Troubleshooting Workflow

If you encounter significant homocoupling, use the following decision tree to diagnose the issue.

Fig 2. A decision workflow for troubleshooting homocoupling.

References

Catalyst deactivation and regeneration in palladium-catalyzed cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, I have designed this guide to provide you with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the challenges you may encounter during your experiments. This resource is built on a foundation of scientific integrity, combining established principles with field-proven insights to help you navigate the complexities of catalyst deactivation and regeneration.

Section 1: Troubleshooting Common Issues in Cross-Coupling Reactions

This section addresses the most frequent problems encountered in palladium-catalyzed cross-coupling reactions, offering a systematic approach to diagnosis and resolution.

FAQs: Low to No Product Yield

Q1: My cross-coupling reaction shows very low or no conversion. What are the initial troubleshooting steps?

A1: Low or no product yield is a common issue that can often be resolved by systematically verifying your reagents and reaction setup. Here are the primary checkpoints:

  • Reagent Integrity : Ensure all starting materials, including the aryl halide, organometallic reagent, solvent, and base, are pure and anhydrous. Moisture and oxygen can significantly impede the reaction by deactivating the catalyst.[1][2] It is best practice to use freshly distilled solvents or those from a reliable commercial source.

  • Catalyst and Ligand Activity : The palladium source and the chosen ligand are critical for the reaction's success. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it requires in situ reduction to the active Pd(0) species.[3] Inefficient reduction will prevent the catalytic cycle from initiating. Consider using a pre-activated Pd(0) source or a more robust precatalyst system.[1][4] Phosphine ligands are also susceptible to oxidation, so ensure they have been stored correctly under an inert atmosphere.[2]

  • Inert Atmosphere : Palladium-catalyzed reactions are highly sensitive to air. Confirm that your reaction vessel was properly degassed and is maintained under an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[1][2] Oxygen can lead to the oxidation of the Pd(0) catalyst and phosphine ligands, as well as promote undesirable side reactions like homocoupling.[2]

Q2: I suspect protodeboronation is reducing the yield of my Suzuki-Miyaura coupling. How can I mitigate this?

A2: Protodeboronation, the cleavage of the C-B bond by a proton source, is a frequent side reaction, particularly with electron-deficient boronic acids.[2] Here are several strategies to minimize its impact:

  • Choice of Base : The base is essential for activating the boronic acid but can also facilitate protodeboronation. A careful selection is crucial.

  • Anhydrous Conditions : While some protocols utilize aqueous bases, water can act as a proton source. Employing anhydrous conditions can be beneficial.[2]

  • More Stable Boron Reagents : Converting the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or an aryltrifluoroborate, can protect it from premature decomposition.[2] These reagents often release the active boronic acid species slowly into the reaction mixture.

  • Reaction Time and Temperature : Minimize reaction time and temperature where possible, as prolonged exposure to certain conditions can increase the extent of protodeboronation.[2]

Q3: My reaction is producing a significant amount of homocoupling product. What are the causes and how can I prevent it?

A3: Homocoupling, the formation of a biaryl product from two molecules of the organometallic reagent, is a common side reaction that consumes your starting material and reduces the yield of the desired cross-coupled product.[2]

  • Presence of Oxygen : The primary culprit for homocoupling is often the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of the organometallic reagent.[2][3] Rigorous degassing of your solvent and maintaining a strictly inert atmosphere are critical for prevention.

  • Catalyst Choice : The use of a Pd(II) precatalyst can sometimes lead to homocoupling during its in situ reduction to the active Pd(0) species.[3] Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can help minimize this side reaction.[2]

  • Controlled Addition : In some cases, the slow addition of the organometallic reagent to the reaction mixture can keep its concentration low, thereby reducing the rate of homocoupling.[2]

Section 2: Catalyst Deactivation: Mechanisms and Diagnosis

Understanding the pathways of catalyst deactivation is crucial for developing robust and efficient cross-coupling protocols.

Common Deactivation Pathways

Palladium catalysts can deactivate through several mechanisms, leading to a decline in reaction rate and overall yield.

  • Formation of Palladium Black : The agglomeration of the active Pd(0) species into inactive palladium black is a common deactivation pathway.[5] This is often exacerbated by high temperatures or the presence of impurities. The formation of a black precipitate is a clear visual indicator of this process.[5]

  • Ligand Degradation : Phosphine ligands, commonly used in cross-coupling reactions, can be susceptible to oxidation or other forms of degradation, leading to the formation of inactive palladium species.[6]

  • Product Inhibition : In some cases, the reaction product can coordinate strongly to the palladium center, effectively poisoning the catalyst and preventing it from re-entering the catalytic cycle.[5] This is a known issue in reactions involving nitrogen-containing heterocycles like bipyridines.[5]

  • Catalyst Poisoning by Impurities : The presence of impurities in the starting materials or solvents can lead to the deactivation of the catalyst. Common catalyst poisons include sulfur and halides.[7]

Visualizing Deactivation Pathways

The following diagram illustrates the common pathways leading to catalyst deactivation.

G Catalyst Deactivation Pathways Active_Catalyst Active Pd(0) Catalyst Pd_Black Palladium Black (Inactive) Active_Catalyst->Pd_Black Aggregation Oxidized_Pd Oxidized Pd(II) Species (Inactive) Active_Catalyst->Oxidized_Pd Oxidation (O2) Poisoned_Catalyst Poisoned Catalyst (Inactive) Active_Catalyst->Poisoned_Catalyst Impurities Product_Inhibition Product-Inhibited Catalyst (Inactive) Active_Catalyst->Product_Inhibition Product Binding

Caption: Common deactivation pathways for palladium catalysts.

Diagnosing Catalyst Deactivation

Identifying the cause of catalyst deactivation is the first step towards remediation.

Symptom Potential Cause Diagnostic Action
Formation of a black precipitate Aggregation into Palladium BlackVisual inspection of the reaction mixture.[5]
Reaction stalls before completion Catalyst deactivation (general)Monitor reaction progress by TLC or LC-MS.[5]
Low yield with known reactive substrates Catalyst poisoning or degradationAnalyze starting material purity; test with fresh catalyst and ligands.[7]
Reaction works well initially, then stops Product inhibitionConsider the structure of the product and its potential to coordinate to palladium.[5]

Section 3: Catalyst Regeneration and Reuse

Regenerating and reusing your palladium catalyst can significantly reduce costs and improve the sustainability of your synthetic processes.

When to Consider Regeneration

Direct reuse of a palladium catalyst without regeneration is generally not recommended, as it will likely lead to low or no conversion in subsequent reactions.[5] Regeneration is particularly important when you observe signs of deactivation, such as the formation of palladium black.

Experimental Protocol: Regeneration of Palladium Black

This protocol outlines a general procedure for regenerating active palladium catalyst from palladium black.

Materials:

  • Reaction mixture containing palladium black

  • Celite

  • Appropriate organic solvent (e.g., toluene, THF)

  • Dilute acid (e.g., 1 M HCl)

  • Aqua regia (3:1 mixture of concentrated HCl and concentrated HNO₃) - Use with extreme caution in a well-ventilated fume hood.

  • Sodium borohydride (NaBH₄) or hydrazine (N₂H₄) solution

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Isolation of Palladium Black :

    • Filter the reaction mixture through a pad of Celite to collect the palladium black.

    • Wash the Celite pad with a suitable organic solvent to remove any soluble organic residues.

  • Dissolution of Palladium Black :

    • Carefully transfer the Celite pad containing the palladium black to a flask.

    • In a fume hood, add a minimal amount of aqua regia to dissolve the palladium. The solution should turn a reddish-brown color.

    • Once dissolved, dilute the solution with deionized water.

  • Reprecipitation of Palladium :

    • Neutralize the acidic solution carefully with a base (e.g., NaOH) until the pH is neutral.

    • Slowly add a reducing agent, such as a solution of sodium borohydride or hydrazine, to the solution. This will precipitate the palladium as a fine black powder.

  • Washing and Drying :

    • Filter the regenerated palladium catalyst.

    • Wash the catalyst thoroughly with deionized water and then with a volatile organic solvent (e.g., ethanol or acetone).

    • Dry the catalyst under vacuum.

  • Storage :

    • Store the regenerated catalyst under an inert atmosphere to prevent oxidation.

Visualizing the Regeneration Workflow

The following diagram illustrates the workflow for regenerating a deactivated palladium catalyst.

G Catalyst Regeneration Workflow Deactivated_Catalyst Deactivated Catalyst (e.g., Pd Black) Dissolution Dissolution (e.g., Aqua Regia) Deactivated_Catalyst->Dissolution Pd_Salt Palladium Salt Solution Dissolution->Pd_Salt Reduction Reduction (e.g., NaBH4) Pd_Salt->Reduction Regenerated_Catalyst Regenerated Active Pd(0) Catalyst Reduction->Regenerated_Catalyst

Caption: A simplified workflow for catalyst regeneration.

Section 4: The Critical Role of Ligands

The choice of ligand is paramount in palladium-catalyzed cross-coupling, influencing catalyst stability, activity, and selectivity.[8][9]

FAQs: Ligand Selection and Optimization

Q1: How do I choose the right ligand for my reaction?

A1: The optimal ligand depends on the specific cross-coupling reaction and the substrates involved. Here are some general guidelines:

  • Electron-rich and Bulky Ligands : For less reactive electrophiles, such as aryl chlorides, bulky and electron-donating ligands are often required to facilitate the oxidative addition step.[9]

  • Bidentate vs. Monodentate Ligands : Bidentate phosphine ligands can offer greater stability to the palladium center.[8]

  • Screening : It is often necessary to screen a variety of ligands to find the optimal one for a particular transformation.[4]

Q2: Can the ligand itself contribute to catalyst deactivation?

A2: Yes, ligands can degrade under reaction conditions, leading to catalyst deactivation.[6] Phosphine ligands are particularly susceptible to oxidation. It is important to use high-purity ligands and maintain a strictly inert atmosphere.

References

Byproduct formation in the synthesis of 1-Chloro-4-(1-phenylvinyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Chloro-4-(1-phenylvinyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formation encountered during the synthesis of this valuable chemical intermediate. We provide in-depth, experience-driven troubleshooting advice, detailed protocols, and mechanistic insights to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound is typically achieved through several robust C-C bond-forming reactions. The most prevalent and practical methods encountered in literature and practice are the Wittig reaction and palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling . Grignard reactions also present a viable, though sometimes more challenging, alternative.

Q2: What are the general classes of byproducts I should anticipate?

A2: Regardless of the synthetic route, impurities often arise from three primary sources:

  • Unreacted Starting Materials: Incomplete reactions are common and require careful monitoring and optimization.

  • Reagent-Derived Byproducts: These are compounds formed from the reagents themselves, such as triphenylphosphine oxide in the Wittig reaction.

  • Side-Reaction Products: These result from competing reaction pathways, such as homocoupling or dehalogenation in cross-coupling reactions, or self-condensation of starting materials.

Q3: How can I best purify the final product?

A3: Purification of this compound, a liquid at room temperature, is most effectively achieved using silica gel flash column chromatography.[1][2] A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically sufficient to separate the non-polar product from more polar impurities like phosphine oxides or boronic acid residues.

Troubleshooting Guide 1: The Wittig Reaction

The Wittig reaction provides a direct and powerful method for olefination by reacting a ketone with a phosphorus ylide.[3] For this synthesis, the most common approach involves the reaction of 4-chlorobenzophenone with methylenetriphenylphosphorane (Ph₃P=CH₂).

Wittig_Reaction Wittig Reaction Workflow cluster_reagents Reagent Preparation cluster_reaction Core Reaction Phosphonium_Salt Ph₃P⁺CH₃Br⁻ (Methyltriphenylphosphonium bromide) Base Strong Base (n-BuLi, NaH) Phosphonium_Salt->Base Deprotonation Ylide Ph₃P=CH₂ (Ylide) Base->Ylide Ketone 4-Chlorobenzophenone Ylide->Ketone [2+2] Cycloaddition Oxaphosphetane Oxaphosphetane (Intermediate) Ketone->Oxaphosphetane Product This compound Oxaphosphetane->Product Decomposition Byproduct Triphenylphosphine Oxide (Ph₃PO) Oxaphosphetane->Byproduct

Caption: Workflow for the Wittig synthesis of the target compound.

Q: My reaction yield is low, and I've recovered a significant amount of unreacted 4-chlorobenzophenone. What is the likely cause?

A: This is a classic issue often traced back to the generation and stability of the phosphorus ylide.

  • Causality: The ylide, Ph₃P=CH₂, is a strong base and highly reactive. Its successful formation depends critically on the quality of the base and the exclusion of proton sources (like water). Incomplete deprotonation of the phosphonium salt or premature decomposition of the ylide will leave an insufficient amount to react with the ketone.[4]

  • Troubleshooting & Validation:

    • Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents. Any moisture will quench the strong base (e.g., n-butyllithium) used for deprotonation.

    • Verify Base Potency: Use a freshly titrated or newly purchased strong base. Older bottles of n-BuLi, for example, have significantly lower molarity.

    • Optimize Ylide Generation: Generate the ylide in situ at low temperatures (0 °C or below) to improve its stability. A distinct color change (typically to bright yellow or orange) indicates successful ylide formation.[5] Add the ketone slowly to this solution.

    • Stoichiometry Check: Use a slight excess (1.1-1.2 equivalents) of the phosphonium salt and base to ensure the ketone is the limiting reagent.[4]

Q: My crude product contains a high-melting white solid that is difficult to separate. What is it and how do I remove it?

A: This is almost certainly triphenylphosphine oxide (Ph₃PO), the stoichiometric byproduct of the Wittig reaction. [4]

  • Causality: The thermodynamic driving force for the Wittig reaction is the formation of the very stable phosphorus-oxygen double bond in Ph₃PO.[6] Its formation is unavoidable.

  • Troubleshooting & Validation:

    • Chromatography: Ph₃PO is significantly more polar than the desired alkene product. It can be readily separated by silica gel chromatography.

    • Alternative Workup: In some cases, Ph₃PO can be partially removed by precipitating it. After the reaction, concentrating the mixture and triturating with a non-polar solvent like cold diethyl ether or hexanes can cause the Ph₃PO to crystallize, allowing it to be filtered off. However, this may lead to co-precipitation of the product if not done carefully.

Experimental Protocol: Wittig Synthesis
  • Ylide Generation: Add methyltriphenylphosphonium bromide (1.2 equiv.) to a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Argon). Add anhydrous THF (to 0.25 M) and cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.2 equiv.) dropwise. Allow the mixture to warm to room temperature and stir for 30-60 minutes until a bright yellow heterogeneous mixture forms.[5]

  • Reaction: Dissolve 4-chlorobenzophenone (1.0 equiv.) in anhydrous THF and add it slowly to the ylide solution at 0 °C.

  • Quench & Extraction: After the reaction is complete (monitored by TLC), carefully quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting residue by silica gel flash chromatography.

Troubleshooting Guide 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds, typically between an organoboron species and an organic halide, catalyzed by a palladium complex.[7] A plausible route to our target is the coupling of 1-bromo-4-chlorobenzene with (1-phenylvinyl)boronic acid or its ester.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-R(L)₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-R (Product) Transmetal->Product ArX Ar-X (1-Bromo-4-chlorobenzene) ArX->OxAdd Boronic R-B(OR)₂ ((1-phenylvinyl)boronic acid) Boronic->Transmetal Base Base Base->Transmetal

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

Q: My reaction is slow and incomplete, and I observe a significant amount of chlorobenzene as a byproduct. What happened?

A: This points to a common side reaction known as dehalogenation (in this case, debromination).

  • Causality: The aryl-palladium intermediate (Ar-Pd-X) can react with a hydride source in the reaction mixture before transmetalation occurs. This leads to reductive elimination of Ar-H (chlorobenzene) and regenerates the Pd(0) catalyst.[8] Common hydride sources include solvent impurities, certain bases (like alkoxides), or the boronic acid itself.

  • Troubleshooting & Validation:

    • Solvent Choice: Use high-purity, aprotic solvents like dioxane, THF, or toluene. Avoid alcoholic solvents unless specifically required by the protocol, as they can be a source of hydrides.

    • Base Selection: Use bases less prone to β-hydride elimination, such as carbonates (Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄).

    • Degas Rigorously: Ensure all solvents and the reaction mixture are thoroughly degassed to remove oxygen, which can degrade the catalyst and promote side reactions.

Q: I have a byproduct with a mass corresponding to a biphenyl derivative, specifically 4,4'-dichlorobiphenyl. How did this form?

A: This is a result of a homocoupling (or self-coupling) side reaction.

  • Causality: Homocoupling can occur through two main pathways: the coupling of two molecules of the organoboron reagent or two molecules of the organic halide. Boronic acid homocoupling is often promoted by the presence of oxygen and is a common reason for low yields.[9]

  • Troubleshooting & Validation:

    • Maintain Inert Atmosphere: A strict inert atmosphere (N₂ or Argon) is crucial throughout the entire setup and reaction time to minimize oxygen-induced homocoupling.

    • Optimize Catalyst/Ligand Ratio: An improper ratio can lead to catalyst species that favor homocoupling. Screen different ligands and ratios to find the optimal conditions for the desired cross-coupling.

    • Control Temperature: Running the reaction at the lowest effective temperature can often suppress the rate of side reactions relative to the desired cross-coupling.

ParameterWittig ReactionSuzuki-Miyaura Coupling
Key Reagents Phosphonium Ylide, Ketone/AldehydeOrganoboron, Organic Halide
Catalyst None (stoichiometric)Palladium complex (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
Base Strong, non-nucleophilic (n-BuLi, NaH)Carbonates, Phosphates (K₂CO₃, K₃PO₄)
Solvent Anhydrous aprotic (THF, Diethyl Ether)Anhydrous aprotic (Dioxane, Toluene, DMF)
Key Byproduct Triphenylphosphine Oxide (Ph₃PO)Homocoupling products, Dehalogenated arenes

Table 1. Comparison of typical reaction conditions for Wittig and Suzuki syntheses.

Summary of Potential Byproducts
Byproduct NameSynthetic RouteOriginMitigation Strategy
Triphenylphosphine OxideWittigReagent-derivedUnavoidable; remove by chromatography.
Unreacted 4-ChlorobenzophenoneWittigIncomplete reactionEnsure potent base and anhydrous conditions; use excess ylide.
ChlorobenzeneSuzukiDehalogenation side reactionUse aprotic solvents; select appropriate base; degas thoroughly.[8]
4,4'-DichlorobiphenylSuzukiHomocoupling of halideMaintain strict inert atmosphere; optimize catalyst system.
BiphenylGrignardHomocoupling of reagentControl temperature; optimize reagent concentration.[10]

Table 2. Common byproducts in the synthesis of this compound.

References

Technical Support Center: Purification Strategies for 1-Chloro-4-(1-phenylvinyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Chloro-4-(1-phenylvinyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-tested solutions to the challenges you may encounter.

I. Understanding the Chemistry: Synthesis and Common Impurities

This compound is a substituted styrene derivative, typically synthesized via olefination reactions. The most common synthetic routes are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. Understanding the reaction you've used is the first step in troubleshooting your purification, as the byproduct profile is highly dependent on the synthetic method.

  • Wittig Reaction: This reaction employs a phosphonium ylide to convert a ketone (in this case, likely 4-chloroacetophenone or benzophenone) into an alkene. A major stoichiometric byproduct of this reaction is triphenylphosphine oxide (TPPO) , which is notoriously difficult to separate from nonpolar products.

  • Horner-Wadsworth-Emmons Reaction: This is a modification of the Wittig reaction that uses a phosphonate carbanion. The primary advantage here is that the phosphate byproduct is typically water-soluble, making for a much simpler aqueous workup.

The following diagram illustrates the decision-making process for purification based on the synthetic route.

Purification Strategy cluster_synthesis Synthetic Route cluster_purification Primary Purification Challenge Synthesis Synthesis of this compound Wittig Wittig Reaction Synthesis->Wittig Phosphonium Ylide HWE Horner-Wadsworth-Emmons Synthesis->HWE Phosphonate Carbanion TPPO Triphenylphosphine Oxide (TPPO) (nonpolar, crystalline) Wittig->TPPO Phosphate Water-Soluble Phosphate (polar) HWE->Phosphate Chromatography_Crystallization Chromatography / Crystallization TPPO->Chromatography_Crystallization Primary Method Aqueous_Workup Aqueous Workup Phosphate->Aqueous_Workup Primary Method

Caption: Purification strategy based on synthetic route.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format.

A. Issues Related to Byproduct Removal

Question: I've performed a Wittig reaction and now my product is contaminated with a white solid that is difficult to remove by standard chromatography. What is it and how do I get rid of it?

Answer: This is almost certainly triphenylphosphine oxide (TPPO), a common byproduct of the Wittig reaction.[1] TPPO is notoriously difficult to separate from nonpolar products like this compound because it has a similar polarity and can co-elute during flash chromatography. Here are several strategies to remove it:

1. Precipitation with Metal Salts:

  • Mechanism: TPPO is a Lewis base and can form insoluble complexes with certain metal salts. This is a highly effective, chromatography-free method for removing the bulk of TPPO.

  • Protocol with Zinc Chloride (ZnCl₂):

    • Dissolve your crude reaction mixture in a polar solvent like ethanol or ethyl acetate.

    • Add 2 equivalents of zinc chloride (relative to the triphenylphosphine used in the reaction).

    • Stir the mixture at room temperature for a few hours. A white precipitate of the ZnCl₂(TPPO)₂ complex will form.[2]

    • Filter off the precipitate and wash it with a small amount of the solvent.

    • The filtrate, now largely free of TPPO, can be concentrated and subjected to a final purification step like a quick silica plug or recrystallization.

  • Protocol with Calcium Bromide (CaBr₂):

    • A similar method involves the use of CaBr₂ in ethereal solvents like THF or toluene to precipitate TPPO.[3]

2. Selective Crystallization:

  • Mechanism: TPPO is a highly crystalline compound with poor solubility in nonpolar solvents like hexanes or pentane.[4]

  • Protocol:

    • Concentrate your crude reaction mixture.

    • Add a minimal amount of a solvent in which your product is soluble but TPPO is not (e.g., diethyl ether or a mixture of ether and hexanes).

    • Cool the mixture in an ice bath or freezer. TPPO should crystallize out.

    • Filter off the TPPO crystals. This may need to be repeated.

3. Flash Chromatography Optimization:

  • Mechanism: While challenging, it is possible to separate TPPO from your product using flash chromatography with an optimized solvent system.

  • Protocol:

    • Use a nonpolar solvent system. Start with 100% hexanes and gradually increase the polarity with a solvent like ethyl acetate or dichloromethane.

    • Your product, being less polar than TPPO, should elute first.

    • Monitor the fractions carefully by TLC. A common mobile phase for compounds of this type is a mixture of hexanes and ethyl acetate.[5]

Method Advantages Disadvantages
Precipitation with Metal Salts Highly effective, scalable, avoids chromatography.Requires an additional filtration step, potential for metal contamination in the product.
Selective Crystallization Simple, no additional reagents required.May not be effective for all product mixtures, can lead to product loss through co-precipitation.
Flash Chromatography Can provide very high purity.Can be time-consuming and use large volumes of solvent, TPPO can streak across fractions.

Question: I used the Horner-Wadsworth-Emmons reaction and my aqueous workup is not removing all the impurities. What should I do?

Answer: The phosphate byproduct from an HWE reaction is generally water-soluble, making it easy to remove with an aqueous workup.[1][6] If you are still seeing impurities, consider the following:

  • Incomplete Reaction: Unreacted phosphonate starting material may still be present. This is more nonpolar than the phosphate byproduct and may be carried through the workup.

  • Incorrect pH: Ensure your aqueous wash is at a pH that maximizes the solubility of the phosphate byproduct. A slightly basic wash can sometimes be beneficial.

  • Insufficient Washing: You may simply need to perform more aqueous washes to fully remove the byproduct.

If impurities persist, a final purification by flash chromatography is recommended.

B. Issues Related to Product Stability

Question: My purified product is turning viscous or solidifying upon storage. What is happening?

Answer: this compound is a styrenic compound, and these are known to be susceptible to polymerization, especially when pure.[7][8] This can be initiated by heat, light, or trace impurities.

  • Storage: Store the purified compound at low temperatures (2-8°C is recommended) and under an inert atmosphere (nitrogen or argon) to minimize polymerization.[9]

  • Inhibitors: For long-term storage, consider adding a small amount of a polymerization inhibitor like 4-tert-butylcatechol (TBC). However, be aware that this will need to be removed before any subsequent reactions.

The following diagram illustrates the factors that can lead to the polymerization of styrenic compounds.

Polymerization Factors Styrenic_Compound This compound Polymerization Polymerization Styrenic_Compound->Polymerization Heat Heat Heat->Polymerization Light Light Light->Polymerization Impurities Trace Impurities (e.g., peroxides) Impurities->Polymerization Storage Improper Storage Storage->Polymerization

Caption: Factors contributing to polymerization.

III. Analytical Characterization

Accurate analytical data is crucial for assessing the purity of your compound. Below are the expected NMR and GC-MS characteristics for this compound.

Note: The following spectral data is for the closely related compound 1-chloro-4-(phenylethynyl)benzene and is provided as a reference for the expected aromatic signals. The vinyl protons of this compound would appear as singlets in the 5-6 ppm region of the ¹H NMR spectrum.

Analytical Technique Expected Observations for 1-chloro-4-(phenylethynyl)benzene
¹H NMR (400 MHz, CDCl₃) δ 7.51-7.54 (m, 2H), 7.45-7.47 (m, 2H), 7.32-7.36 (m, 5H) ppm.[10]
¹³C NMR (100 MHz, CDCl₃) δ 134.23, 132.80, 131.58, 128.68, 128.47, 128.38, 122.89, 121.75, 90.28, 88.21 ppm.[10]
GC-MS A single major peak with a molecular ion corresponding to the product's mass.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use recrystallization to purify this compound?

A1: As this compound is a liquid at room temperature, traditional recrystallization is not a suitable primary purification method.[9][11] However, if your crude product is a solid due to impurities like TPPO, you can use recrystallization to remove these solid impurities.

Q2: What is the best solvent system for flash chromatography of this compound?

A2: A good starting point for nonpolar compounds like this is a mixture of hexanes and ethyl acetate.[5] Begin with a very low percentage of ethyl acetate (e.g., 1-2%) and gradually increase the polarity while monitoring the elution by TLC.

Q3: My NMR spectrum shows unexpected peaks. What could they be?

A3: Besides the common byproducts already discussed (TPPO, unreacted starting materials), you may also have stereoisomers if the reaction conditions were not selective. Additionally, if the compound has started to polymerize, you may see broad signals in the baseline of your NMR spectrum.

Q4: How can I confirm the purity of my final product?

A4: A combination of techniques is best. ¹H NMR will give you a good indication of purity by showing the absence of impurity peaks. For quantitative purity assessment, GC-MS or HPLC are the preferred methods.

V. References

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  • Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one. (2025). BenchChem. Retrieved January 6, 2026, from --INVALID-LINK--

  • Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. (2022). Organic Process Research & Development. Retrieved January 6, 2026, from --INVALID-LINK--

  • Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. (n.d.). The Journal of Organic Chemistry. Retrieved January 6, 2026, from --INVALID-LINK--

  • Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. (n.d.). The Royal Society of Chemistry. Retrieved January 6, 2026, from --INVALID-LINK--

  • Hydroalkylation of 1,1-Diarylalkenes Mediated by Magnesium Hydride in Ethereal Solvents. (n.d.). DR-NTU. Retrieved January 6, 2026, from --INVALID-LINK--

  • Troubleshooting Purification Methods. (n.d.). Sigma-Aldrich. Retrieved January 6, 2026, from --INVALID-LINK--

  • Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles. Retrieved January 6, 2026, from --INVALID-LINK--

  • How to remove non-polar impurity from the compound? (2017). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--

  • Copies of 1H, 13C, 19F NMR spectra. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • 1-Chloro-4-(phenylethynyl)benzene. (n.d.). PubChem. Retrieved January 6, 2026, from --INVALID-LINK--

  • This compound. (n.d.). Sigma-Aldrich. Retrieved January 6, 2026, from --INVALID-LINK--

  • Figure S20: 13 C NMR spectra of 1-chloro-4-(2-nitrovinyl) benzene (1e).... (n.d.). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--

  • Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. (n.d.). Retrieved January 6, 2026, from --INVALID-LINK--

  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester. Retrieved January 6, 2026, from --INVALID-LINK--

  • Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. (1978). The Journal of Organic Chemistry. Retrieved January 6, 2026, from --INVALID-LINK--

  • Styrene HSSE and Product Stewardship. (n.d.). Shell. Retrieved January 6, 2026, from --INVALID-LINK--

  • Horner-Wadsworth-Emmons Reaction. (n.d.). Alfa Chemistry. Retrieved January 6, 2026, from --INVALID-LINK--

  • Q1 (A) Draw the ^{13}\mathrm{C} NMR spectra for the following compounds: ... (2025). Filo. Retrieved January 6, 2026, from --INVALID-LINK--

  • 4-Chlorobenzaldehyde. (n.d.). Organic Syntheses. Retrieved January 6, 2026, from --INVALID-LINK--

  • Chirality Switching in the Crystallization of 1‐(4‐Chlorophenyl)ethylamine with Binaphthoic Acid by Ketimine Formation. (n.d.). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--

  • Unprotected phenolic groups in the Horner Wadsworth Emmons reaction. (2024). Reddit. Retrieved January 6, 2026, from --INVALID-LINK--

  • Figure S19: 1 H NMR spectra of 1-chloro-4-(2-nitrovinyl) benzene (1e).... (n.d.). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--

  • Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia. Retrieved January 6, 2026, from --INVALID-LINK--

  • Styrene Monomer: Safe Handling Guide. (n.d.). Plastics Europe. Retrieved January 6, 2026, from --INVALID-LINK--

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from --INVALID-LINK--

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  • Synthesis, Characterization, Crystal Structure, TGA and Blue Fluorescence of 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile. (2025). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--

  • Triple Radical Sorting: Aryl-Alkylation of Alkenes. (2024). Macmillan Group - Princeton University. Retrieved January 6, 2026, from --INVALID-LINK--

  • Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. (n.d.). MDPI. Retrieved January 6, 2026, from --INVALID-LINK--

  • Trifluoromethylthiolation Carbonylation of Unactivated Alkenes via Distal Migration. (2024). Organic Letters. Retrieved January 6, 2026, from --INVALID-LINK--

  • Photocatalytic Hydroalkylation of Aryl-Alkenes. (2022). The Journal of Organic Chemistry. Retrieved January 6, 2026, from --INVALID-LINK--

References

Improving the yield and selectivity of the Wittig reaction for vinylbenzene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Wittig reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and stereoselectivity of vinylbenzene (styrene) synthesis. Here, we move beyond basic protocols to address the nuanced challenges you may encounter, providing solutions grounded in mechanistic principles and field-proven experience.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses the most frequent challenges encountered during the Wittig olefination for vinylbenzene synthesis. The question-and-answer format is designed to help you quickly diagnose and resolve experimental hurdles.

Yield-Related Issues

Q1: My Wittig reaction shows low or no conversion of the starting aldehyde. What are the primary causes?

A1: Low conversion is a common issue that can typically be traced back to one of three areas: ylide formation, the stability of your reactants, or the reaction conditions.

  • Inefficient Ylide Generation: The formation of the phosphonium ylide is the preparatory step for the Wittig reaction and is critically sensitive to conditions. Incomplete deprotonation of the phosphonium salt is a frequent culprit.[1]

    • Base Selection: For non-stabilized and semi-stabilized ylides (like those used for vinylbenzene synthesis), a strong base is essential. n-Butyllithium (n-BuLi), sodium hydride (NaH), or sodium bis(trimethylsilyl)amide (NaHMDS) are common choices. Ensure your base is fresh and has not been degraded by atmospheric moisture.[1]

    • Moisture and Air: Ylides are highly reactive and sensitive to moisture and oxygen.[1][2] It is imperative to use flame-dried glassware under an inert atmosphere (Nitrogen or Argon) and anhydrous solvents to prevent quenching of the ylide.[1]

    • Confirmation of Ylide Formation: A distinct color change, often to a deep orange or red, typically signals the formation of the ylide.[1] The absence of this color may indicate a problem with your base or phosphonium salt.

  • Reactant Stability: The aldehyde starting material can be a point of failure. Aromatic aldehydes can be susceptible to oxidation or polymerization, especially if they are not freshly purified.[1][3]

  • Steric Hindrance: While less common with benzaldehyde derivatives, highly substituted aromatic aldehydes or bulky phosphonium ylides can slow the reaction rate and lead to lower yields. In such cases, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative.[1][3]

Q2: My reaction seems to work, but the final product is heavily contaminated with triphenylphosphine oxide (TPPO). How can I effectively remove it?

A2: The formation of the highly stable P=O bond in triphenylphosphine oxide (TPPO) is the thermodynamic driving force for the Wittig reaction.[4] However, its removal is a classic challenge.

  • Chromatography: Flash column chromatography is the most common method for separating vinylbenzenes from TPPO.[1]

  • Crystallization/Precipitation: If your vinylbenzene product is a solid, recrystallization can be effective.[1] Alternatively, TPPO can often be precipitated from a nonpolar solvent like hexanes or a mixture of ether and hexanes, while the desired alkene remains in solution.[5]

  • Metal Salt Complexation: TPPO can form insoluble complexes with certain metal salts. Adding a solution of zinc chloride (ZnCl₂) or calcium bromide (CaBr₂) to the crude mixture in an appropriate solvent can precipitate the TPPO complex, which can then be removed by filtration.[6][7]

Selectivity-Related Issues

Q3: My reaction is producing a mixture of E and Z isomers. How can I control the stereoselectivity for my vinylbenzene product?

A3: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. Benzyl ylides are considered "semi-stabilized," which often leads to poor E/Z selectivity under standard conditions.[3] However, selectivity can be effectively controlled.

  • For Z-Selectivity (Kinetic Control): The formation of the (Z)-alkene is favored under conditions that prevent the equilibration of the diastereomeric betaine or oxaphosphetane intermediates.[3][8] This is achieved using:

    • Salt-Free Conditions: Lithium salts can complex with the betaine intermediate, allowing for equilibration which can erode the Z-selectivity.[3][8] Using sodium- or potassium-based strong bases (e.g., NaHMDS, KHMDS, KOtBu) in non-polar, aprotic solvents like THF or toluene minimizes salt effects and favors the kinetic (Z)-product.[1]

    • Low Temperatures: Running the reaction at low temperatures (-78 °C) further ensures that the initial, kinetically favored cycloaddition is irreversible.

  • For E-Selectivity (Thermodynamic Control) - The Schlosser Modification: To obtain the thermodynamically more stable (E)-alkene, the Schlosser modification is the method of choice.[3][9][10] This procedure involves:

    • Formation of the initial betaine intermediate at low temperature (-78 °C).

    • Addition of a second equivalent of strong base (typically phenyllithium) to deprotonate the betaine, forming a β-oxido ylide.

    • Protonation of this intermediate with a hindered proton source, leading to the more stable threo-betaine.

    • Warming the reaction and adding a base like potassium tert-butoxide promotes elimination to the (E)-alkene.[9]

Section 2: Data & Comparative Analysis

To assist in experimental design, the following tables summarize the influence of key parameters on the reaction outcome.

Table 1: Influence of Solvent and Ylide Type on Stereoselectivity

Ylide Type Solvent Polarity Typical Outcome Rationale
Non-stabilized (e.g., R=alkyl) Non-polar (Toluene, THF) High Z-selectivity Favors irreversible, kinetically controlled cycloaddition.[11]
Non-stabilized (e.g., R=alkyl) Polar Aprotic (DMF) Increased Z-selectivity The presence of salts like LiI or NaI in DMF strongly favors the Z-isomer.[3][8]
Semi-stabilized (e.g., R=aryl) Non-polar (Toluene, THF) Mixture of E/Z The reaction is often not highly selective under these "standard" conditions.[3]

| Stabilized (e.g., R=CO₂Et) | Any | High E-selectivity | The reaction is reversible and proceeds under thermodynamic control to the more stable E-alkene.[3][12] |

Table 2: Common Bases for Ylide Generation

Base Ylide Type Typical Outcome Notes
n-Butyllithium (n-BuLi) Non-stabilized, Semi-stabilized High yield, often Z/E mixtures. The resulting lithium salts can negatively impact Z-selectivity.[1][13]
Sodium Hydride (NaH) Non-stabilized, Semi-stabilized Good yield, often favors Z-alkene. "Salt-free" conditions can be approached, improving Z-selectivity.[1]
KHMDS or NaHMDS Non-stabilized, Semi-stabilized Good yield, high Z-selectivity. The bulky, non-coordinating cation promotes kinetic control.

| Potassium tert-Butoxide (KOtBu) | Non-stabilized, Semi-stabilized | Good yield. | Often used in the final step of the Schlosser modification.[9] |

Section 3: Key Experimental Protocols & Visual Workflows

Protocol 1: General Procedure for a Z-Selective Wittig Reaction (Salt-Free)

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the benzyltriphenylphosphonium salt (1.1 equivalents) to a flame-dried, two-necked flask containing anhydrous THF.

  • Ylide Generation: Cool the suspension to -78 °C. Add a solution of KHMDS (1.05 equivalents) in THF dropwise. Stir the resulting deep red mixture for 1 hour at this temperature.

  • Reaction: Slowly add a solution of the benzaldehyde derivative (1.0 equivalent) in anhydrous THF to the ylide solution at -78 °C.

  • Workup: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]

  • Extraction & Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography.[1]

Diagram 1: The Wittig Reaction Mechanism

Wittig_Mechanism Ylide R'HC=PPh₃ Ylide Oxaphosphetane [Oxaphosphetane] Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Carbonyl R''HC=O Aldehyde Carbonyl->Oxaphosphetane Alkene R'HC=CHR'' Alkene Oxaphosphetane->Alkene Retro-[2+2] Cycloelimination TPPO O=PPh₃ TPPO Oxaphosphetane->TPPO

Caption: The concerted [2+2] cycloaddition mechanism of the Wittig reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Wittig Start Low or No Yield Observed CheckYlide Check Ylide Formation Start->CheckYlide ColorChange Deep Red/Orange Color? CheckYlide->ColorChange Visual Inspection CheckBase Is Base Fresh? (e.g., Titrate n-BuLi) ColorChange->CheckBase No CheckAldehyde Check Aldehyde Quality ColorChange->CheckAldehyde Yes CheckAnhydrous Anhydrous Conditions? (Flame-dried glass, dry solvent) CheckBase->CheckAnhydrous Base OK PurifyAldehyde Purify Aldehyde (Distill or Recrystallize) CheckAldehyde->PurifyAldehyde No (Aldehyde degraded) ConsiderHWE Consider Alternative: Horner-Wadsworth-Emmons CheckAldehyde->ConsiderHWE Yes (Steric Hindrance Likely) PurifyAldehyde->Start Retry Reaction Selectivity_Pathways cluster_Z Z-Selective Pathway (Kinetic) cluster_E E-Selective Pathway (Schlosser) Z_Cond Conditions: - Salt-Free (Na/K Base) - Low Temperature (-78 °C) - Non-polar Solvent Z_TS Kinetically Favored [cis-Oxaphosphetane] Z_Cond->Z_TS Z_Prod Z-Alkene Z_TS->Z_Prod E_Cond Conditions: 1. Li+ Base, -78 °C 2. PhLi 3. Protonation 4. KOtBu, Warm E_TS Thermodynamically Favored [trans-Oxaphosphetane] E_Cond->E_TS E_Prod E-Alkene E_TS->E_Prod Reactants Ylide + Aldehyde Reactants->Z_Cond Reactants->E_Cond

References

Technical Support Center: Managing the Thermal Stability of Poly(1-chloro-4-(1-phenylvinyl)benzene)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(1-chloro-4-(1-phenylvinyl)benzene) is a unique polymer combining structural features of both polystyrene and poly(vinyl chloride). Its thermal stability is a critical parameter, influencing everything from its synthesis and processing conditions to the shelf-life and performance of the final product. Instability can manifest as discoloration, loss of mechanical integrity, and the release of corrosive byproducts like hydrochloric acid (HCl).[1] This guide provides a comprehensive technical resource in a question-and-answer format to address specific issues you may encounter during your research and development.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of thermal degradation for this polymer?

A1: Based on its chemical structure, a two-stage degradation process is anticipated, analogous to other chlorinated polymers like PVC.[2]

  • Dehydrochlorination: The initial and most critical step is the elimination of hydrogen chloride (HCl) from the polymer backbone.[3][4] This reaction is often initiated at defect sites within the polymer chain and is autocatalytic, meaning the released HCl can accelerate further degradation.[5] This process leads to the formation of conjugated double bonds (polyenes) along the polymer chain, which are responsible for the initial discoloration (yellowing to browning).[3]

  • Chain Scission and Depolymerization: Following dehydrochlorination, the weakened polymer backbone is susceptible to chain scission, breaking into smaller fragments.[4] Similar to substituted polystyrenes, this can be followed by depolymerization, where the polymer reverts to its monomer or other small molecules.[6] At higher temperatures, these fragments can undergo cyclization and aromatization reactions, leading to the formation of aromatic compounds like benzene.[2]

Q2: What factors can negatively influence the thermal stability of my polymer?

A2: Several factors, often introduced during synthesis and processing, can compromise thermal stability:

  • Structural Defects: Irregularities in the polymer chain, such as head-to-head linkages, unsaturation, or branching, can create labile sites where degradation is initiated.[7]

  • Residual Catalysts/Initiators: Traces of catalysts or initiators from the polymerization process can act as catalysts for degradation reactions.[8]

  • Molecular Weight: Lower molecular weight polymers generally exhibit lower thermal stability due to a higher concentration of chain ends, which are often less stable than the main chain.[9]

  • Oxidative Species: The presence of oxygen can significantly accelerate degradation through thermo-oxidative processes, forming hydroperoxides that initiate radical chain reactions.[4]

  • Environmental Exposure: Exposure to UV light can create radicals that initiate thermal degradation pathways.[10]

Q3: Which analytical techniques are essential for characterizing thermal stability?

A3: A combination of thermal analysis techniques is recommended for a comprehensive evaluation:

  • Thermogravimetric Analysis (TGA): This is the primary technique for determining the thermal stability of a polymer.[11] It measures the weight loss of a sample as a function of temperature, providing key data points like the onset of decomposition temperature.[12][13]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[14] It is crucial for identifying the glass transition temperature (Tg), melting point (Tm), and crystallization behavior, which are all related to the polymer's operational temperature limits.[15][16]

  • TGA coupled with Mass Spectrometry or FTIR (TGA-MS/FTIR): These hyphenated techniques analyze the gases evolved during TGA, allowing for the identification of degradation byproducts like HCl, monomer, and benzene.[4]

Section 2: Troubleshooting Guide

This section addresses common problems encountered during experiments, their probable causes, and recommended solutions.

Problem Probable Causes Recommended Solutions & Explanations
Premature Discoloration (Yellowing/Browning) During Processing Early-stage dehydrochlorination is occurring, forming conjugated polyenes that absorb visible light.[10] This is often triggered by excessive processing temperatures or "hot spots" in equipment.1. Optimize Processing Conditions: Lower the processing temperature and reduce residence time to minimize thermal stress.2. Incorporate Thermal Stabilizers: Add heat stabilizers to the formulation. These additives are designed to neutralize HCl, scavenge radicals, and prevent the autocatalytic degradation cycle.[10][17]
Lower-Than-Expected Decomposition Temperature in TGA 1. Sample Impurity: Residual solvent, monomer, or catalyst residues can initiate degradation at lower temperatures.[8]2. Structural Defects: The synthesis method may be creating unstable linkages in the polymer backbone.1. Purify the Polymer: Reprecipitate the polymer in a non-solvent to remove low molecular weight impurities. Dry thoroughly under vacuum to remove all traces of solvent.2. Refine Synthesis Protocol: Review and optimize polymerization conditions (temperature, initiator concentration, monomer purity) to minimize the formation of structural defects.
Inconsistent TGA or DSC Results Between Batches 1. Variation in Molecular Weight/Distribution: Different batches may have varying molecular weights or polydispersity, which affects thermal properties.[9]2. Inconsistent Additive Dispersion: Poor mixing can lead to localized areas with insufficient stabilizer concentration.[10]1. Characterize Each Batch: Run Gel Permeation Chromatography (GPC) to determine the molecular weight and distribution for each batch. Correlate this data with the thermal analysis results.2. Improve Compounding: Utilize techniques like twin-screw extrusion or masterbatches to ensure uniform dispersion of stabilizers and other additives throughout the polymer matrix.[10]
Brittle Material After Thermal Processing 1. Chain Scission: The polymer has undergone significant degradation, leading to a reduction in molecular weight and loss of mechanical properties.[9]2. Cross-linking: In some cases, degradation can lead to cross-linking, which can increase brittleness.1. Use a More Effective Stabilizer System: A single stabilizer may not be sufficient. Consider a synergistic blend, such as a primary stabilizer (metal soap) to scavenge HCl and a secondary stabilizer (e.g., a phosphite) to decompose hydroperoxides.[18]2. Process Under Inert Atmosphere: Processing under a nitrogen blanket can mitigate thermo-oxidative degradation, which contributes to chain scission.[4]

Section 3: Experimental Protocols & Workflows

Protocol 1: Standard TGA for Determining Onset of Degradation

This protocol outlines the steps for obtaining the onset temperature of decomposition (Tonset), a key indicator of thermal stability.

  • Crucible Preparation: Ensure the TGA crucible (typically platinum or ceramic) is clean by heating it in the TGA furnace to 900°C to burn off any residue.[19]

  • Sample Preparation: Prepare a representative sample of the polymer (5-10 mg). The sample should be a powder or a small piece of film to ensure uniform heating.[12]

  • Instrument Setup:

    • Place the prepared sample in the TGA crucible.

    • Tare the balance.

    • Set the purge gas to nitrogen at a flow rate of 20-50 mL/min to prevent oxidation.[20]

    • Set the heating program: Ramp from 30°C to 600°C at a heating rate of 10°C/min.[20]

  • Data Analysis:

    • Plot the weight percent versus temperature.

    • Determine the Tonset, which is typically calculated as the temperature at which the tangent to the steepest point of the weight loss curve intersects the initial mass baseline.[12] This value represents the initiation of significant thermal degradation.

Protocol 2: Screening of Thermal Stabilizers

This workflow allows for the comparative evaluation of different heat stabilizers.

  • Formulation: Prepare several small batches of the polymer. Keep one as a control (unstabilized) and add different thermal stabilizers (e.g., zinc stearate, calcium stearate, organotin compounds, phosphites) to the other batches at a specified concentration (e.g., 1-2% by weight).[1]

  • Compounding: Ensure uniform dispersion of the stabilizer in each batch through melt blending or solution blending followed by solvent removal.

  • TGA Analysis: Run a TGA experiment (as per Protocol 1) on a sample from each batch.

  • Isothermal Aging (Optional but Recommended):

    • Press small, thin films from each batch.

    • Place the films in an oven at a constant temperature below the main degradation point but high enough to induce degradation (e.g., 180°C).

    • Visually inspect the films at regular intervals for discoloration. The time taken for the sample to turn a specific color (e.g., dark yellow or brown) is a measure of its stability.

  • Evaluation: Compare the Tonset values from the TGA results. A higher Tonset indicates better thermal stabilization.[21] Correlate these findings with the results from the isothermal aging test. The stabilizer that provides the highest Tonset and the longest time to discoloration is the most effective under the tested conditions.

Section 4: Visual Diagrams

Proposed Thermal Degradation Pathway

The following diagram illustrates the likely two-stage thermal degradation mechanism for poly(this compound).

G Polymer Polymer Chain -[-CH2-C(Ph)(C6H4Cl)-]- Degradation_Start Initiation at Defect Sites (e.g., Tertiary Chlorine) Polymer->Degradation_Start Heat (Δ) Dehydrochlorination Dehydrochlorination (Loss of HCl) Degradation_Start->Dehydrochlorination Polyene Polyene Formation (Conjugated C=C bonds) Dehydrochlorination->Polyene - HCl (autocatalytic) Discoloration Discoloration (Yellow -> Brown -> Black) Polyene->Discoloration Chain_Scission Chain Scission Polyene->Chain_Scission Further Heat (Δ) Radicals Macroradical Formation Chain_Scission->Radicals Depolymerization Depolymerization & Fragmentation Radicals->Depolymerization Volatiles Volatile Products (Monomer, Benzene, Oligomers) Depolymerization->Volatiles

Caption: Proposed two-stage thermal degradation pathway.

Troubleshooting Workflow for Thermal Instability

This flowchart provides a logical sequence for diagnosing and resolving issues related to poor thermal stability.

G Start Problem Observed: Poor Thermal Stability (e.g., Discoloration, Brittleness) Check_Processing Step 1: Review Processing Conditions Start->Check_Processing Temp_High Are Temp / Residence Time Too High? Check_Processing->Temp_High Optimize_Processing Action: Reduce Temp & Residence Time Temp_High->Optimize_Processing Yes Check_Formulation Step 2: Analyze Polymer Formulation Temp_High->Check_Formulation No Re_Evaluate Re-evaluate Performance Optimize_Processing->Re_Evaluate Stabilizer_Present Is a Heat Stabilizer Present & Adequate? Check_Formulation->Stabilizer_Present Add_Stabilizer Action: Add or Optimize Stabilizer System (See Protocol 2) Stabilizer_Present->Add_Stabilizer No / Inadequate Check_Purity Step 3: Assess Polymer Purity Stabilizer_Present->Check_Purity Yes Add_Stabilizer->Re_Evaluate Impurities Are Impurities Present? (Catalyst, Solvent) Check_Purity->Impurities Purify_Polymer Action: Purify Polymer (e.g., Reprecipitation) Impurities->Purify_Polymer Yes Impurities->Re_Evaluate No / Unsure Purify_Polymer->Re_Evaluate

References

Challenges in the scale-up of 1-Chloro-4-(1-phenylvinyl)benzene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Chloro-4-(1-phenylvinyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and scaling up this valuable chemical intermediate. Here, we address common challenges with in-depth troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical experience.

Troubleshooting Guide: Overcoming Scale-Up Hurdles

Scaling up any chemical synthesis from the bench to pilot or production scale introduces a new set of challenges. The synthesis of this compound is no exception. Below are common issues encountered during scale-up, their root causes, and actionable solutions.

Issue 1: Low Yield or Stalled Reaction in Grignard-based Routes

A common and cost-effective method for synthesizing this compound involves the reaction of a Grignard reagent, such as 4-chlorophenylmagnesium bromide, with acetophenone. However, issues with this reaction are frequent during scale-up.

Question: My Grignard reaction for the synthesis of the tertiary alcohol precursor to this compound is showing low conversion, and the reaction seems to have stalled. What could be the cause?

Answer:

Several factors can lead to a stalled or low-yielding Grignard reaction, especially during scale-up. The primary culprits are often related to the stringent reaction conditions required.[1][2]

Potential Root Causes and Solutions:

Root Cause Explanation Troubleshooting Steps
Presence of Moisture Grignard reagents are extremely strong bases and will react with even trace amounts of water, quenching the reagent.[1] On a larger scale, ensuring completely anhydrous conditions becomes more challenging.- Rigorous Drying of Glassware and Solvents: Ensure all reactors and addition funnels are thoroughly dried, ideally oven-dried and cooled under a stream of inert gas like nitrogen or argon. Solvents such as THF or diethyl ether must be anhydrous. Consider using a solvent drying system or fresh, sealed bottles of anhydrous solvent for each run.[3]
Poor Quality Magnesium The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction with the alkyl halide to form the Grignard reagent.- Activation of Magnesium: Use fresh, high-quality magnesium turnings. If necessary, activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[3] Gentle heating can also help initiate the reaction.
Slow Initiation Difficulty in initiating the Grignard formation is a common issue.[3]- Co-initiation with a More Reactive Halide: A small amount of a more reactive halide, like bromobenzene, can be added to the chlorobenzene to help initiate the reaction.[3]
Side Reaction: Wurtz Coupling The Grignard reagent can react with the starting aryl halide to form a biphenyl byproduct, consuming the starting material.[2] This is more prevalent at higher concentrations and temperatures.- Controlled Addition: Add the aryl halide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. Ensure efficient stirring to dissipate localized heat.
Issue 2: Formation of Significant Byproducts in Wittig Reaction Routes

The Wittig reaction provides a powerful method for olefination, converting a ketone (in this case, 4-chlorobenzophenone) to the desired alkene, this compound.[4][5] However, byproduct formation can complicate purification at scale.

Question: I am using a Wittig reaction to synthesize this compound, but I am observing a significant amount of triphenylphosphine oxide and other impurities that are difficult to remove. How can I improve the purity of my product?

Answer:

The formation of triphenylphosphine oxide is inherent to the Wittig reaction mechanism.[4] The main challenge on a larger scale is its efficient removal. Other impurities can arise from side reactions or incomplete reactions.

Potential Root Causes and Solutions:

Root Cause Explanation Troubleshooting Steps
Incomplete Ylide Formation If the deprotonation of the phosphonium salt is incomplete, the remaining salt can participate in side reactions or contaminate the product.- Choice of a Strong Base: Ensure a sufficiently strong base, such as n-butyllithium or sodium hydride, is used for complete deprotonation.[4][5] The choice of base can also influence the stereoselectivity of the reaction.
Difficult Removal of Triphenylphosphine Oxide Triphenylphosphine oxide is a high-boiling, crystalline solid that can be challenging to separate from the product, especially if the product is also a solid or a high-boiling liquid.- Optimized Crystallization: If the product is a solid, careful selection of a recrystallization solvent system can leave the triphenylphosphine oxide in the mother liquor. - Chromatography: While less ideal for large-scale production, column chromatography is effective for removing triphenylphosphine oxide. For larger scales, consider alternative purification techniques like flash chromatography.
Side Reactions of the Ylide The phosphonium ylide is a strong nucleophile and can be prone to side reactions if other electrophiles are present.- Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation of the ylide. - Control of Reaction Temperature: Maintain the recommended reaction temperature to minimize side reactions.
Issue 3: Catalyst Inactivation and Low Conversion in Suzuki Coupling Routes

The Suzuki coupling is a versatile method for forming carbon-carbon bonds and can be used to couple a vinylboronic acid derivative with 1-chloro-4-iodobenzene (or a similar aryl halide).[6][7] Catalyst performance is critical for the success of this reaction at scale.

Question: My Suzuki coupling reaction for the synthesis of this compound is sluggish and gives low yields. I suspect a problem with my palladium catalyst. What could be the issue?

Answer:

Palladium-catalyzed cross-coupling reactions are sensitive to a variety of factors that can affect catalyst activity and overall reaction efficiency.[8][9]

Potential Root Causes and Solutions:

Root Cause Explanation Troubleshooting Steps
Catalyst Poisoning Trace impurities in the starting materials, solvents, or from the reaction vessel can poison the palladium catalyst.- High Purity Reagents: Use high-purity starting materials and solvents. Consider treating solvents to remove potential catalyst poisons. - Thorough Cleaning of Reactors: Ensure reactors are scrupulously clean and free of contaminants from previous batches.
Inappropriate Ligand Choice The choice of phosphine ligand is crucial for the stability and activity of the palladium catalyst.- Ligand Screening: If yields are consistently low, a screening of different phosphine ligands may be necessary to find the optimal one for this specific transformation.
Incorrect Base or Base Strength The base plays a critical role in the Suzuki coupling mechanism, participating in the transmetalation step.[6][7] An inappropriate base or insufficient base strength can stall the catalytic cycle.- Base Optimization: Experiment with different inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and ensure the chosen base is sufficiently strong and soluble in the reaction medium.
Oxidative Addition Failure The first step in the catalytic cycle, oxidative addition of the aryl halide to the palladium(0) complex, can be slow for less reactive aryl chlorides.- Use of a More Reactive Halide: If using 1,4-dichlorobenzene, consider switching to the more reactive 1-chloro-4-iodobenzene or 1-bromo-4-chlorobenzene to facilitate oxidative addition.[6]

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns depend on the chosen synthetic route.

  • Grignard Reactions: These are highly exothermic and can be difficult to control on a large scale. The use of highly flammable solvents like diethyl ether or THF requires careful handling and appropriate safety measures to prevent fires. Quenching the reaction with water or acid can also be highly exothermic and should be done slowly and with adequate cooling.[1]

  • Wittig Reactions: The use of strong bases like n-butyllithium, which is pyrophoric, requires specialized handling procedures. Phosphonium salts can be irritants.

  • Suzuki Couplings: Palladium catalysts can be pyrophoric, especially when finely divided on carbon. Phosphine ligands are often toxic and should be handled in a well-ventilated fume hood.

Q2: How can I monitor the progress of the reaction during a large-scale synthesis?

A2: In-process controls (IPCs) are crucial for monitoring reaction progress and ensuring batch consistency.[10][11] Common techniques include:

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and byproducts.

  • Gas Chromatography (GC): Useful for monitoring volatile components and can also provide quantitative analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the conversion to the product.

Q3: What is the best purification method for this compound at an industrial scale?

A3: The optimal purification method will depend on the physical properties of the product and the impurities present.

  • Distillation: If the product is a liquid with a boiling point significantly different from the impurities, vacuum distillation is often a viable and scalable purification method.

  • Crystallization: If the product is a solid, crystallization is one of the most effective and economical methods for purification at a large scale. The choice of solvent is critical for achieving high purity and yield.

  • Column Chromatography: While widely used in the lab, traditional column chromatography is often not economically feasible for large-scale production. However, automated flash chromatography systems can be used for intermediate scales.

Experimental Workflow Diagram

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Loop Start Start Reaction_Setup Reaction Setup (Grignard, Wittig, or Suzuki) Start->Reaction_Setup Monitoring In-Process Monitoring (TLC, HPLC, GC) Reaction_Setup->Monitoring Workup Reaction Workup & Crude Isolation Monitoring->Workup Problem Low Yield or Impure Product? Monitoring->Problem Purification Purification (Distillation, Crystallization) Workup->Purification Final_Product Pure Product Purification->Final_Product Problem->Workup No Identify_Cause Identify Root Cause (e.g., Moisture, Catalyst, Temp) Problem->Identify_Cause Yes Implement_Solution Implement Corrective Action (e.g., Dry Solvents, New Catalyst) Identify_Cause->Implement_Solution Implement_Solution->Reaction_Setup

Caption: A workflow for synthesis and troubleshooting.

References

Technical Support Center: Optimizing Suzuki Coupling Efficiency Through Base and Solvent Selection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges related to base and solvent selection. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern reaction success, empowering you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield

Q1: My Suzuki coupling reaction has a low yield or is not working at all. Where should I start troubleshooting my base and solvent system?

A1: Low or no yield is a frequent issue that can often be traced back to suboptimal base or solvent choices.[1] Here’s a systematic approach to diagnosing the problem:

  • Re-evaluate Your Base's Role: The primary role of the base is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step.[2][3] If this activation is inefficient, the entire catalytic cycle stalls.

    • Is your base strong enough? For less reactive aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often necessary compared to the Na₂CO₃ that might suffice for more reactive aryl bromides or iodides.[3][4]

    • Is your base soluble? The base must have some solubility in the reaction medium to be effective. Cesium carbonate, for instance, is often favored for its higher solubility in many organic solvents compared to potassium carbonate.[2][5]

    • Consider protodeboronation: This is a major side reaction where the boronic acid is cleaved by the base and solvent before it can couple.[6] If you suspect this, especially with electron-deficient boronic acids, consider using a milder base like KF or switching to a more stable boronic acid derivative like a pinacol ester.[6][7]

  • Scrutinize Your Solvent Choice: The solvent does more than just dissolve the reactants; it influences the stability of the palladium catalyst, the solubility of the base, and the overall rate of the reaction.[8][9]

    • Polarity Mismatch: The solvent needs to solubilize the organic halide, the boronic acid, the base, and the palladium complex to some extent.[10] A common starting point is a mixture of an aprotic polar solvent like 1,4-dioxane or THF with water.[11] The water helps to dissolve inorganic bases like carbonates and phosphates.[12]

    • Biphasic vs. Monophasic Systems: Many Suzuki couplings are run in biphasic (organic/aqueous) systems.[13][14] While effective, vigorous stirring is essential to maximize the interfacial area where the reaction is believed to occur.[11][14] In some cases, a monophasic system using a solvent like DMF might be beneficial, but be aware that some polar aprotic solvents can coordinate to the palladium center and inhibit catalysis.[8][10]

    • Degassing is Critical: Ensure your solvent is thoroughly degassed. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and promote unwanted side reactions like homocoupling.[6][12]

Issue 2: Dealing with Sterically Hindered Substrates

Q2: I'm attempting to couple a sterically hindered aryl halide or boronic acid, and the reaction is sluggish. How can I adjust my base and solvent to improve the outcome?

A2: Steric hindrance presents a significant challenge in Suzuki couplings, particularly affecting the oxidative addition and reductive elimination steps. Your choice of base and solvent is critical to overcoming these hurdles.

  • Base Selection for Crowded Environments:

    • Stronger, Non-Nucleophilic Bases: For sterically demanding couplings, stronger bases are often required to drive the reaction forward. Potassium phosphate (K₃PO₄) and potassium tert-butoxide (KOtBu) are excellent choices as they are highly basic but not highly nucleophilic, minimizing side reactions.[3][15]

    • The "Cesium Effect": Cesium carbonate (Cs₂CO₃) is frequently effective in challenging couplings. Its larger cation is thought to be more "naked" in solution, leading to a more active carbonate anion.[3]

  • Solvent Strategies for Hindered Systems:

    • Higher Boiling Point Solvents: Reactions with sterically hindered substrates often require higher temperatures to proceed at a reasonable rate. Solvents like toluene, dioxane, or DMF are often used as they allow for higher reaction temperatures.[13][15]

    • Aprotic Polar Solvents: Solvents like dioxane are often favored for these reactions.[15] They can help to stabilize the charged intermediates in the catalytic cycle without strongly coordinating to the palladium, which could inhibit the reaction.

Issue 3: Inconsistent Results and Reproducibility

Q3: My Suzuki coupling works well sometimes but fails on other occasions, even with the same procedure. Could my base or solvent be the culprit?

A3: Inconsistent results are often due to subtle variations in reagent quality and reaction setup.

  • Base and Solvent Purity:

    • Anhydrous Conditions: The purity of your base and solvent is paramount. Ensure you are using anhydrous solvents, as water content can affect the solubility and activity of the base and can also lead to protodeboronation.[1][12] While some Suzuki reactions benefit from the presence of water, the amount should be controlled.

    • Freshness of Reagents: Bases can absorb moisture from the air, and solvents can accumulate peroxides over time. Using freshly opened or purified reagents is always recommended.[6]

  • The Importance of a Homogeneous Mixture:

    • Stirring: In biphasic systems, inadequate stirring can lead to poor mixing and inconsistent results. Ensure your reaction is being stirred vigorously.[11]

    • Solubility: If your base is not dissolving, the reaction may be slow and inconsistent. Consider a more soluble base or a different solvent system.

The Role of Base and Solvent in the Suzuki Catalytic Cycle

To effectively troubleshoot, it's crucial to understand how the base and solvent influence each step of the catalytic cycle.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Base and Solvent Influence Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)-X (Aryl-Pd Complex) OxAdd->PdII_Aryl R¹-X Transmetal Transmetalation PdII_Diaryl R¹-Pd(II)-R² (Diaryl-Pd Complex) Transmetal->PdII_Diaryl [R²B(OH)₃]⁻ RedElim Reductive Elimination RedElim->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ (Boronic Acid) Boronate [R²B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate Activation Base Base (e.g., CO₃²⁻) Base->Boronate Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Boronate Boronate->Transmetal Enters Cycle

Caption: Role of base and solvent in the Suzuki coupling cycle.

Base Selection: A Comparative Overview

The choice of base is not arbitrary and should be tailored to your specific substrates and reaction conditions.[2]

BaseCommon Use CasesAdvantagesDisadvantages
Na₂CO₃, K₂CO₃ General purpose, good for aryl bromides and iodides.Cost-effective, widely available.[3]Lower basicity may be insufficient for less reactive substrates; limited solubility in purely organic solvents.[16]
Cs₂CO₃ Challenging couplings, sterically hindered substrates.Higher solubility in organic solvents, often gives higher yields (the "cesium effect").[3][5]More expensive.
K₃PO₄ Aryl chlorides, heteroaromatic substrates, sterically hindered systems.Strong, non-nucleophilic base, often prevents side reactions.[3]Can be very basic, potentially causing issues with base-sensitive functional groups.
KF When protodeboronation is a concern, base-labile functional groups.Mild base, can activate boronic acids without promoting significant decomposition.[7]Can be less effective for challenging couplings.
Organic Bases (e.g., Et₃N) Less common, used for specific applications with base-sensitive substrates.Soluble in organic solvents.Generally less effective than inorganic bases for most Suzuki couplings.[16]
Solvent Selection: Navigating Polarity and Phase

The solvent system plays a critical role in reaction efficiency.[9]

Solvent SystemCommon ExamplesKey Characteristics & Use Cases
Aprotic Polar / Water Dioxane/H₂O, THF/H₂O, Toluene/H₂OThe most common system. Water helps dissolve the inorganic base, while the organic solvent dissolves the substrates and catalyst.[11][13]
Polar Aprotic (Monophasic) DMF, DMAcCan be useful when substrate solubility is an issue. Allows for a homogeneous reaction mixture. However, some polar aprotic solvents can act as ligands and inhibit the catalyst.[8]
Alcohols iPrOH, EtOHCan act as both solvent and a mild reducing agent for Pd(II) precatalysts.
Purely Aqueous Water"Green" solvent choice, suitable for water-soluble substrates and catalysts.[13]

Experimental Protocols

Protocol 1: General Procedure for Screening Bases in Suzuki Coupling

This protocol provides a framework for systematically evaluating the effectiveness of different bases for your specific reaction.

  • Reaction Setup: To a series of oven-dried reaction vials, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).

  • Base Addition: To each vial, add a different base (2.0 equiv). Use a range of bases such as Na₂CO₃, K₂CO₃, Cs₂CO₃, and K₃PO₄.

  • Solvent Addition: Add the chosen solvent system (e.g., dioxane/water 4:1) to achieve a desired concentration (e.g., 0.1 M).

  • Degassing: Seal the vials and thoroughly degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reactions to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of each reaction by TLC, GC, or LC-MS at regular intervals.

  • Analysis: Compare the yields and reaction rates for each base to determine the optimal choice.

References

Minimizing protodeboronation in Suzuki reactions with vinylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Minimizing Protodeboronation in Suzuki Reactions with Vinylboronic Acids For: Researchers, Scientists, and Drug Development Professionals From: The Desk of a Senior Application Scientist

Welcome to the technical support center. This guide is designed to provide you with in-depth, field-proven insights into one of the most common challenges in Suzuki-Miyaura cross-coupling: the undesired protodeboronation of vinylboronic acids. Here, we move beyond simple protocols to explain the underlying mechanisms, helping you troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)
Q1: What exactly is protodeboronation and why is it a problem with vinylboronic acids?

Protodeboronation (or protodeborylation) is a chemical side reaction where the carbon-boron bond of an organoboron compound is cleaved and replaced by a carbon-hydrogen bond.[1] In the context of a Suzuki-Miyaura coupling, this reaction consumes your vinylboronic acid, converting it into a simple terminal alkene, thereby reducing the yield of your desired coupled product.

While some heteroaromatic boronic acids are notoriously unstable, vinylboronic acids, though generally more robust, are still susceptible to this decomposition pathway.[2][3][4][5] The efficiency of your Suzuki coupling hinges on the desired transmetalation step of the catalytic cycle occurring significantly faster than the undesired protodeboronation of the starting material.[6][7]

Q2: What is the primary mechanism of protodeboronation under Suzuki coupling conditions?

Suzuki reactions are typically run under basic conditions, which are necessary to activate the boronic acid for transmetalation.[8] Unfortunately, these same basic conditions also promote the most relevant protodeboronation pathway.

The mechanism is generally understood to be a base-catalyzed process.[1][9] The base (e.g., hydroxide) attacks the electron-deficient boron atom to form a more electron-rich boronate species ([R-B(OH)₃]⁻). This boronate is then protonated by a proton source (typically water or an alcohol solvent), leading to the cleavage of the C-B bond.[1]

G cluster_main Base-Catalyzed Protodeboronation Pathway BA Vinylboronic Acid R-B(OH)₂ Boronate Vinylboronate (activated) [R-B(OH)₃]⁻ BA->Boronate + OH⁻ Product Protodeboronated Byproduct R-H Boronate->Product + H₂O (Proton Source) BoronWaste B(OH)₄⁻

Caption: The competing protodeboronation pathway.

Q3: What are the most critical reaction parameters that influence the rate of protodeboronation?

Several interconnected factors determine the extent of protodeboronation. Understanding these is the key to suppression.

  • Base: The strength and concentration of the base are paramount. Strong bases can accelerate the formation of the reactive boronate species, increasing the rate of protodeboronation.[9][10][11]

  • Temperature: Higher temperatures increase the rate of all reactions, including the undesired protodeboronation.[2][12] While necessary for activating some coupling partners, excessive heat can be detrimental.

  • Solvent (Proton Source): The presence of a proton source, most commonly water, is required for the final step of protodeboronation.[10]

  • Boron Reagent Stability: The form of the vinylboron reagent is critical. Free vinylboronic acids are generally less stable than their corresponding ester derivatives, such as pinacol or MIDA esters.[4][13]

  • Catalyst System: The palladium catalyst and its associated ligands can influence the relative rates of the productive coupling versus protodeboronation. A highly active catalyst that promotes rapid transmetalation can outcompete the side reaction.[1][14] However, some bulky phosphine ligands have been shown to paradoxically accelerate protodeboronation.[15][16]

Troubleshooting Guide: Scenarios & Solutions
Scenario 1: My reaction is sluggish or stalls, and LC-MS analysis shows significant formation of the protodeboronated byproduct.

This is a classic sign that the rate of protodeboronation is competitive with or faster than the rate of your desired Suzuki coupling. Your primary goal is to tip this kinetic balance in favor of the cross-coupling.

G Start Problem: Significant Protodeboronation Step1 Step 1: Stabilize the Boron Reagent Start->Step1 Step2 Step 2: Optimize the Base Step1->Step2 If still problematic Step3 Step 3: Adjust Solvent & Temperature Step2->Step3 If still problematic Step4 Step 4: Re-evaluate Catalyst System Step3->Step4 If still problematic End Optimized Reaction Step4->End

Caption: A logical workflow for troubleshooting protodeboronation.

Solution Pathway:

1. Change Your Boron Reagent (Highest Impact)

Instead of using the free vinylboronic acid, switch to a more stable derivative that provides a "slow release" of the active reagent into the catalytic cycle.[13][17] This strategy keeps the instantaneous concentration of the unstable free boronic acid low, minimizing its decomposition.[1][17]

Boron ReagentStructure ExampleAdvantagesDisadvantages
Vinylboronic Acid R-B(OH)₂Commercially available, no deprotection needed.Prone to polymerization and protodeboronation.[18]
Pinacol Ester R-B(O-CMe₂)₂Significantly more stable, soluble in organic solvents.[9][19]May require more forcing conditions for hydrolysis/transmetalation.
MIDA Boronate R-B(N(Me)CH₂CO₂)₂Exceptionally stable, crystalline solids, compatible with chromatography.[1][13]Requires specific basic aqueous conditions for slow release.
Potassium Trifluoroborate [R-BF₃]KHighly stable, crystalline solids, easy to handle.[13][20]Often requires specific conditions for efficient coupling.

Action: If you are using vinylboronic acid, switch to vinylboronic acid pinacol ester . This is often the most practical and effective first step.

2. Use a Milder Base

Strong bases like NaOH or K₃PO₄ can aggressively promote protodeboronation. Switching to a milder or less soluble base can dramatically improve the outcome.

  • Recommended Bases: Cesium Fluoride (CsF), Potassium Fluoride (KF), or Potassium Carbonate (K₂CO₃).[10][21]

  • Why it Works: These bases are sufficiently active to promote the catalytic cycle but are less aggressive in catalyzing the protodeboronation pathway. Fluoride ions are also believed to assist in the transmetalation step.

Action: Replace K₃PO₄ with 2-3 equivalents of finely powdered K₂CO₃ or CsF.

3. Modify Solvent and Temperature

  • Reduce Water: While some water is often necessary, especially when using inorganic bases, excess water provides the fuel for protodeboronation. Try reducing the water content (e.g., from a 4:1 dioxane:water ratio to 10:1) or switching to an anhydrous system if your base and reagents are soluble.[10] Toluene or 1,4-dioxane with a base like CsF can be effective.

  • Lower the Temperature: High temperatures accelerate protodeboronation.[2] Determine the lowest temperature at which your catalytic cycle is still efficient. Run a temperature screen from 60 °C to 100 °C to find the sweet spot where product formation is high and byproduct formation is low.

Action: Start by lowering the reaction temperature to 80 °C and monitor the reaction. If it is too slow, consider a more active catalyst rather than increasing the heat.

Scenario 2: I am using a vinylboronic acid pinacol ester, but I am still observing protodeboronation with my electron-deficient or sterically hindered coupling partner.

This indicates that the oxidative addition or reductive elimination step is slow, allowing the protodeboronation of the organoboron reagent to become a competitive pathway even with a stabilized ester. Here, the focus shifts to optimizing the catalyst's activity.

Solution Pathway:

1. Ligand Selection is Crucial

The choice of phosphine ligand has a profound effect on the catalyst's activity and stability. For challenging substrates, highly active catalysts are needed to ensure the Suzuki coupling is fast.

  • Recommended Ligands: Buchwald-type biarylphosphine ligands such as SPhos , XPhos , or RuPhos are often excellent choices.[22] They create bulky, electron-rich palladium centers that facilitate the difficult oxidative addition and reductive elimination steps.

  • A Word of Caution: Be aware that highly bulky ligands can sometimes promote palladium-catalyzed protodeboronation.[15][16] If you observe increased protodeboronation after switching to a bulkier ligand, it may be necessary to screen a panel of ligands to find the optimal balance of reactivity and stability.

Action: Switch from a standard ligand like PPh₃ to a more active one like SPhos or XPhos, using a modern pre-catalyst (e.g., XPhos Pd G3) for reliable generation of the active Pd(0) species.[10]

2. Consider Additives

In some challenging cases, additives can facilitate the catalytic cycle.

  • Copper (I) salts: While more common for heteroaryl couplings, Cu(I) salts have been reported to sometimes accelerate the transmetalation step.

  • Silver (I) oxide (Ag₂O): Has been used to promote couplings of unstable boronic acids, though it is a stoichiometric additive.[14]

Action: This is an advanced optimization step. Only consider this after optimizing the boron reagent, base, and ligand system.

Experimental Protocols
Protocol 1: General Procedure for Minimizing Protodeboronation using Vinylboronic Acid Pinacol Ester

This protocol incorporates best practices for a standard Suzuki-Miyaura coupling where protodeboronation is a concern.

  • Reagent Preparation: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), vinylboronic acid pinacol ester (1.2–1.5 equiv), and finely powdered potassium carbonate (K₂CO₃, 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is critical to prevent oxygen from degrading the catalyst.[10]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) if not using an integrated pre-catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water at a 10:1 ratio) via syringe. The final concentration should be around 0.1 M with respect to the aryl halide.[10]

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Check for the disappearance of starting material and the formation of both the desired product and the protodeboronated byproduct.

  • Workup: Once the reaction is complete (or has stalled), cool to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material using flash column chromatography.[10]

Protocol 2: Preparation and Use of a Diethanolamine-Protected Vinylboronate

For particularly sensitive substrates, protecting the boronic acid as a diethanolamine (DEA) adduct creates a highly stable, crystalline solid that can be used directly in the coupling reaction.[23]

  • Adduct Formation:

    • In a vial, dissolve the vinylboronic acid (1.0 equiv) in a minimal amount of dichloromethane (DCM).

    • While stirring, add diethanolamine (1.0 equiv) dropwise.

    • A precipitate will form. Continue stirring for 15-20 minutes.

    • Isolate the white solid by vacuum filtration, wash with a small amount of cold DCM, and dry under vacuum.[10][23]

  • Suzuki Coupling with the DEA Adduct:

    • Follow the general procedure in Protocol 1, but use the prepared DEA adduct (1.2-1.5 equiv) in place of the pinacol ester.

    • Crucially, a protic solvent system is required to facilitate the in-situ release of the boronic acid. A solvent system like isopropanol or a dioxane/water mixture is suitable.[21][23]

References

Technical Support Center: Controlling Stereoselectivity in the Heck Reaction of Styrenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Heck reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the stereoselective Heck reaction of styrenes. As Senior Application Scientists, we aim to provide not just solutions, but also the underlying scientific principles to empower your research.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering explanations and actionable recommendations.

Issue 1: Poor E/Z Selectivity - My reaction is producing a mixture of stilbene isomers.

Question: I am performing a Heck reaction between an aryl halide and styrene, but I'm obtaining a low ratio of the desired (E)-stilbene to the (Z)-isomer. How can I improve the stereoselectivity?

Answer: Poor E/Z selectivity is a common issue and typically points to factors influencing the transition state of the β-hydride elimination step. The inherent preference in the Heck reaction is for the formation of the trans- or (E)-alkene, as this minimizes steric hindrance in the transition state leading to the product.[1][2] However, several factors can erode this selectivity.

Core Principles: The stereochemical outcome is determined during the syn-elimination of a palladium hydride species from the alkyl-palladium intermediate. Rotation around the carbon-carbon single bond in this intermediate before elimination dictates whether the (E) or (Z) isomer is formed. To favor the (E)-product, conditions must be optimized to disfavor the transition state leading to the (Z)-isomer.

Recommendations:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can enforce a specific geometry around the palladium center, sterically favoring the transition state that leads to the (E)-isomer.

    • Actionable Advice: Screen a panel of phosphine ligands. Monodentate, bulky phosphines like tri-tert-butylphosphine (P(t-Bu)₃) or tricyclohexylphosphine (PCy₃) are excellent starting points. For certain substrates, bidentate ligands like BINAP can also offer high stereoselectivity.[2] The use of N-heterocyclic carbene (NHC) ligands has also been shown to promote the formation of trans products.[3]

  • Solvent Polarity: The solvent can influence the stability of intermediates in the catalytic cycle.

    • Actionable Advice: Polar aprotic solvents such as DMF, DMAc, or NMP are standard choices and often yield good results.[3][4] In some cases, switching to a less polar solvent like toluene or dioxane might alter the selectivity profile. It's worth screening a few solvents to find the optimal medium for your specific substrate combination. For instance, the use of dimethylacetamide (DMA) has been shown to be crucial for high selectivity in certain Pd0-catalyzed Heck reactions.[5]

  • Base Selection: The base plays a role in regenerating the active Pd(0) catalyst and can influence the reaction pathway (neutral vs. cationic).

    • Actionable Advice: If you are using a strong, sterically hindered amine base (e.g., triethylamine), consider switching to an inorganic base like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[4] The choice of base can affect the coordination environment of the palladium, thereby influencing stereoselectivity.

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the rotational barrier to the less favored (Z)-isomer transition state, leading to a decrease in selectivity.

    • Actionable Advice: Try running the reaction at a lower temperature for a longer period. This can be a simple yet effective way to improve the E/Z ratio. Monitor the reaction progress to find the optimal balance between reaction rate and selectivity.[4]

Summary of Key Parameters for Improving E-Selectivity
ParameterRecommendationRationale
Ligand Screen bulky, electron-rich phosphines (e.g., P(t-Bu)₃, PCy₃) or NHCs.Steric hindrance favors the transition state leading to the (E)-isomer.
Solvent Optimize solvent polarity (e.g., DMF, DMAc, NMP).Stabilizes key intermediates and can influence the reaction pathway.[3][5]
Base Use inorganic bases (e.g., K₂CO₃, NaOAc).Can alter the catalytic cycle pathway (neutral vs. cationic).[4]
Temperature Lower the reaction temperature.Reduces the likelihood of overcoming the activation barrier to the (Z)-isomer.[4]
Issue 2: Product Isomerization - My desired (E)-stilbene is converting to the (Z)-isomer or other isomers over time.

Question: I've successfully formed the (E)-stilbene, but upon prolonged reaction times or during workup, I observe isomerization to the (Z)-isomer and/or migration of the double bond. How can I prevent this?

Answer: Product isomerization is often a consequence of the reversibility of the β-hydride elimination step and subsequent re-addition of the palladium hydride species to the product alkene.[2] This can lead to a mixture of isomers, eroding your hard-won stereoselectivity.

Core Principles: The palladium hydride species (Pd-H) formed after β-hydride elimination can re-add to the newly formed alkene in a process called hydropalladation. This can occur in the opposite regiochemistry or stereochemistry, and subsequent β-hydride elimination can lead to different isomers.

Recommendations:

  • Addition of a Hydride Scavenger: Certain additives can react with the Pd-H species, preventing its re-addition to the product.

    • Actionable Advice: The addition of a mild oxidant or a sacrificial alkene can sometimes help. Silver salts (e.g., Ag₂CO₃, Ag₃PO₄) can also be beneficial, as they can facilitate the reductive elimination of HX from the Pd-H intermediate, thus removing it from the catalytic cycle.[2]

  • Base Strength and Concentration: A sufficiently strong base present in an adequate amount can facilitate the reductive elimination of the Pd-H species to regenerate the Pd(0) catalyst, thereby minimizing the concentration of the problematic Pd-H intermediate.

    • Actionable Advice: Ensure you are using a sufficient excess of a suitable base. Triethylamine or other amine bases are commonly used for this purpose.

  • Minimize Reaction Time: The longer the product is exposed to the active catalyst, the higher the chance of isomerization.

    • Actionable Advice: Monitor your reaction closely by TLC or GC/LC-MS and quench it as soon as the starting material is consumed.

Workflow for Suppressing Product Isomerization

G start Isomerization Observed check_time Is reaction time minimized? start->check_time check_base Is the base and its concentration optimal? check_time->check_base Yes monitor_rxn Quench reaction upon completion check_time->monitor_rxn No add_scavenger Add a hydride scavenger (e.g., silver salt) end_success Isomerization Suppressed add_scavenger->end_success end_fail Consult further literature for specific substrate add_scavenger->end_fail If still problematic check_base->add_scavenger Yes adjust_base Screen different bases or increase stoichiometry check_base->adjust_base No monitor_rxn->end_success adjust_base->end_success

Caption: Troubleshooting workflow for product isomerization.

Issue 3: Low or No Conversion - My Heck reaction is not working.

Question: I'm not observing any product formation, or the conversion is very low. What are the likely causes?

Answer: Low or no conversion in a Heck reaction can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions.

Recommendations:

  • Catalyst Activity: The palladium catalyst must be in the active Pd(0) state for the catalytic cycle to begin with the oxidative addition of the aryl halide.

    • Actionable Advice:

      • Pre-catalyst Choice: Pd(OAc)₂ is a common and effective precatalyst that is reduced in situ to Pd(0).[2] If using a Pd(0) source like Pd(PPh₃)₄, ensure it has been stored under inert atmosphere to prevent oxidation.

      • Catalyst Deactivation: The formation of palladium black is a visual indicator of catalyst decomposition and aggregation. This can be caused by high temperatures or the absence of stabilizing ligands. Using more robust ligands, such as bulky electron-rich phosphines or N-heterocyclic carbenes (NHCs), can help stabilize the active catalytic species.[3]

      • Catalyst Loading: For difficult substrates, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can be beneficial, especially during initial screening.[6]

  • Reagent Purity: Impurities in your starting materials or solvent can poison the catalyst.

    • Actionable Advice: Use freshly distilled and degassed solvents to remove oxygen, which can oxidize the Pd(0) catalyst. Ensure your styrene and aryl halide are of high purity.

  • Aryl Halide Reactivity: The reactivity of the aryl halide follows the trend I > Br > OTf >> Cl.

    • Actionable Advice: If you are using an aryl chloride, the reaction will likely require more forcing conditions, such as higher temperatures and more specialized, electron-rich ligands (e.g., P(t-Bu)₃, Buchwald-type ligands) to facilitate the challenging oxidative addition step.[3]

  • Reaction Temperature: The reaction may require a higher temperature to overcome the activation energy, particularly for less reactive aryl halides.

    • Actionable Advice: Incrementally increase the reaction temperature. Microwave heating can be a very effective technique for driving difficult Heck reactions to completion in shorter timeframes.[4]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Heck reaction and how does it dictate stereoselectivity?

A1: The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] The generally accepted catalytic cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form an aryl-Pd(II)-halide complex.

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium complex, followed by the insertion of the alkene into the aryl-palladium bond. This step is typically stereospecific, occurring in a syn fashion.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent (beta) to the palladium-bearing carbon is eliminated as a palladium-hydride species, forming the product alkene and a Pd-H complex. This step is also syn-coplanar.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst by reacting with the Pd-H complex.

Stereoselectivity is primarily determined in the β-hydride elimination step. After migratory insertion, there is a newly formed C-C single bond. Rotation around this bond can lead to different conformers. The elimination of the Pd-H species to form the alkene product preferentially occurs from a conformer that minimizes steric interactions in the transition state. This usually leads to the thermodynamically more stable (E)-alkene.[2]

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X aryl_pd_ii Ar-Pd(II)L_n-X oxidative_addition->aryl_pd_ii migratory_insertion Migratory Insertion aryl_pd_ii->migratory_insertion Styrene alkyl_pd_ii Alkyl-Pd(II) Intermediate migratory_insertion->alkyl_pd_ii beta_hydride_elimination β-Hydride Elimination alkyl_pd_ii->beta_hydride_elimination product_complex Product-Pd-H Complex beta_hydride_elimination->product_complex product_complex->migratory_insertion Isomerization (Reversible) reductive_elimination Reductive Elimination product_complex->reductive_elimination Base reductive_elimination->pd0

Caption: Simplified catalytic cycle of the Heck reaction.

Q2: How do cationic and neutral pathways in the Heck reaction differ and how does this affect stereoselectivity with styrenes?

A2: The Heck reaction can proceed through either a neutral or a cationic pathway, depending on the nature of the halide/triflate and the ligands.

  • Neutral Pathway: This pathway is common for aryl halides (Br, I) and involves neutral palladium intermediates throughout the catalytic cycle. Regioselectivity in this pathway is primarily governed by steric factors, with the aryl group typically adding to the less substituted carbon of the alkene.[2]

  • Cationic Pathway: This pathway is favored when using aryl triflates (Ar-OTf) or in the presence of halide scavengers (like silver salts). The triflate or halide anion dissociates from the palladium center, generating a cationic [Ar-Pd(II)L_n]⁺ species. In this pathway, electronic effects play a more significant role in determining regioselectivity.[2][7]

For styrenes, the regioselectivity of the migratory insertion (addition to the α- or β-carbon of the vinyl group) can be influenced by the pathway. However, for stereoselectivity (E/Z), the key is still the β-hydride elimination step. The electronic nature of the cationic palladium center can influence the acidity of the β-hydrogens, potentially affecting the E/Z ratio, although steric factors remain dominant in most cases.[5]

Q3: Can you provide a general, robust protocol for a stereoselective Heck reaction of styrene?

A3: The following is a general starting protocol that has shown good results for achieving high (E)-selectivity. Note that optimization for specific substrates is often necessary.

Experimental Protocol: Synthesis of (E)-Stilbene

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine (P(t-Bu)₃) or its tetrafluoroborate salt

  • Aryl bromide (1.0 eq)

  • Styrene (1.2 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous and degassed

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (0.01-0.02 eq), P(t-Bu)₃ (0.02-0.04 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the aryl bromide (1.0 eq) followed by the degassed DMF via syringe.

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add styrene (1.2-1.5 eq) via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts and palladium black.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the (E)-stilbene.

Disclaimer: This protocol is a general guideline. Reaction times, temperatures, and reagent stoichiometries may require optimization for your specific substrates. Always perform a small-scale test reaction first.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of Vinyl Halides in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the selection of starting materials is a critical decision that dictates the efficiency, scalability, and economic viability of a synthetic route. Among the plethora of electrophiles available for cross-coupling reactions, vinyl halides (iodides, bromides, and chlorides) are mainstays for the construction of carbon-carbon and carbon-heteroatom bonds. However, the nuanced differences in their reactivity profiles are often a source of experimental optimization. This guide provides an in-depth, objective comparison of the performance of vinyl chloride, bromide, and iodide in cornerstone cross-coupling reactions, supported by experimental data and mechanistic insights to inform your synthetic strategy.

The Fundamental Principle: A Tale of Bond Energies and Oxidative Addition

The reactivity of vinyl halides in palladium- and nickel-catalyzed cross-coupling reactions is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is a direct consequence of the C-X bond dissociation energies (BDEs), which dictates the ease of the rate-determining oxidative addition step to the low-valent metal center (typically Pd(0) or Ni(0)).[1][2]

The trend in bond dissociation energy for vinyl halides is as follows:

Vinyl-I < Vinyl-Br < Vinyl-Cl

A weaker C-X bond translates to a lower activation energy for oxidative addition, resulting in faster reaction rates and the feasibility of milder reaction conditions. Consequently, the reactivity trend for vinyl halides in most cross-coupling reactions follows the inverse of the bond strength:

Vinyl Iodide > Vinyl Bromide > Vinyl Chloride [2][3]

This fundamental principle is the bedrock upon which we can understand the practical differences in employing these substrates.

Mechanistic Underpinnings of Reactivity

The catalytic cycle for a typical cross-coupling reaction, such as the Suzuki-Miyaura coupling, illustrates the pivotal role of oxidative addition.

Suzuki-Miyaura Catalytic Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Vinyl-Pd(II)(X)L2 Vinyl-Pd(II)(X)L2 Pd(0)L2->Vinyl-Pd(II)(X)L2 Oxidative Addition (Vinyl-X) RATE DETERMINING Vinyl-Pd(II)(R)L2 Vinyl-Pd(II)(R)L2 Vinyl-Pd(II)(X)L2->Vinyl-Pd(II)(R)L2 Transmetalation (R-B(OR)2) Coupled Product Coupled Product Vinyl-Pd(II)(R)L2->Coupled Product Reductive Elimination Rate Determining Step Rate Determining Step Ligand_Effect cluster_0 Activation of Vinyl Chloride cluster_1 Ligand Influence Vinyl-Cl Vinyl-Cl Transition_State [L-Pd---Cl---Vinyl]‡ Vinyl-Cl->Transition_State Pd(0)L2 Pd(0)L2 Pd(0)L2->Transition_State Product Vinyl-Pd(II)(Cl)L Transition_State->Product Ligand Bulky, Electron-Rich Phosphine Ligand (L) Effect1 ↑ Electron density on Pd Ligand->Effect1 Effect2 Promotes monoligated Pd(0)L Ligand->Effect2 Result ↓ Activation Energy (ΔG‡) Effect1->Result Effect2->Result Result->Transition_State Lowers Energy Barrier

References

Comparison of palladium catalysts for the synthesis of substituted styrenes

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Palladium Catalysts for the Synthesis of Substituted Styrenes

Audience: Researchers, scientists, and drug development professionals

Abstract: The synthesis of substituted styrenes, fundamental building blocks in pharmaceuticals, advanced materials, and fine chemicals, is critically dependent on the efficiency of carbon-carbon bond formation. Palladium-catalyzed cross-coupling reactions represent the state-of-the-art for this purpose, offering unparalleled scope and functional group tolerance. This guide provides an in-depth comparison of palladium catalyst systems for the Mizoroki-Heck, Suzuki-Miyaura, and Stille reactions, the three principal methods for styrene synthesis. We will delve into the mechanistic nuances of each transformation, present comparative experimental data for catalyst performance, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Introduction: The Central Role of Substituted Styrenes

Substituted styrenes are not merely synthetic curiosities; they are high-value intermediates and foundational components in a vast array of applications. From the creation of specialized polymers and optoelectronic materials to their incorporation into complex pharmacologically active molecules, the ability to synthesize these motifs efficiently and with precision is paramount. The advent of palladium-catalyzed cross-coupling reactions, a discovery recognized with the 2010 Nobel Prize in Chemistry for Richard Heck, Ei-ichi Negishi, and Akira Suzuki, has revolutionized this field.[1] This guide will navigate the catalyst landscape for the most vital of these reactions, providing the rationale behind catalyst selection to achieve optimal results.

The Mizoroki-Heck Reaction: The Direct Path to Vinylation

The Mizoroki-Heck reaction is a powerful method for the direct vinylation of aryl halides or triflates with alkenes.[1][2] It forms a carbon-carbon bond by coupling an sp²-hybridized carbon of the halide with an sp²-hybridized carbon of the alkene, making it an inherently atom-economical choice for synthesizing styrenes from simple starting materials.[3]

Mechanistic Rationale

The catalytic cycle of the Heck reaction is a well-established sequence of organometallic transformations.[1][4] The choice of catalyst, ligand, and base is critical as each component plays a distinct role in facilitating this cycle and regenerating the active catalyst. The base, for instance, is not merely a spectator; it is required to neutralize the hydrogen halide produced in the final step, thereby regenerating the active Pd(0) species.[3]

Heck_Reaction_Cycle cluster_cycle Heck Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ Oxidative_Addition Ar-Pd(II)-X(L)₂ (Aryl-Palladium Complex) Pd(0)L2->Oxidative_Addition Oxidative Addition (+ Ar-X) Coordination Alkene-Coordinated Complex Oxidative_Addition->Coordination Alkene Coordination (+ Styrene) Insertion Migratory Insertion Product Coordination->Insertion Syn-Migratory Insertion Insertion->Pd(0)L2 β-Hydride Elimination & Reductive Elimination (+ Base-HX) Product Substituted Styrene Insertion->Product Base Base + HX Insertion->Base ArX Aryl Halide (Ar-X) ArX->Oxidative_Addition Styrene Alkene (Styrene) Styrene->Coordination caption Fig. 1: Generalized Catalytic Cycle of the Mizoroki-Heck Reaction.

Fig. 1: Generalized Catalytic Cycle of the Mizoroki-Heck Reaction.
Catalyst Performance Comparison

The choice of catalyst can dramatically influence reaction efficiency, scope, and conditions. We compare a classical system with a more modern, high-activity catalyst for the synthesis of stilbene from bromobenzene and styrene.

ParameterCatalyst System A: ClassicalCatalyst System B: Heterogeneous MOF-Based
Catalyst Pd(OAc)₂ / PPh₃Pd@MOF-NH₂
Description A traditional, in-situ generated catalyst from a Pd(II) precursor and a phosphine ligand.[3]A modern, heterogeneous catalyst with palladium nanoparticles supported on a metal-organic framework.[5]
Catalyst Loading Typically 1-5 mol%10 mol% (for reported high yield)
Base Triethylamine (Et₃N)Potassium Carbonate (K₂CO₃)
Solvent N,N-Dimethylformamide (DMF)N,N-Dimethylformamide (DMF)
Temperature 100-140 °C120 °C
Yield Variable, often moderate to good.>96%
Advantages Inexpensive, well-understood.High yield, high stability, recyclable.[5]
Disadvantages Can require higher temperatures; catalyst can be sensitive.Higher initial catalyst preparation effort.
Field-Proven Experimental Protocol: Synthesis of trans-4,4'-Dibromostilbene

This protocol is adapted from a robust, independently verified procedure, illustrating a double Heck reaction.[6]

Heck_Protocol cluster_workflow Experimental Workflow start Start: Charge Flask charge Charge flask with triazene and methanol. start->charge cool Cool solution to 0°C. charge->cool add_hbf4 Add 40% HBF₄ dropwise. cool->add_hbf4 warm_stir Warm to RT and stir 10 min. add_hbf4->warm_stir add_pd Add first portion of Pd(OAc)₂. warm_stir->add_pd add_silane Add vinyltriethoxysilane in methanol dropwise. add_pd->add_silane add_pd2 Add second portion of Pd(OAc)₂. add_silane->add_pd2 react Stir for 30 min at RT. add_pd2->react workup Workup: Filter, wash, and concentrate. react->workup purify Purify by recrystallization. workup->purify end End: Isolate Product purify->end caption Fig. 2: Workflow for the synthesis of trans-4,4'-dibromostilbene.

Fig. 2: Workflow for the synthesis of trans-4,4'-dibromostilbene.

Methodology:

  • Reaction Setup: A 500-mL round-bottomed flask equipped with a magnetic stir bar is charged with 4-[(bromophenyl)azo]morpholine (14.3 g, 53 mmol) and methanol (125 mL).

  • Acidification: The stirred solution is cooled to 0°C in an ice bath. 40% tetrafluoroboric acid (23 mL, 106 mmol) is added dropwise over 10 minutes.[6]

  • Catalyst and Reagent Addition: The ice bath is removed, and the reaction is brought to room temperature and stirred for an additional 10 minutes. Palladium acetate (0.12 g, 0.53 mmol) is added, followed by the dropwise addition of a solution of vinyltriethoxysilane (4.94 g, 26 mmol) in methanol (10 mL).[6] A second portion of palladium acetate (0.12 g, 0.53 mmol) is added.

  • Reaction: The mixture is stirred for a further 30 minutes at room temperature.

  • Workup and Purification: The resulting precipitate is collected by filtration, washed with methanol, and then with water. The solid is dissolved in hot chloroform, filtered, and the filtrate is concentrated. The product is purified by recrystallization from a mixture of chloroform and light petroleum to yield pure trans-4,4'-dibromostilbene.

The Suzuki-Miyaura Coupling: Versatility and Mild Conditions

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction, celebrated for its mild reaction conditions, broad functional group tolerance, and the use of stable, non-toxic organoboron reagents.[7] For styrene synthesis, it typically involves coupling a vinylboronic acid or ester with an aryl halide, or an arylboronic acid with a vinyl halide.

Mechanistic Rationale

The Suzuki coupling follows a catalytic cycle similar to other cross-coupling reactions but with a key distinguishing step: transmetalation.[8][9][10] This step requires activation of the organoboron species by a base. The base reacts with the boronic acid to form a more nucleophilic boronate complex, which then efficiently transfers its organic group to the palladium(II) center.[11] The choice of base and solvent system is therefore a critical parameter for optimization.

Suzuki_Reaction_Cycle cluster_cycle Suzuki Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ Oxidative_Addition Ar-Pd(II)-X(L)₂ Pd(0)L2->Oxidative_Addition Oxidative Addition (+ Ar-X) Transmetalation Ar-Pd(II)-R(L)₂ Oxidative_Addition->Transmetalation Transmetalation (+ R-B(OR)₂ + Base) Transmetalation->Pd(0)L2 Reductive Elimination Product Coupled Product (Ar-R) Transmetalation->Product ArX Aryl Halide (Ar-X) ArX->Oxidative_Addition Boronic_Acid Organoboron Reagent (R-B(OR)₂) Boronic_Acid->Transmetalation caption Fig. 3: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

Fig. 3: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.
Catalyst Performance Comparison

Modern catalyst systems for Suzuki coupling often employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) that significantly accelerate the key steps of the catalytic cycle, especially the oxidative addition of challenging substrates like aryl chlorides.[12] We compare the classical Pd(PPh₃)₄ with a more modern ligand-based system for the synthesis of a 4-vinylbiphenyl derivative.

ParameterCatalyst System A: ClassicalCatalyst System B: Modern Ligand-Based
Catalyst Pd(PPh₃)₄Pd₂(dba)₃ / 2-(di-tert-butylphosphino)biphenyl
Description A stable, commercially available Pd(0) complex. It is a reliable workhorse for many couplings.[9]An in-situ system using a stable Pd(0) source and a specialized, bulky electron-rich phosphine ligand.[9]
Catalyst Loading Typically 1-5 mol%0.05-2 mol%
Base K₂CO₃, Cs₂CO₃Cesium Carbonate (Cs₂CO₃)
Solvent Toluene, Dioxane/WaterTetrahydrofuran (THF)/Water
Temperature 80-110 °C40 °C to room temperature
Yield Good to excellent.Often excellent, even with challenging substrates.
Advantages Easy to handle, reliable for simple substrates.High activity, milder conditions, broad substrate scope.[11]
Disadvantages Less effective for hindered or deactivated substrates; higher temperatures needed.Ligands can be expensive; requires careful handling to avoid oxidation.
Field-Proven Experimental Protocol: Synthesis of 4-Vinylbiphenyl

This protocol details a general and efficient method for the synthesis of 4-vinylbiphenyl derivatives.[13]

Methodology:

  • Reaction Setup: A round-bottom flask is charged with the aryl halide (e.g., 4-bromostyrene, 1.0 equiv), the corresponding arylboronic acid (1.1 equiv), a palladium pre-catalyst (e.g., Pd(OAc)₂, 1-2 mol%), a suitable phosphine ligand (e.g., SPhos, 2-4 mol%), and a base (e.g., K₃PO₄, 2.0 equiv).

  • Solvent Addition: A degassed solvent mixture, such as toluene/water (10:1), is added to the flask under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: The resulting mixture is heated to 80-100 °C and stirred vigorously for 2-24 hours, with reaction progress monitored by TLC or GC-MS.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure substituted styrene.

The Stille Coupling: High Tolerance, A Note of Caution

The Stille reaction couples an organotin reagent with an sp²-hybridized halide or triflate.[14] Its primary advantage lies in its exceptional tolerance for a wide variety of functional groups, as the organostannanes are generally unreactive to many conditions that would be incompatible with more reactive organometallics.[15]

Mechanistic Rationale

The mechanism is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[14] A key difference is that the transmetalation step does not typically require a base for activation. The choice of ligand on the palladium catalyst is crucial for facilitating the reaction, particularly with less reactive electrophiles like aryl chlorides.[16]

Stille_Reaction_Cycle cluster_cycle Stille Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ Oxidative_Addition R¹-Pd(II)-X(L)₂ Pd(0)L2->Oxidative_Addition Oxidative Addition (+ R¹-X) Transmetalation R¹-Pd(II)-R²(L)₂ Oxidative_Addition->Transmetalation Transmetalation (+ R²-SnR₃) Transmetalation->Pd(0)L2 Reductive Elimination Product Coupled Product (R¹-R²) Transmetalation->Product RX Organic Halide (R¹-X) RX->Oxidative_Addition Stannane Organostannane (R²-SnR₃) Stannane->Transmetalation caption Fig. 4: Generalized Catalytic Cycle of the Stille Reaction.

Fig. 4: Generalized Catalytic Cycle of the Stille Reaction.
Comparative Discussion and Catalyst Choice

Common catalysts for the Stille reaction include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. While highly effective, the primary drawback of the Stille reaction is the toxicity of the organotin reagents and the difficulty in removing tin-containing byproducts from the final product.[15] This has led to the Suzuki coupling often being favored in pharmaceutical development. However, for complex syntheses where substrates contain sensitive functional groups, the Stille reaction remains an invaluable tool.[17] The choice to use a Stille coupling is often made when other methods fail due to substrate incompatibility.

Summary and Strategic Selection

The choice of palladium catalyst and coupling reaction is a strategic decision based on substrate scope, desired reaction conditions, and downstream application requirements.

ReactionTypical CatalystsKey AdvantagesKey DisadvantagesBest For...
Mizoroki-Heck Pd(OAc)₂, PalladacyclesAtom economy, direct vinylation of aryl halides.Can require higher temperatures; regioselectivity can be an issue with some alkenes.Direct synthesis of styrenes from aryl halides and ethylene/styrene.
Suzuki-Miyaura Pd(PPh₃)₄, Pd(OAc)₂, Buchwald catalystsMild conditions, low toxicity of boron reagents, vast commercial availability of reagents.Boronic acids can undergo protodeboronation; base-sensitive functional groups can be an issue.General purpose C-C bond formation, especially in pharmaceutical and scale-up applications.
Stille Pd(PPh₃)₄, PdCl₂(PPh₃)₂Exceptional functional group tolerance, no base required for transmetalation.High toxicity of organotin reagents, difficult purification to remove tin byproducts.Late-stage functionalization of complex molecules with sensitive functional groups.

Future Outlook: The field continues to evolve towards more sustainable and efficient catalytic systems. Research focuses on developing catalysts that operate at lower loadings (higher TONs and TOFs), function in greener solvents like water, and activate more challenging and abundant starting materials, further expanding the synthetic chemist's toolkit for creating valuable substituted styrenes.[18][19]

References

A-Comparative-Guide-to-the-Structural-Validation-of-1-Chloro-4-(1-phenylvinyl)benzene-Using-2D-NMR-Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of chemical research and development. This guide provides an in-depth, technical comparison of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the structural validation of 1-chloro-4-(1-phenylvinyl)benzene. We will move beyond a simple recitation of methods to a detailed exploration of the experimental logic and data interpretation that underpins confident structural elucidation.

The Challenge: Unambiguous Structure Determination

This compound (Molecular Formula: C14H11Cl) presents a seemingly straightforward structure. However, even in molecules of moderate complexity, sole reliance on one-dimensional (1D) ¹H and ¹³C NMR can leave ambiguities, particularly in assigning specific signals to the correct atoms within the phenyl rings and vinyl group. 2D NMR spectroscopy provides the necessary through-bond correlation data to resolve these ambiguities.[1][2]

Structure of this compound:

The Toolkit: A Comparative Overview of 2D NMR Experiments

While several 2D NMR experiments exist, a standard suite for the structural elucidation of small organic molecules includes COSY, HSQC, and HMBC.[1][3] Each provides a unique piece of the structural puzzle.

Experiment Full Name Information Gained Primary Application in this Case
COSY CO rrelation S pectroscopY Shows correlations between protons that are coupled to each other (typically over 2-3 bonds).[3][4][5]Identifying neighboring protons within the phenyl rings and any potential coupling involving the vinyl protons.
HSQC H eteronuclear S ingle Q uantum C oherenceShows direct one-bond correlations between protons and the carbons they are attached to.[3][6][7]Assigning protonated carbons by linking the ¹H and ¹³C spectra.
HMBC H eteronuclear M ultiple B ond C orrelationShows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[6][8][9][10]Connecting different spin systems and assigning quaternary (non-protonated) carbons.

Experimental Data and Interpretation: A Step-by-Step Validation

The following sections present a hypothetical yet realistic dataset for this compound and demonstrate a logical workflow for its complete structural assignment.

¹H and ¹³C NMR: The Starting Point

A prudent first step in any structural characterization is the acquisition of 1D ¹H and ¹³C NMR spectra.[11] While not definitive on their own, they provide the foundational chemical shift information.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Atom Number(s) ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
2, 2'5.45s2H115.0
4, 5, 8, 97.30-7.45m4H128.5
11, 12, 13, 14, 157.20-7.30m5H128.0, 128.2, 129.0
3---148.0
6---134.0
7---139.0
10---141.0

Note: The overlapping multiplets in the aromatic region of the ¹H spectrum highlight the need for 2D NMR to assign individual protons.

COSY: Mapping Proton-Proton Connectivity

The COSY (Correlation Spectroscopy) experiment reveals which protons are coupled to each other.[3][4][5] In a COSY spectrum, cross-peaks appear off the diagonal, indicating coupled protons.[12]

Experimental Workflow for 2D NMR Data Acquisition

Caption: A typical workflow for acquiring 1D and 2D NMR data.

For this compound, the COSY spectrum would show correlations between the adjacent protons on both the phenyl and chlorophenyl rings, helping to delineate the separate spin systems.

HSQC: Linking Protons to their Carbons

The HSQC (Heteronuclear Single Quantum Coherence) experiment is a powerful tool for identifying which proton is directly attached to which carbon.[3][6][7] Each cross-peak in an HSQC spectrum represents a one-bond C-H connection.

By correlating the proton signals with their directly attached carbons, we can confidently assign the chemical shifts of the protonated aromatic and vinyl carbons. For instance, the vinyl protons at 5.45 ppm would show a correlation to the carbon at 115.0 ppm.

HMBC: Assembling the Molecular Skeleton

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is arguably the most informative for piecing together the complete molecular structure.[6][8][9][10] It reveals correlations between protons and carbons that are two, three, and sometimes four bonds apart. This is crucial for identifying the connectivity around non-protonated (quaternary) carbons.

Key HMBC Correlations for Structural Validation:

  • Vinyl Protons (H2, H2') to Aromatic Carbons: Correlations from the vinyl protons to the quaternary carbons C3 and C10 would unequivocally establish the connection of the vinyl group to both phenyl rings.

  • Aromatic Protons to Quaternary Carbons: Correlations from the aromatic protons to the quaternary carbons will confirm the substitution pattern on both rings. For example, protons on the chlorophenyl ring will show correlations to the carbon bearing the chlorine atom (C6).

Logical Flow of 2D NMR Data Interpretation

References

A Comparative Guide to the Quantitative Analysis of 1-Chloro-4-(1-phenylvinyl)benzene Using an Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Rationale for the Internal Standard Method

In chromatographic analysis, the internal standard (IS) method is a powerful technique for improving the precision and accuracy of quantitative results.[1][2] An internal standard is a compound of known concentration that is added to all samples, calibration standards, and quality control samples.[1] The quantification is then based on the ratio of the analyte's response to the internal standard's response.[1] This approach effectively compensates for variations in sample injection volume, detector response, and sample preparation, as any loss or variation will affect both the analyte and the internal standard proportionally.[1][3]

The core principle lies in the selection of an appropriate internal standard. An ideal internal standard should be chemically similar to the analyte but well-resolved chromatographically.[4] It should also be absent in the original sample matrix.[1][4] For gas chromatography-mass spectrometry (GC-MS), isotopically labeled analogs of the analyte are often the best choice for an internal standard.[2] However, for techniques like gas chromatography with a flame ionization detector (GC-FID) or high-performance liquid chromatography with a UV detector (HPLC-UV), a structurally similar compound that is not present in the sample is preferred.[2]

Selecting an Internal Standard for 1-Chloro-4-(1-phenylvinyl)benzene

Given the structure of this compound (a chlorinated aromatic hydrocarbon), several candidates can be considered as suitable internal standards. The selection should be based on chemical similarity, boiling point (for GC), and UV absorbance properties (for HPLC), ensuring it does not co-elute with the analyte or any other components in the sample matrix.

Potential internal standards for the GC-FID analysis of this compound could include:

  • 1-Chloro-4-methylbenzene: Similar chlorine substitution on the benzene ring.[5]

  • 4-Phenylbutyl chloride: Shares a phenyl group and a chlorine atom, though in a different arrangement.[6]

  • 1,4-Bis(trimethylsilyl)benzene: A non-chlorinated aromatic compound that is often used as an internal standard in NMR and can be applicable in GC.[7]

For HPLC-UV analysis, compounds with similar chromophores would be suitable. A potential candidate could be:

  • 1-Chloro-4-(phenylethynyl)benzene: Possesses a similar chlorinated phenyl group and an extended conjugation system, likely resulting in a comparable UV absorbance profile.[8]

The final selection should be empirically validated to ensure optimal chromatographic separation and response.

Experimental Workflow: A Step-by-Step Guide

This section details a generalized workflow for the quantitative analysis of this compound using an internal standard. The example will focus on a GC-FID methodology, which is well-suited for volatile and semi-volatile aromatic compounds.[9][10]

Caption: A flowchart of the experimental workflow for quantitative analysis using an internal standard.

Detailed Experimental Protocol

1. Preparation of Stock Solutions:

  • Analyte Stock Solution (ASS): Accurately weigh approximately 50 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., dichloromethane or acetonitrile) in a 50 mL volumetric flask.

  • Internal Standard Stock Solution (ISSS): Accurately weigh approximately 50 mg of the selected internal standard (e.g., 1-Chloro-4-methylbenzene) and dissolve it in the same solvent in a separate 50 mL volumetric flask.

2. Preparation of Calibration Standards:

  • Prepare a series of at least five calibration standards by adding varying known volumes of the ASS and a constant, known volume of the ISSS to separate volumetric flasks and diluting to the mark with the solvent. This will create standards with a range of analyte concentrations and a fixed internal standard concentration.[11]

3. Preparation of the Sample for Analysis:

  • Accurately weigh an appropriate amount of the sample containing this compound into a volumetric flask.

  • Add the same constant, known volume of the ISSS as used in the calibration standards.

  • Dissolve and dilute to the mark with the solvent.

4. GC-FID Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 6890N or similar, equipped with a flame ionization detector (FID).

  • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.[12]

  • Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).

  • Temperatures: Inlet at 250°C, Detector at 300°C.

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp at 15°C/min to 280°C, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL.

5. Data Analysis and Quantification:

  • Integrate the peak areas of the analyte and the internal standard in the chromatograms of the calibration standards and the sample.

  • Calculate the Response Factor (RF) for each calibration standard using the following formula:

    • RF = (Area of Analyte / Concentration of Analyte) / (Area of IS / Concentration of IS)

  • Calculate the average RF from all calibration standards.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the ratio of the analyte concentration to the internal standard concentration.[4]

  • Determine the concentration of the analyte in the unknown sample by calculating its peak area ratio to the internal standard and using the calibration curve or the average RF.

Caption: Logical diagram of the quantification process using the internal standard method.

Data Presentation and Validation

All quantitative data should be summarized in a clear and organized manner. Method validation should be performed in accordance with ICH guidelines to ensure the reliability of the results.[13][14]

Table 1: Example Calibration Data

Calibration LevelAnalyte Conc. (µg/mL)IS Conc. (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Conc. Ratio (Analyte/IS)
11010050,000500,0000.1000.10
225100125,000500,0000.2500.25
350100250,000500,0000.5000.50
4100100500,000500,0001.0001.00
52001001,000,000500,0002.0002.00

Linear Regression of Calibration Curve:

  • Equation: y = mx + c (where y is the peak area ratio and x is the concentration ratio)

  • Correlation Coefficient (r²): Should be > 0.995

Comparison with Alternative Methods

While the internal standard method is highly recommended, it is important to understand its advantages and disadvantages compared to other common quantification techniques.

Table 2: Comparison of Quantitative Methods

MethodAdvantagesDisadvantagesWhen to Use
Internal Standard High precision and accuracy; compensates for injection volume and detector response variations.[1][4]Requires a suitable internal standard that is not present in the sample; more complex sample preparation.[3]When high accuracy is critical; for complex matrices or when sample loss during preparation is a concern.
External Standard Simpler sample preparation; does not require a specific internal standard.Susceptible to variations in injection volume and detector response; requires highly consistent sample handling.For simple matrices and when high-throughput is more important than the highest level of accuracy.
Standard Addition Compensates for matrix effects by analyzing the sample with and without added known amounts of the analyte.Time-consuming as each sample requires multiple analyses; assumes a linear response in the sample matrix.For complex matrices where a suitable blank matrix is not available for preparing calibration standards.

Conclusion

The quantitative analysis of this compound using an internal standard offers a robust and reliable method for achieving high-quality analytical data. By carefully selecting an appropriate internal standard and following a well-defined and validated experimental protocol, researchers can ensure the accuracy and precision of their results, which is essential for informed decision-making in research, development, and quality control. The principles and methodologies outlined in this guide provide a solid foundation for developing and implementing such analytical methods.

References

The Decisive Influence of Para-Substituents on Styrene Polymerization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of polymerization kinetics is paramount for designing bespoke materials. Styrene and its derivatives are foundational monomers in polymer chemistry, and the ability to modulate their reactivity through strategic substitution is a powerful tool. This guide provides an in-depth comparison of how para-substituents electronically influence the reactivity of styrenes across free-radical, cationic, and anionic polymerization mechanisms. We will delve into the causal relationships behind these effects, supported by experimental data and validated protocols, to offer a comprehensive resource for both seasoned and emerging scientists in the field.

Fundamental Principles: The Electronic Character of Para-Substituents

The reactivity of the vinyl group in a styrene monomer is intrinsically linked to the electron density of the aromatic ring. Para-substituents exert a significant influence through a combination of inductive and resonance effects, which can either donate or withdraw electron density from the double bond. This modulation of the monomer's electronic character has profound and often opposing effects on its susceptibility to different polymerization mechanisms.

The Hammett equation provides a quantitative framework for correlating the electronic influence of para-substituents with reaction rates.[1] It is expressed as:

log(k/k₀) = σρ

Where:

  • k is the rate constant for the substituted styrene.

  • k₀ is the rate constant for unsubstituted styrene.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of the para-substituent. A positive σ value indicates an electron-withdrawing group (EWG), while a negative value signifies an electron-donating group (EDG).

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to the electronic effects of the substituents.

Comparative Analysis of Polymerization Mechanisms

The influence of a para-substituent is not absolute; it is contingent on the nature of the propagating species in the polymerization reaction. The following sections compare the effects of electron-donating and electron-withdrawing groups on free-radical, cationic, and anionic polymerization of styrenes.

Free-Radical Polymerization: A Subtle Interplay of Effects

In free-radical polymerization, the propagating species is a neutral radical. The reaction proceeds through initiation, propagation, and termination steps.[2] The effect of para-substituents on the overall polymerization rate is more nuanced compared to ionic polymerizations.

Electron-donating groups (e.g., -OCH₃, -CH₃) can stabilize the radical intermediate through resonance, which can lead to an increase in the propagation rate. Conversely, electron-withdrawing groups (e.g., -Cl, -Br) can destabilize the radical, potentially slowing down the propagation.[3] However, the overall effect is often a complex interplay of the substituent's influence on both the monomer reactivity and the stability of the resulting radical.

Studies on the homopropagation rate coefficients (kₚ) of various para-substituted styrenes have shown that the Hammett relationship can be a useful tool for understanding these effects.[3]

Table 1: Propagation Rate Coefficients (kₚ) for Free-Radical Polymerization of para-Substituted Styrenes

Para-Substituent (X)σₚkₚ at 40°C (L mol⁻¹ s⁻¹)Activation Energy (Eₐ, kJ mol⁻¹)
-OCH₃-0.274.5 x 10²34.9
-CH₃-0.173.8 x 10²32.4
-H03.4 x 10²32.5
-F+0.063.1 x 10²32.0
-Cl+0.233.5 x 10²32.1
-Br+0.234.0 x 10²33.9

Data adapted from reference[3].

As seen in the table, the effect on kₚ is not a simple linear trend, indicating the complexity of substituent effects in free-radical systems.

Experimental Workflow: Comparative Free-Radical Polymerization of para-Substituted Styrenes

G cluster_prep Monomer Preparation cluster_rxn Polymerization cluster_iso Isolation & Characterization prep1 Inhibitor Removal: Wash styrene derivative with aq. NaOH prep2 Drying: Dry over anhydrous MgSO₄ prep1->prep2 prep3 Purification: Distill under reduced pressure prep2->prep3 rxn1 Reaction Setup: Charge Schlenk flask with monomer and AIBN initiator prep3->rxn1 Inert Atmosphere rxn2 Degassing: Three freeze-pump-thaw cycles rxn1->rxn2 rxn3 Polymerization: Immerse in oil bath at 80°C for 24h rxn2->rxn3 iso1 Precipitation: Dissolve in toluene and precipitate in methanol rxn3->iso1 Quench iso2 Purification: Filter and wash with methanol iso1->iso2 iso3 Drying: Dry under vacuum to constant weight iso2->iso3 char1 Characterization: Determine Mn, Mw, and PDI by GPC iso3->char1

Caption: Workflow for comparative free-radical polymerization.

Cationic Polymerization: A Pronounced Effect of Substituents

Cationic polymerization is highly sensitive to the electronic nature of the para-substituent. The propagating species is a carbocation, and its stability is paramount for a successful polymerization.

  • Electron-Donating Groups (-OCH₃, -CH₃): These groups strongly activate the monomer towards cationic polymerization. They stabilize the positive charge on the benzylic carbocation through resonance and inductive effects, leading to a significant increase in the polymerization rate.[4][5]

  • Electron-Withdrawing Groups (-Cl, -NO₂): These groups destabilize the carbocation, making the monomer less reactive or even unreactive in cationic polymerization. The polymerization of styrenes with strongly deactivating groups is often challenging.[4]

Living cationic polymerization of p-chlorostyrene has been achieved, but it requires carefully designed initiating systems to control the reaction.[4]

Table 2: Relative Reactivity of para-Substituted Styrenes in Cationic Polymerization

Para-SubstituentRelative Reactivity (vs. Styrene)
-OCH₃~1000
-CH₃~10
-H1
-Cl~0.1

Relative reactivities are approximate and can vary with reaction conditions.

Reaction Mechanism: Cationic Polymerization of para-Methoxystyrene

G Initiator Initiator (e.g., H⁺) Monomer p-Methoxystyrene Initiator->Monomer Initiation Carbocation Stabilized Carbocation Monomer->Carbocation Formation of propagating species Propagation Propagation Carbocation->Propagation Addition of monomer Polymer Poly(p-methoxystyrene) Propagation->Polymer

Caption: Cationic polymerization of an activated styrene.

Anionic Polymerization: An Inversion of Reactivity

Anionic polymerization proceeds via a propagating carbanion. In stark contrast to cationic polymerization, the stability of this negatively charged intermediate dictates the monomer's reactivity.

  • Electron-Withdrawing Groups (-CN, -NO₂, -C(O)R): These groups are highly activating for anionic polymerization. They stabilize the carbanion through resonance and inductive effects, facilitating the polymerization. Living anionic polymerization of styrenes with such functional groups can be readily achieved.[6][7]

  • Electron-Donating Groups (-OCH₃, -CH₃): These groups destabilize the carbanion, making the monomer less reactive in anionic polymerization. Polymerization of these monomers can be sluggish or may not proceed at all with common initiators.

Table 3: Qualitative Reactivity of para-Substituted Styrenes in Anionic Polymerization

Para-SubstituentReactivity in Anionic Polymerization
-CNHigh
-C(O)RHigh
-ClModerate
-HModerate
-CH₃Low
-OCH₃Very Low

Logical Relationship: Substituent Effect on Propagating Species Stability

G substituent Para-Substituent edg Electron-Donating (-OCH₃, -CH₃) substituent->edg ewg Electron-Withdrawing (-CN, -Cl) substituent->ewg cation Carbocation Stability (Cationic Polymerization) edg->cation Increases anion Carbanion Stability (Anionic Polymerization) edg->anion Decreases radical Radical Stability (Free-Radical Polymerization) edg->radical Slightly Increases ewg->cation Decreases ewg->anion Increases ewg->radical Slightly Decreases

Caption: Impact of substituents on intermediate stability.

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of comparative studies, standardized experimental protocols are essential. The following provides a general protocol for the living anionic polymerization of a para-substituted styrene, which can be adapted for different monomers.

Protocol: Living Anionic Polymerization of a para-Substituted Styrene

Materials:

  • para-Substituted styrene (purified as described previously)

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl

  • sec-Butyllithium (s-BuLi) in cyclohexane (titrated)

  • Methanol (degassed)

Procedure:

  • Reactor Preparation: A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with high-purity argon.

  • Solvent Addition: Freshly distilled THF is cannulated into the reactor under argon.

  • Initiator Addition: The reactor is cooled to -78 °C in a dry ice/acetone bath. The calculated amount of s-BuLi is added via syringe.

  • Monomer Addition: The purified para-substituted styrene is added dropwise to the stirred initiator solution. The appearance of a characteristic color (often red or orange for polystyryl anions) indicates initiation.

  • Polymerization: The reaction is allowed to proceed at -78 °C for a specified time (e.g., 1-2 hours).

  • Termination: The polymerization is quenched by the addition of a small amount of degassed methanol. The color of the solution should disappear.

  • Isolation: The polymer is isolated by precipitation into a large excess of methanol.

  • Purification and Drying: The precipitated polymer is filtered, washed with methanol, and dried in a vacuum oven at 40 °C to a constant weight.

  • Characterization: The number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) are determined by gel permeation chromatography (GPC). A narrow PDI (< 1.1) is indicative of a living polymerization.

Conclusion

The para-substituent on a styrene monomer is a critical determinant of its reactivity in polymerization. Electron-donating groups favor cationic polymerization, while electron-withdrawing groups favor anionic polymerization. The effects in free-radical polymerization are more subtle but can be rationalized through concepts like the Hammett relationship. A thorough understanding of these electronic effects empowers researchers to select the appropriate polymerization technique and monomer to synthesize polymers with desired properties and functionalities. This guide provides a foundational framework for making informed decisions in the design and execution of styrene polymerization experiments.

References

A Comparative Guide to the Thermal Analysis of Polymers Derived from 1-Chloro-4-(1-phenylvinyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of polymer science, a thorough understanding of a material's thermal properties is paramount for predicting its performance, stability, and suitability for a range of applications, from advanced materials to drug delivery systems. This guide provides an in-depth comparative analysis of the thermal behavior of polymers derived from 1-Chloro-4-(1-phenylvinyl)benzene. While specific experimental data for this polymer is not extensively published, this guide will leverage data from structurally analogous polymers—polystyrene and polyvinyl chloride (PVC)—to provide a predictive comparison. By examining the influence of the chloro- and phenylvinyl- substituents, we can forecast the thermal characteristics of this novel polymer class.

This guide will delve into the principles and methodologies of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering a framework for the empirical evaluation of these materials.

The Significance of Thermal Analysis in Polymer Characterization

Thermal analysis techniques are indispensable tools in polymer science for elucidating material properties as a function of temperature.[1] Thermogravimetric Analysis (TGA) provides quantitative information on the thermal stability and decomposition of a material by measuring its mass change as it is heated.[2] Key parameters derived from TGA include the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual char.[2]

Differential Scanning Calorimetry (DSC), on the other hand, measures the heat flow to or from a sample as it is heated, cooled, or held at a constant temperature.[3] This technique is instrumental in determining crucial thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).[3] The glass transition temperature is particularly important as it marks the transition from a rigid, glassy state to a more flexible, rubbery state, significantly impacting the material's mechanical properties.[4]

Comparative Thermal Properties: A Predictive Analysis

To contextualize the expected thermal behavior of poly(this compound), we will compare it with two widely studied polymers: polystyrene and polyvinyl chloride. The structural similarities and differences will allow for an educated estimation of its thermal properties.

Thermal PropertyPolystyrene (PS)Polyvinyl Chloride (PVC)Poly(this compound) (Predicted)
Glass Transition Temp. (Tg) ~100 °C[4]~82 °C (unplasticized)[5]Likely between 100-120 °C
Decomposition Onset (TGA) ~300-350 °C[6]~250-320 °C (dehydrochlorination)[7]Expected to be in the range of 280-330 °C
Primary Decomposition Products Styrene monomer, oligomers[8]Hydrogen chloride (HCl), polyenes[7]Hydrogen chloride, substituted styrene derivatives

Note: The values for polystyrene and PVC are typical and can vary depending on molecular weight, additives, and experimental conditions.

The predicted higher glass transition temperature for poly(this compound) compared to polystyrene is attributed to the presence of the polar chloro- group, which can increase intermolecular forces and restrict chain mobility. The bulky phenylvinyl group would also contribute to a higher Tg.

In terms of thermal stability, the presence of the C-Cl bond in the polymer derived from this compound suggests a degradation pathway that may initiate with dehydrochlorination, similar to PVC.[7] However, the aromatic nature of the backbone, akin to polystyrene, is expected to impart greater overall thermal stability compared to the aliphatic backbone of PVC. Studies on para-substituted polystyrenes have shown that electron-withdrawing groups like chlorine can influence the thermal degradation mechanism.[9]

Experimental Protocols for Thermal Analysis

To ensure the generation of reliable and reproducible data, standardized methodologies should be followed. The protocols outlined below are based on internationally recognized standards from ASTM and ISO.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of the polymer.

Standard: Conforms to principles outlined in ASTM E1131 and ISO 11358.[2][10]

Methodology:

  • Sample Preparation: Ensure the polymer sample is dry and free of residual solvents. A sample mass of 5-10 mg is typically used.

  • Instrumentation: Place the sample in a tared TGA pan (e.g., platinum or alumina).

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[11]

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min.[12]

  • Data Analysis: Plot the percentage of weight loss as a function of temperature. Determine the onset of decomposition and the peak decomposition temperature from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the glass transition temperature (Tg) and other thermal transitions.

Standard: Conforms to principles outlined in ASTM D3418 and ISO 11357.[13][14]

Methodology:

  • Sample Preparation: Weigh 5-10 mg of the polymer sample into a hermetically sealed aluminum DSC pan.

  • Instrumentation: Place the sample pan and an empty reference pan in the DSC cell.

  • Temperature Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Equilibrate at 25 °C. Ramp the temperature to a point above the expected Tg but below the decomposition temperature (e.g., 200 °C) at a heating rate of 10 °C/min. This scan erases the thermal history of the sample.

    • Cooling Scan: Cool the sample from 200 °C to 25 °C at a controlled rate of 10 °C/min.

    • Second Heating Scan: Reheat the sample from 25 °C to 200 °C at a heating rate of 10 °C/min. The Tg is determined from this second heating scan to ensure a consistent thermal history.[3]

  • Data Analysis: Plot the heat flow as a function of temperature. The glass transition is observed as a step-like change in the baseline of the DSC curve. The Tg is typically determined as the midpoint of this transition.[11]

Logical Workflow for Comparative Thermal Analysis

The following diagram illustrates a systematic workflow for the comprehensive thermal analysis of a novel polymer and its comparison with established materials.

G cluster_0 Sample Preparation & Characterization cluster_1 Thermal Analysis cluster_2 Comparative Benchmarking cluster_3 Data Interpretation & Reporting Polymer_Synthesis Synthesis of Poly(this compound) Structural_Analysis Structural Verification (NMR, FTIR) Polymer_Synthesis->Structural_Analysis TGA_Analysis TGA Analysis (ASTM E1131, ISO 11358) Structural_Analysis->TGA_Analysis DSC_Analysis DSC Analysis (ASTM D3418, ISO 11357) Structural_Analysis->DSC_Analysis Comparative_Table Generate Comparative Data Table TGA_Analysis->Comparative_Table DSC_Analysis->Comparative_Table PS_Data Polystyrene (Reference Data) PS_Data->Comparative_Table PVC_Data Polyvinyl Chloride (Reference Data) PVC_Data->Comparative_Table Interpretation Interpret Thermal Behavior & Structure-Property Relationships Comparative_Table->Interpretation Report Final Report Generation Interpretation->Report

Caption: Workflow for the thermal analysis and comparison of polymers.

Discussion and Future Outlook

The predictive analysis presented in this guide serves as a foundational framework for researchers embarking on the characterization of polymers derived from this compound. The presence of both a chloro-substituent and a phenylvinyl group in the monomer unit suggests a polymer with a unique combination of properties, likely exhibiting a higher glass transition temperature than polystyrene and a more complex, multi-stage thermal degradation profile.

Empirical validation through the standardized TGA and DSC protocols outlined is the critical next step. The resulting data will not only confirm or refine these predictions but also provide invaluable insights into the structure-property relationships governing the thermal behavior of this polymer class. Such knowledge is essential for tailoring these materials for specific high-performance applications where thermal stability is a key design criterion. Further investigations could also involve hyphenated techniques, such as TGA-FTIR or TGA-MS, to identify the evolved gases during decomposition, providing a more detailed understanding of the degradation mechanism.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for the Characterization of 1-Chloro-4-(1-phenylvinyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust characterization of pharmaceutical compounds and their impurities is paramount. This guide provides an in-depth technical comparison of orthogonal analytical methods for the characterization of 1-Chloro-4-(1-phenylvinyl)benzene, a known impurity (Clemastine Impurity 8) of the antihistamine drug Clemastine. The cross-validation of multiple analytical techniques ensures data integrity, regulatory compliance, and a comprehensive understanding of the analyte's identity, purity, and quantity.

This document is structured to provide not just procedural steps, but the scientific rationale behind the selection of methods and experimental parameters, in alignment with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T). All methodologies are presented with the intent of creating a self-validating system, where the results from one technique corroborate and are corroborated by others. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]

Introduction to this compound and the Imperative for Cross-Validation

This compound (C₁₄H₁₁Cl) is a substituted styrene derivative with a molecular weight of 214.69 g/mol .[5][6][7] Its presence as an impurity in active pharmaceutical ingredients (APIs) like Clemastine necessitates the use of highly selective and sensitive analytical methods for its detection and quantification. Cross-validation, the process of comparing results from two or more distinct analytical methods, is a critical component of a robust quality control strategy.[8] It provides a high degree of confidence that the reported results are accurate and reproducible.

This guide will explore the application of three powerful and complementary analytical techniques for the characterization of this compound:

  • High-Performance Liquid Chromatography (HPLC) for quantitative analysis of purity and stability.

  • Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification of volatile and semi-volatile impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR) as a primary ratio method for purity assessment without the need for a specific reference standard of the analyte.

The following diagram illustrates the logical workflow for the cross-validation of these analytical methods.

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_methods Analytical Methods cluster_validation Validation Parameters (ICH Q2(R2)) HPLC HPLC Specificity Specificity HPLC->Specificity Validation of Linearity Linearity HPLC->Linearity Validation of Accuracy Accuracy HPLC->Accuracy Validation of Precision Precision HPLC->Precision Validation of LOD_LOQ LOD/LOQ HPLC->LOD_LOQ Validation of Robustness Robustness HPLC->Robustness Validation of Results_Comparison Comparative Analysis of Results HPLC->Results_Comparison GC_MS GC_MS GC_MS->Specificity Validation of GC_MS->Linearity Validation of GC_MS->Accuracy Validation of GC_MS->Precision Validation of GC_MS->LOD_LOQ Validation of GC_MS->Robustness Validation of GC_MS->Results_Comparison qNMR qNMR qNMR->Specificity Validation of qNMR->Linearity Validation of qNMR->Accuracy Validation of qNMR->Precision Validation of qNMR->Results_Comparison Analyte This compound Sample Analyte->HPLC Analysis by Analyte->GC_MS Analysis by Analyte->qNMR Analysis by Final_Report Comprehensive Characterization Report Results_Comparison->Final_Report

Caption: A logical workflow for the cross-validation of HPLC, GC-MS, and qNMR methods.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a cornerstone technique for the purity assessment and quantification of APIs and their impurities due to its high resolution, sensitivity, and versatility. A stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for separating this compound from the API and other related substances.

Rationale for Method Design

The selection of a C8 or C18 stationary phase is based on the non-polar nature of the analyte. A mobile phase consisting of an organic modifier (like acetonitrile or methanol) and an aqueous buffer provides the necessary selectivity for separating compounds with differing polarities. The choice of UV detection wavelength is guided by the chromophoric nature of the phenyl and vinyl groups in the analyte.

Experimental Protocol: RP-HPLC Method
  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: LiChrospher® 100 RP-C8 end-capped (5 µm, 150 x 4.6 mm) or equivalent.[1]

  • Mobile Phase: A gradient or isocratic mixture of methanol and water (containing 0.05% triethylamine, pH adjusted if necessary). A common starting point is a 90:10 (v/v) ratio of methanol to water.[1]

  • Flow Rate: 0.8 to 1.2 mL/min.

  • Column Temperature: 30-40 °C.

  • Detection Wavelength: 220 nm.[1]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a suitable solvent like methanol at a concentration of 1 mg/mL. Further dilute to create calibration standards and test samples.

Validation Parameters and Expected Performance

The following table summarizes the key validation parameters for the HPLC method as per ICH Q2(R2) guidelines.[1][2][3][4]

Parameter Methodology Acceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Perform forced degradation studies (acid, base, oxidation, thermal, photolytic).The peak for the analyte should be free from interference from other components. The method should be able to separate the analyte from degradation products.
Linearity Analyze a minimum of five concentrations over the expected range (e.g., 5-50 µg/mL).Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a known amount of analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Six replicate injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or on different instruments.Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ Based on signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.LOD and LOQ should be sufficiently low to detect and quantify the analyte at the required specification level.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, mobile phase composition ±2%, column temperature ±5°C).The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Identification and Trace Analysis

GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound. The high separation efficiency of GC coupled with the definitive identification capabilities of MS provides an orthogonal approach to HPLC.

Rationale for Method Design

A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is well-suited for the separation of aromatic compounds. Electron Ionization (EI) is a standard and robust ionization technique that produces reproducible fragmentation patterns, which are invaluable for structural elucidation and library matching.

Experimental Protocol: GC-MS Method
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness fused silica capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium with a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent like dichloromethane or ethyl acetate.

Validation Parameters and Expected Performance

The validation of the GC-MS method follows similar principles to the HPLC method, with a greater emphasis on specificity through mass spectral data.

Parameter Methodology Acceptance Criteria
Specificity Analyze blank and spiked samples. Compare the mass spectrum of the analyte peak with a reference spectrum (e.g., NIST library) and a standard.The mass spectrum should be a good match to the reference, and there should be no co-eluting interferences at the retention time of the analyte.
Linearity Analyze a minimum of five concentrations over the desired range.Correlation coefficient (r²) ≥ 0.998.
Accuracy Perform recovery studies by spiking a known amount of analyte into a suitable matrix.Mean recovery should be within 95.0% to 105.0%.
Precision Repeatability and intermediate precision studies.RSD ≤ 5.0% (may be higher for trace analysis).
LOD & LOQ Based on S/N ratio in full scan mode or by using selected ion monitoring (SIM) for enhanced sensitivity.Dependent on the required reporting threshold for the impurity.
Robustness Vary parameters like oven temperature ramp rate, carrier gas flow rate, and injector temperature.System suitability and quantitative results should remain within acceptable limits.

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Method for Purity Assessment

qNMR is a powerful primary analytical method that allows for the direct quantification of a substance against a certified internal standard, without the need for a reference standard of the analyte itself.[9][10] This is particularly useful for the characterization of new chemical entities or impurities where a fully characterized standard may not be available.

Rationale for Method Design

The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[9] By comparing the integral of a known signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight, the purity of the analyte can be calculated. The choice of an internal standard is critical; it must be stable, non-reactive, have a simple spectrum with at least one signal that is well-resolved from the analyte's signals, and be accurately weighable. Maleic acid or dimethyl sulfone are common choices.

Experimental Protocol: ¹H-qNMR Method
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) with a stable magnetic field.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean vial.

    • Accurately weigh a similar amount of the internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

    • Transfer the solution to a high-quality NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A simple single-pulse experiment (e.g., zg30).

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard signals to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Carefully integrate the selected signals for both the analyte and the internal standard. For this compound, the vinyl protons are good candidates for integration. For maleic acid, the two olefinic protons give a singlet.

Purity Calculation and Validation

The purity of the analyte is calculated using the following formula:

Purity (%w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = Mass

  • P = Purity of the standard

Parameter Methodology Acceptance Criteria
Specificity Select signals for both the analyte and the internal standard that are well-resolved and free from any other signal overlap.Visual inspection of the spectrum to ensure baseline separation of the integrated signals.
Linearity Prepare a series of samples with varying ratios of analyte to internal standard.Plot of the integral ratio versus the mass ratio should be linear with r² ≥ 0.999.
Accuracy Analyze a sample of a certified reference material of a similar compound, if available, or compare the qNMR result with the purity value obtained from a validated orthogonal method (e.g., HPLC with 100% area normalization, assuming equal response factors for all impurities).The result should be in good agreement with the certified value or the orthogonal method result (e.g., within ±2%).
Precision Prepare and analyze at least six independent samples.RSD ≤ 1.0%.

Comparative Analysis and Cross-Validation

The ultimate goal of this multi-faceted approach is to ensure the congruence of the data obtained from each technique. The following diagram illustrates the relationship between the methods and the validation parameters.

MethodComparison Methods HPLC GC-MS qNMR Validation Specificity Linearity Accuracy Precision LOD/LOQ Robustness Methods->Validation Validated by Data Purity (%) Identity (Structure) Impurity Profile Validation->Data Ensures Data->Methods Cross-validates

Caption: Interrelationship between analytical methods, validation, and data for cross-validation.

A summary of the expected performance and primary use of each technique is presented below:

Technique Primary Use Strengths Limitations
HPLC Quantitative purity, stability testingHigh precision and accuracy, suitable for non-volatile and thermally labile compounds, well-established in regulatory submissions.Requires a reference standard for quantification, may not separate all co-eluting impurities without method optimization.
GC-MS Identification, trace analysis of volatile impuritiesHigh specificity from mass spectral data, excellent for volatile and semi-volatile compounds.Not suitable for non-volatile or thermally labile compounds, may require derivatization for some analytes.
qNMR Absolute quantification (purity assignment)Primary method (does not require an analyte-specific reference standard), provides structural information, highly accurate.Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer, potential for signal overlap in complex mixtures.

By employing these three orthogonal methods, a comprehensive characterization of this compound can be achieved. For instance, the purity value obtained by HPLC (using area percent normalization and assuming a response factor of 1.0 for impurities) can be cross-verified against the absolute purity determined by qNMR. Any significant discrepancy would warrant further investigation into the response factors of impurities in the HPLC method. Similarly, GC-MS can confirm the identity of the main peak observed in HPLC and can detect any volatile impurities that may not be observed by HPLC.

Conclusion

The cross-validation of analytical methods is not merely a regulatory requirement but a fundamental scientific practice that ensures the quality and reliability of data in pharmaceutical development. By integrating the quantitative power of HPLC, the identification capabilities of GC-MS, and the primary quantification standard of qNMR, a robust and self-validating system for the characterization of this compound is established. This approach provides a high degree of confidence in the identity, purity, and overall quality of the substance, ultimately contributing to the safety and efficacy of the final drug product.

References

A Comparative Guide to the Electronic Properties of Substituted Vinylbenzenes

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the electronic properties of substituted vinylbenzenes, commonly known as styrenes. We will delve into how the addition of various functional groups to the benzene ring alters the electron density distribution, reactivity, and spectroscopic characteristics of these versatile molecules. This document is intended to serve as a practical resource, blending theoretical principles with actionable experimental and computational protocols.

Introduction: The Electronic Landscape of Vinylbenzene (Stryene)

Vinylbenzene, or styrene, serves as our foundational molecule. It consists of a vinyl group ( -CH=CH₂ ) attached to a benzene ring. The electronic nature of styrene is characterized by the interplay between the π-electron systems of the aromatic ring and the vinyl group. The vinyl group is generally considered to be weakly electron-donating due to resonance, which increases the electron density of the benzene ring, making it more reactive toward electrophilic aromatic substitution than benzene itself.[1][2] This effect stabilizes the intermediate carbocation formed during the reaction, particularly at the ortho and para positions.[1][3]

The electronic properties of the vinyl group itself are also of paramount importance, as they dictate its reactivity in polymerization and other addition reactions. The electron density of the double bond and the stability of potential radical, anionic, or cationic intermediates are key factors.[4]

The Influence of Substituents: A Comparative Overview

The introduction of substituents onto the benzene ring systematically modifies the electronic properties of the entire molecule. These effects can be broadly categorized into two types:

  • Electron-Donating Groups (EDGs): These groups increase the electron density of the π-system, making it more nucleophilic. Common EDGs include alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups.

  • Electron-Withdrawing Groups (EWGs): These groups decrease the electron density of the π-system, rendering it less nucleophilic. Examples of EWGs include nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups.

The impact of these substituents can be quantified and compared using various experimental and computational methods.

Quantifying Substituent Effects: The Hammett Equation

A cornerstone in the study of substituent effects is the Hammett equation, which provides a linear free-energy relationship to quantify the impact of meta- and para-substituents on the reactivity of a benzene derivative. The equation is given by:

log(k/k₀) = σρ

where:

  • k is the rate constant for the reaction of the substituted benzene derivative.

  • k₀ is the rate constant for the reaction of the unsubstituted benzene derivative.

  • σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which is dependent on the nature of the reaction but not on the substituent.

A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups. Hammett plots, which graph log(k/k₀) versus σ, are powerful tools for elucidating reaction mechanisms.[5][6][7][8][9] For instance, in the atom transfer radical polymerization (ATRP) of substituted styrenes, a positive ρ value of 1.5 was observed, indicating that electron-withdrawing substituents accelerate the polymerization rate.[4]

Spectroscopic Characterization: Unveiling Electronic Transitions and Environments

Spectroscopic techniques provide invaluable insights into the electronic structure of substituted vinylbenzenes.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption maxima (λ_max) are related to the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), often referred to as the HOMO-LUMO gap.[10][11]

  • Electron-donating groups tend to cause a bathochromic shift (shift to longer wavelengths), indicating a smaller HOMO-LUMO gap.[12]

  • Electron-withdrawing groups generally lead to a hypsochromic shift (shift to shorter wavelengths), corresponding to a larger HOMO-LUMO gap.[12]

Table 1: Comparative UV-Vis Absorption Maxima of Substituted Styrenes

Substituent (para-position)Electron Donating/Withdrawingλ_max (nm)Reference
-H (Styrene)Neutral~245[10]
-OCH₃Donating~278[13]
-CH₃DonatingVaries[14]
-ClWithdrawingVaries[5]
-CNWithdrawingVaries[15]

Note: Specific λ_max values can be solvent-dependent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C. Chemical shifts are highly sensitive to the electron density around the nucleus.

  • ¹H NMR: Protons attached to the aromatic ring typically resonate in the 6.5-8.0 ppm region.[16] Electron-donating groups will generally shield these protons, causing an upfield shift (lower ppm), while electron-withdrawing groups will deshield them, resulting in a downfield shift (higher ppm).[17] The splitting patterns can also help determine the substitution pattern (ortho, meta, para).[18][19]

  • ¹³C NMR: Aromatic carbons absorb in the 120-150 ppm range.[16] Similar to ¹H NMR, the chemical shifts of the ring carbons are influenced by the electronic nature of the substituent.[6][20]

Computational Chemistry: A Predictive and Mechanistic Tool

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic properties of molecules.[21][22][23] It allows for the calculation of various parameters that correlate with experimental observations.

HOMO-LUMO Gap Analysis

The calculated energy difference between the HOMO and LUMO provides a theoretical measure of the molecule's electronic excitability and chemical reactivity.[11][24] A smaller gap generally implies higher reactivity.[24] DFT calculations have shown that electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level, both of which can lead to a reduction in the HOMO-LUMO gap.[15][25]

Table 2: Calculated HOMO-LUMO Gaps for Representative Substituted Styrenes

Substituent (para-position)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
-H-6.12-0.255.87
-NH₂-5.45-0.115.34
-NO₂-6.89-1.235.66

Note: These are representative values and can vary with the level of theory and basis set used.

Molecular Electrostatic Potential (MEP) Maps

MEP maps visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. These maps are useful for predicting sites of chemical reactivity.

Experimental and Computational Protocols

Synthesis of Substituted Vinylbenzenes

A general method for the synthesis of substituted vinylbenzenes is the Wittig reaction, involving the reaction of a substituted benzaldehyde with a phosphorus ylide. Other methods include the Heck reaction and the dehydration of the corresponding phenylethanol.[5][26][27][28]

Workflow for Computational Analysis using DFT

The following workflow outlines a typical computational study of substituted vinylbenzenes.

DFT_Workflow cluster_prep Preparation cluster_calc Calculation cluster_analysis Analysis mol_build Molecule Building geom_opt Geometry Optimization mol_build->geom_opt Initial Structure freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry elec_prop Electronic Properties (HOMO, LUMO, MEP) freq_calc->elec_prop Verified Minimum data_vis Data Visualization elec_prop->data_vis Calculated Properties comparison Comparison with Experimental Data data_vis->comparison

Caption: A typical workflow for the DFT analysis of substituted vinylbenzenes.

Step-by-Step Protocol:

  • Molecule Building: Construct the 3D structure of the substituted vinylbenzene using a molecular modeling program.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common DFT functional for this is B3LYP with a basis set such as 6-31G(d).[25][29]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies).

  • Electronic Property Calculation: From the optimized structure, calculate the desired electronic properties, such as the energies of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential.

  • Data Visualization and Analysis: Visualize the molecular orbitals and MEP maps. Compare the calculated properties across a series of substituted vinylbenzenes and with available experimental data.

Conclusion

The electronic properties of vinylbenzenes can be systematically tuned through the introduction of substituents on the aromatic ring. Electron-donating groups generally increase the electron density of the π-system, leading to increased reactivity in electrophilic aromatic substitution and a smaller HOMO-LUMO gap. Conversely, electron-withdrawing groups decrease the electron density, which can enhance reactivity in other reactions like radical polymerization, and typically result in a larger HOMO-LUMO gap. A combination of experimental techniques, such as UV-Vis and NMR spectroscopy, and computational methods like DFT, provides a powerful and comprehensive approach to understanding and predicting the behavior of these important molecules.

References

A Comparative Guide to the Biological Activity Screening of 1-Chloro-4-(1-phenylvinyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Substituted Styrenes

In the landscape of modern drug discovery, the quest for novel molecular scaffolds with significant therapeutic activities is perpetual. Substituted styrenes and their bioisosteres, stilbenes, represent a class of compounds that have garnered considerable attention due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The parent compound of the series under investigation, 1-Chloro-4-(1-phenylvinyl)benzene, possesses a unique structural framework amenable to a variety of chemical modifications. This guide presents a comparative framework for the biological activity screening of a hypothetical library of this compound derivatives. While direct experimental data for this specific class of compounds is not yet available, this document serves as a roadmap for researchers, outlining the synthetic rationale, detailed screening protocols, and mechanistic hypotheses based on established knowledge of analogous structures.

The core structure, a 1,1-diaryl ethene, is a known pharmacophore. For instance, the stilbene resveratrol is well-documented for its wide range of biological activities.[3] By undertaking a systematic derivatization of the this compound backbone, it is plausible to modulate its physicochemical properties and, consequently, its biological activity, leading to the identification of lead compounds for further development.

Synthetic Strategy: Building a Diverse Chemical Library

To explore the structure-activity relationships (SAR) of this compound derivatives, a focused library of analogues can be synthesized. The vinyl moiety and the two phenyl rings offer multiple sites for chemical modification. Established synthetic methodologies such as the Wittig reaction, Suzuki coupling, and Heck reaction provide robust and versatile routes to these derivatives.[2][4][5][6] For instance, substituted benzaldehydes or benzyltriphenylphosphonium salts can be employed in the Wittig reaction to introduce a variety of substituents on either phenyl ring.[2][6] Similarly, palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions offer efficient ways to form the core stilbene-like structure from appropriately substituted aryl halides and vinyl boronates or alkenes.[4][5]

A hypothetical set of derivatives for initial screening is presented below, with modifications aimed at probing the effects of electronic and steric factors on biological activity.

Table 1: Hypothetical Derivatives of this compound for Biological Screening

Compound IDR1R2R3R4
CPVB-H HHHH
CPVB-OMe OCH₃HHH
CPVB-NO₂ NO₂HHH
CPVB-Cl ClHHH
CPVB-OH HHOHH
CPVB-NMe₂ HHN(CH₃)₂H

Biological Activity Screening: A Multi-pronged Approach

A comprehensive screening of the synthesized derivatives should encompass key areas of therapeutic interest: anticancer, antimicrobial, and anti-inflammatory activities. The following sections detail the standardized protocols for these assays.

Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.[7][8] It relies on the reduction of the yellow MTT salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.

Experimental Protocol: MTT Assay

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the culture medium. The cells are then treated with these concentrations for a specified period, typically 24-72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (final concentration 0.5 mg/mL), and the plates are incubated for 3-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) value for each compound is determined by plotting cell viability against compound concentration.

Table 2: Hypothetical Anticancer Activity of CPVB Derivatives (IC₅₀ in µM)

Compound IDMCF-7 (Breast Cancer)A549 (Lung Cancer)
CPVB-H >100>100
CPVB-OMe 55.268.4
CPVB-NO₂ 12.518.9
CPVB-Cl 25.832.1
CPVB-OH 45.351.7
CPVB-NMe₂ 8.711.2
Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][9]

Experimental Protocol: Broth Microdilution Assay

  • Microorganism Preparation: Standard strains of bacteria (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) are cultured in appropriate broth overnight. The bacterial suspension is then adjusted to a turbidity equivalent to a 0.5 McFarland standard.[10]

  • Compound Dilution: The test compounds are serially diluted in a suitable broth (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[9]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth with bacteria, no compound) and negative (broth only) controls are included.[6]

  • Incubation: The plates are incubated at 37°C for 16-20 hours.[9]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]

Table 3: Hypothetical Antimicrobial Activity of CPVB Derivatives (MIC in µg/mL)

Compound IDStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
CPVB-H >128>128
CPVB-OMe 64128
CPVB-NO₂ 3264
CPVB-Cl 1632
CPVB-OH 64128
CPVB-NMe₂ 3264
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rodents is a classic and reliable in vivo assay for evaluating the acute anti-inflammatory activity of compounds.[11][12]

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Model: Male Wistar rats or Swiss albino mice are used for the study.[11]

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes) following compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.[12][13]

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[13]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.

Table 4: Hypothetical Anti-inflammatory Activity of CPVB Derivatives (% Inhibition of Paw Edema at 3 hours)

Compound IDDose (mg/kg)% Inhibition of Edema
CPVB-H 5015.2
CPVB-OMe 5035.8
CPVB-NO₂ 5052.4
CPVB-Cl 5048.9
CPVB-OH 5041.6
CPVB-NMe₂ 5058.1

Mechanistic Insights and Signaling Pathways

Understanding the molecular mechanisms underlying the observed biological activities is crucial for rational drug design. Based on the activities of related stilbene and styrene derivatives, several potential pathways can be investigated.

Anticancer Mechanism: Tubulin Polymerization Inhibition and NF-κB Signaling

Many stilbene derivatives exert their anticancer effects by interacting with tubulin, a key component of the cytoskeleton, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[14][15] Additionally, the nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers.[1] Stilbenes have been shown to modulate NF-κB signaling, suggesting a potential mechanism for their anticancer and anti-inflammatory effects.[4][5]

anticancer_mechanism cluster_cell Cancer Cell CPVB CPVB Derivative Tubulin Tubulin CPVB->Tubulin Binds to IKK IKK CPVB->IKK Inhibits Microtubules Microtubule Disruption Tubulin->Microtubules Inhibits Polymerization CellCycleArrest Cell Cycle Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50_active Active NF-κB (Nuclear Translocation) IKK->NFkB_p65_p50_active Leads to Activation NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Inhibits ProinflammatoryGenes Pro-inflammatory & Anti-apoptotic Genes NFkB_p65_p50_active->ProinflammatoryGenes Upregulates

Caption: Proposed anticancer mechanisms of CPVB derivatives.

Anti-inflammatory Mechanism: Modulation of the NF-κB Pathway

The anti-inflammatory effects of the derivatives are also likely mediated through the inhibition of the NF-κB signaling cascade. By preventing the activation of NF-κB, these compounds can suppress the expression of pro-inflammatory genes, such as those encoding cytokines and cyclooxygenase-2 (COX-2).[16]

Experimental Workflow Visualization

The overall workflow for the synthesis and biological screening of this compound derivatives can be visualized as follows:

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Follow-up Start Starting Materials Synthesis Synthesis of CPVB Derivatives (e.g., Wittig, Suzuki, Heck) Start->Synthesis Purification Purification & Characterization Synthesis->Purification Library Compound Library Purification->Library Anticancer Anticancer Screening (MTT Assay) Library->Anticancer Antimicrobial Antimicrobial Screening (Broth Microdilution) Library->Antimicrobial Antiinflammatory Anti-inflammatory Screening (Carrageenan-induced Paw Edema) Library->Antiinflammatory SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Antiinflammatory->SAR Lead Lead Compound Identification SAR->Lead Mechanism Mechanistic Studies Lead->Mechanism

Caption: Workflow for synthesis and biological evaluation.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic investigation of the biological activities of novel this compound derivatives. By employing established synthetic and screening methodologies, researchers can efficiently evaluate the therapeutic potential of this promising class of compounds. The hypothetical data presented herein serves as a blueprint for interpreting experimental outcomes and guiding future SAR studies. Further investigations should focus on elucidating the precise molecular targets and signaling pathways modulated by the most active compounds, ultimately paving the way for the development of new and effective therapeutic agents.

References

Correlating the Hammett parameter of substituents with the polymerization rate of styrenes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Correlating Hammett Parameters with the Polymerization Rate of Substituted Styrenes

Introduction: Quantifying Electronic Effects in Polymer Science

In the field of physical organic chemistry, the Hammett equation stands as a cornerstone of linear free-energy relationships, providing a powerful tool to quantify the influence of substituents on the reactivity of aromatic compounds.[1][2] Developed by Louis Plack Hammett, the equation, log(k/k₀) = σρ, elegantly connects the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted parent compound.[1][3] This relationship is mediated by two key parameters: the substituent constant (σ), which numerically represents the electronic-donating or -withdrawing nature of a substituent at a specific position (meta or para), and the reaction constant (ρ), which reflects the sensitivity of a particular reaction to these electronic effects.[3][4]

While originally derived from the ionization of benzoic acids, the application of Hammett analysis extends far beyond, offering profound insights into reaction mechanisms across organic chemistry. In polymer science, this tool is particularly valuable for understanding and predicting how monomer structure dictates polymerization kinetics. This guide provides a comprehensive comparison of how the electronic character of substituents on the styrene ring, as defined by their Hammett parameters, correlates with the rate of polymerization, with a focus on free-radical processes.

The Electronic Influence on Styrene Free-Radical Polymerization

The polymerization of vinyl monomers, such as styrene, proceeds through the sequential addition of monomers to a growing polymer chain. In free-radical polymerization, the active center is a radical species. The stability of this propagating radical and the reactivity of the monomer's double bond are paramount in determining the overall rate of polymerization.[5] Substituents on the phenyl ring of styrene can significantly alter the electronic landscape of the molecule, thereby influencing both of these factors.

  • Electron-Withdrawing Groups (EWGs): Substituents like cyano (-CN) or trifluoromethyl (-CF₃) have positive Hammett σ values.[6] They pull electron density away from the vinyl group, making the double bond more electrophilic. More importantly, they can delocalize and stabilize the radical formed at the benzylic position during propagation.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) have negative Hammett σ values.[7] They push electron density towards the vinyl group, potentially destabilizing the propagating radical intermediate relative to the monomer.

This electronic modulation directly translates to observable differences in polymerization rates.

Comparative Analysis: Atom Transfer Radical Polymerization (ATRP)

Controlled/"living" radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), have enabled precise studies of these structure-reactivity relationships. Research by Matyjaszewski and co-workers provided definitive experimental data correlating monomer structure with polymerization rate for a series of substituted styrenes.[8][9]

In ATRP, the polymerization rate is governed not only by the intrinsic propagation rate constant (kₚ) but also by the atom transfer equilibrium constant (Kₑq), which dictates the concentration of active, propagating radicals.[8] The key finding was that monomers with electron-withdrawing substituents polymerize faster than those with electron-donating substituents.[8][9] This acceleration is attributed to the fact that EWGs lead to larger values for both kₚ and Kₑq.[8][9]

The relationship is effectively captured by a Hammett plot, which shows a linear correlation between the logarithm of the apparent polymerization rate constant (kₐₚₚ) and the Hammett σ constant for each substituent. For the ATRP of substituted styrenes in diphenyl ether at 110 °C, a positive reaction constant (ρ) of 1.5 was determined.[8][9] A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups and indicates the buildup of negative charge (or loss of positive charge) in the transition state.[1]

The following diagram illustrates the influence of substituents on the propagating radical.

Caption: Electronic effects of substituents on styrene polymerization.

Quantitative Data from ATRP of Substituted Styrenes

The table below summarizes the experimental data from the ATRP of various para- and meta-substituted styrenes, demonstrating the clear correlation between the Hammett σ constant and the apparent rate of polymerization.

Substituent (X)PositionHammett Constant (σ)Apparent Rate Constant (kᵃᵖᵖ) x 10⁵ (s⁻¹)
-CNpara0.6617.5
-CF₃para0.5412.1
-CF₃meta0.437.67
-Brpara0.234.10
-Clpara0.234.03
-Fpara0.062.50
-H-0.002.12
-CH₃meta-0.071.83
-CH₃para-0.171.25
-C(CH₃)₃para-0.201.07
-OCH₃para-0.270.83
Data sourced from Qiu, J., & Matyjaszewski, K. (1997). Macromolecules, 30(19), 5643–5648.[8]

This data yields a linear Hammett plot, as visualized below.

HammettPlot Hammett Plot for ATRP of Substituted Styrenes p_OMe p_CMe3 p_Me m_Me H p_F p_Cl p_Br m_CF3 p_CF3 p_CN xaxis Hammett Substituent Constant (σ) yaxis log(k_app) start end start->end ρ = +1.5

Caption: Visualization of a linear Hammett plot for styrene polymerization.

A Contrasting Case: Isospecific Polymerization

It is crucial to recognize that the observed trend is specific to the reaction mechanism. In a study of the isospecific polymerization of para-substituted styrenes using a dichloro[1,4-dithiabutanediyl-2,2′-bis(4,6-di-tert-butyl-phenoxy)]titanium catalyst, the opposite trend was observed.[10] Electron-donating substituents had a positive effect on catalyst activity, while electron-withdrawing groups had a negative effect.[10] This inversion highlights a fundamental shift in the reaction mechanism, likely to one with a transition state where positive charge develops at the benzylic carbon, which is stabilized by EDGs. This underscores the diagnostic power of Hammett analysis in elucidating reaction mechanisms.

Experimental Guide: Protocol for Measurement and Analysis

To empirically establish the correlation for a given polymerization system, two phases are required: kinetic measurements of polymerization for a series of substituted monomers, followed by Hammett analysis.

Part 1: Measuring Polymerization Rate via ATRP

This protocol is adapted from the methodology used for the ATRP of substituted styrenes.[8][9]

Materials:

  • Substituted styrene monomers (e.g., 4-methoxystyrene, styrene, 4-chlorostyrene, 4-cyanostyrene)

  • Initiator: (1-Bromoethyl)benzene (1-PEBr)

  • Catalyst: Copper(I) bromide (CuBr)

  • Ligand: 2,2'-Bipyridine (bipy)

  • Solvent: Diphenyl ether

  • Inhibitor remover (e.g., basic alumina column)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Monomer Purification: Pass each styrene monomer through a column of basic alumina to remove the inhibitor.

  • Reaction Setup: In a glovebox or using Schlenk line techniques, add CuBr (0.0437 mmol) and bipy (0.131 mmol) to a dry Schlenk flask.

  • Component Addition: Add diphenyl ether (5 mL) and the purified substituted styrene monomer (4.37 mmol) to the flask via syringe.

  • Initiation: Stir the mixture to form the copper-ligand complex. Initiate the polymerization by adding the initiator, 1-PEBr (0.0437 mmol), via syringe. The target ratio of [Monomer]:[Initiator]:[CuBr]:[bipy] should be 100:1:1:3.[8][9]

  • Kinetic Monitoring: Immerse the flask in a preheated oil bath at 110 °C. At timed intervals, withdraw small aliquots (~0.1 mL) from the reaction mixture using a nitrogen-purged syringe.

  • Sample Quenching: Immediately dilute each aliquot with a suitable solvent (e.g., THF) to quench the polymerization.

  • Conversion Analysis: Determine the monomer conversion for each aliquot using Gas Chromatography (GC) or ¹H NMR spectroscopy by comparing the monomer signal to an internal standard.

  • Rate Determination: Plot ln([M]₀/[M]ₜ) versus time, where [M]₀ is the initial monomer concentration and [M]ₜ is the concentration at time t. For a first-order reaction, the slope of this line is the apparent rate constant, kₐₚₚ.[8]

Part 2: Constructing the Hammett Plot

Procedure:

  • Data Compilation: Create a table listing each substituent, its known Hammett σ constant (values are widely available in physical organic chemistry textbooks and literature), and the experimentally determined kₐₚₚ.

  • Data Transformation: Calculate the logarithm of each kₐₚₚ value.

  • Plotting: Create a 2D scatter plot with the Hammett σ values on the x-axis and the corresponding log(kₐₚₚ) values on the y-axis.

  • Linear Regression: Perform a linear regression analysis on the plotted data. The slope of the resulting line is the reaction constant, ρ. The quality of the fit (R²) indicates how well the system adheres to the Hammett relationship.

The following diagram outlines this complete experimental and analytical workflow.

G cluster_exp Experimental Phase cluster_analysis Analytical Phase P1 Purify Monomers P2 Set up ATRP Reaction (Catalyst, Ligand, Solvent) P1->P2 P3 Add Monomer & Initiator P2->P3 P4 Run Reaction at 110°C & Take Timed Aliquots P3->P4 P5 Analyze Conversion (GC or NMR) P4->P5 A1 Calculate k_app from ln([M]0/[M]t) vs. time plot P5->A1 Kinetic Data A2 Compile Data: Substituent, σ, k_app A1->A2 A3 Plot log(k_app) vs. σ A2->A3 A4 Perform Linear Regression A3->A4 A5 Determine Reaction Constant (ρ) from slope A4->A5

Caption: Workflow for correlating polymerization rate with Hammett parameters.

Conclusion

The correlation of Hammett parameters with the polymerization rate of substituted styrenes is a powerful demonstration of how fundamental principles of physical organic chemistry can be applied to predict and control polymer synthesis. For free-radical polymerizations, including advanced techniques like ATRP, a clear trend emerges: electron-withdrawing substituents accelerate the reaction, a relationship quantified by a positive Hammett reaction constant (ρ). This provides invaluable mechanistic insight, suggesting stabilization of the propagating radical transition state. The fact that this trend can be inverted under different catalytic mechanisms further showcases the diagnostic strength of Hammett analysis. By following systematic experimental protocols, researchers can leverage this tool to understand novel polymerization systems, design monomers with tailored reactivity, and ultimately gain finer control over macromolecular synthesis.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Chloro-4-(1-phenylvinyl)benzene

Author: BenchChem Technical Support Team. Date: January 2026

Greetings to my fellow researchers and drug development professionals. In our line of work, precision and safety are paramount. The compounds we handle demand not only our intellectual rigor but also our unwavering commitment to safety. This guide provides essential, field-tested protocols for handling 1-Chloro-4-(1-phenylvinyl)benzene (CAS No. 18218-20-7), a substituted styrene derivative. Our goal is to move beyond a simple checklist and build a deep, causal understanding of why these procedures are critical, ensuring a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Adversary

This compound is a liquid chemical that presents multiple hazards that must be meticulously managed.[1][2] Its primary threats are categorized by the following hazard statements:

  • H302: Harmful if swallowed[1]

  • H332: Harmful if inhaled[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

The signal word for this compound is "Warning".[1] Structurally, it belongs to the styrene family. Styrenes as a class are reactive monomers known for their potential to polymerize, sometimes uncontrollably if contaminated or overheated.[3][4] Furthermore, they are often flammable and can form explosive vapor-air mixtures.[3][5] Therefore, our safety protocols must account for both the specific, documented hazards and the potential risks inherent in its chemical class.

Core Directive: Mandatory Personal Protective Equipment (PPE)

The selection of PPE is not a matter of preference but a direct response to the identified hazards. The precautionary statement P280—"Wear protective gloves/protective clothing/eye protection/face protection"—serves as our foundational directive.[1] Below is a breakdown of the essential PPE, the rationale for its use, and compliance standards.

Protection CategoryRecommended PPERationale & Standard
Eye & Face Protection Tightly-fitting chemical safety goggles. Use a full-face shield in conjunction with goggles when handling larger quantities (>100 mL) or when there is a significant splash risk.Why: Protects against direct splashes and aerosol exposure, mitigating the risk of serious eye irritation (H319).[1][6] Standard safety glasses are insufficient. Standard: Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[6]
Skin & Body Protection Gloves: Chemical-resistant gloves such as Viton/butyl or laminate film. Nitrile gloves may offer limited splash protection but should be changed immediately upon contact. Clothing: A flame-resistant laboratory coat. For larger operations, consider a chemical-resistant apron or disposable coveralls.Why: Prevents skin irritation (H315) and potential absorption.[1][4] Given the chlorinated aromatic structure, selecting gloves with high resistance to this chemical class is crucial. Always inspect gloves for tears or punctures before use.[4][7]
Respiratory Protection Primary Control: All handling must occur within a certified chemical fume hood with a face velocity of at least 100 feet per minute. Secondary Control: For emergencies or situations where engineering controls are insufficient, a NIOSH-approved full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is required.[4]Why: This is a non-negotiable control to mitigate the risks of inhalation toxicity (H332) and respiratory irritation (H335).[1][4] The fume hood contains vapors at the source, protecting the user and the lab environment.

Operational Plan: A Step-by-Step Workflow for Safe Handling

This protocol is designed to be a self-validating system, with safety checks integrated at every stage.

Step 1: Preparation & Pre-Handling
  • Risk Assessment: Before any work begins, conduct a procedure-specific risk assessment. Identify potential points of exposure, spill risks, and emergency scenarios.

  • Designated Area: All work with this compound must be performed in a designated area, clearly marked, within a chemical fume hood.[8]

  • Assemble Equipment: Ensure all necessary apparatus, including waste containers, are inside the fume hood before introducing the chemical. This minimizes movement and potential for accidents.

  • Emergency Readiness: Confirm that a safety shower and eyewash station are unobstructed and within a 10-second travel distance. Ensure spill control materials (e.g., inert absorbent like sand or vermiculite) are readily available.[9]

Step 2: The Handling Procedure
  • Don PPE: Put on all required PPE as detailed in the table above before handling the chemical container.

  • Container Inspection: The compound should be stored sealed in a dry, cool environment (2-8°C).[1][10] Before opening, allow the container to equilibrate to room temperature inside the fume hood to prevent moisture condensation. Inspect the container for any signs of damage or pressurization.

  • Aliquot & Transfer: Perform all transfers and measurements carefully within the fume hood. Use appropriate tools (e.g., pipette, syringe) to minimize the risk of splashes or aerosol generation. Keep the sash of the fume hood as low as possible.[4]

  • Container Management: Keep the primary container tightly sealed when not in use.[4][11]

Step 3: Post-Experiment & Decontamination
  • Surface Decontamination: After completing the work, decontaminate all surfaces and equipment that may have come into contact with the chemical. A solvent like acetone is often effective for rinsing glassware, which should then be washed thoroughly.[4]

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed first, followed by the lab coat (turned inside out) and eye protection.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing PPE, even if no contact is suspected.[4][6]

Emergency Protocols: Immediate Response Plan

In Case of Skin Contact:

  • Immediately remove contaminated clothing.

  • Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[4][6]

  • Seek medical attention if irritation persists.[6]

In Case of Eye Contact:

  • Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6]

  • Remove contact lenses if present and easy to do so.[1][6]

  • Seek immediate medical attention.[4]

In Case of Inhalation:

  • Move the affected person to fresh air immediately.[4]

  • If the person is not breathing, provide artificial respiration.

  • Seek immediate medical attention.[4][6]

In Case of a Spill:

  • Evacuate the immediate area and alert colleagues.

  • If safe to do so, use a non-combustible absorbent material like sand or vermiculite to contain the spill.[9] Do not use combustible materials like paper towels.

  • Collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[5][12]

  • Ventilate the area and decontaminate the spill zone thoroughly.

Disposal Plan: Responsible Waste Management

All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Containerization: Use a dedicated, leak-proof, and chemically compatible container.[9][11]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[11]

  • Storage: Keep waste containers tightly closed and store them in a designated, secure, and well-ventilated satellite accumulation area, segregated from incompatible materials.[11]

  • Disposal: Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office. The standard method for chlorinated organic compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[9] Never pour this chemical down the drain.[13]

Visual Workflow: From Receipt to Disposal

The following diagram outlines the complete, safety-integrated workflow for handling this compound.

G cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_cleanup Phase 3: Post-Procedure cluster_disposal Phase 4: Disposal RiskAssessment 1. Conduct Risk Assessment DesignateArea 2. Designate Fume Hood Area RiskAssessment->DesignateArea PrepMaterials 3. Assemble Materials & Waste Bins DesignateArea->PrepMaterials EmergencyCheck 4. Verify Eyewash/Spill Kit PrepMaterials->EmergencyCheck DonPPE 5. Don Full PPE EmergencyCheck->DonPPE HandleChemical 6. Handle Chemical in Hood DonPPE->HandleChemical StoreSecurely 7. Secure & Store Properly HandleChemical->StoreSecurely Spill Spill or Exposure Event HandleChemical->Spill Decontaminate 8. Decontaminate Surfaces & Glassware StoreSecurely->Decontaminate SegregateWaste 9. Segregate & Label Hazardous Waste Decontaminate->SegregateWaste DoffPPE 10. Doff PPE Correctly SegregateWaste->DoffPPE WashHands 11. Wash Hands Thoroughly DoffPPE->WashHands EHS_Pickup 12. Arrange EHS Waste Pickup WashHands->EHS_Pickup EmergencyProtocol Execute Emergency Protocol (Flush/Evacuate/Alert) Spill->EmergencyProtocol

Caption: End-to-end workflow for handling this compound.

References

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